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  • Product: Robinin
  • CAS: 81992-85-0

Core Science & Biosynthesis

Foundational

Robinin: A Technical Guide to its Anti-Neoplastic Mechanisms and Research Applications

This document provides an in-depth technical overview of the flavonoid Robinin (kaempferol-3-O-robinobioside-7-O-rhamnoside), focusing on its validated and prospective biological activities in the context of cancer resea...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of the flavonoid Robinin (kaempferol-3-O-robinobioside-7-O-rhamnoside), focusing on its validated and prospective biological activities in the context of cancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage Robinin's anti-cancer potential. This guide moves beyond a simple literature review to provide a causal analysis of its mechanisms, detailed experimental frameworks for its study, and a forward-looking perspective on its therapeutic utility.

Introduction: The Molecular Profile of Robinin

Robinin is a naturally occurring flavonoid glycoside, a derivative of the flavonol kaempferol.[1] It is found in various plants, including the leaves of Vigna unguiculata and species of the Astragalus genus.[2][3] Flavonoids as a class are well-recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.[4][5] Robinin, specifically, has emerged as a molecule of interest due to its demonstrated ability to modulate key signaling pathways that are frequently dysregulated in cancer, positioning it as a promising candidate for further pre-clinical and clinical investigation.

Core Anti-Cancer Mechanisms of Robinin

Robinin exerts its anti-neoplastic effects through a multi-pronged approach, targeting several core pillars of cancer progression: uncontrolled proliferation, evasion of apoptosis, inflammation, and metastasis.

Modulation of the Tumor Microenvironment: The TLR2-PI3K-AKT Axis

One of the most significant findings in Robinin research is its ability to modulate the tumor microenvironment (TME) in pancreatic cancer.[2] Research has demonstrated that Robinin acts as an inhibitor of Toll-like receptor 2 (TLR2).[2] In the context of pancreatic cancer, elevated TLR2 expression is linked to a pro-tumorigenic inflammatory environment.

Robinin's inhibitory action on TLR2 disrupts a critical downstream signaling cascade: the PI3K-AKT pathway. This pathway is a central regulator of cell proliferation, survival, and migration and is often hyperactivated in various cancers.[2] By downregulating TLR2, Robinin effectively decreases the expression and phosphorylation (activation) of PI3K (p85α subunit) and AKT (p-AKT), respectively.[2] This targeted inhibition leads to several key anti-cancer outcomes:

  • Reduced Inflammation: Robinin treatment diminishes the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in pancreatic cancer cells.[2]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a crucial process for cancer cell invasion and metastasis. Robinin attenuates EMT by downregulating key markers like α-SMA and Snail.[2]

  • Suppression of Proliferation and Migration: The overall effect of inhibiting the TLR2-PI3K-AKT pathway is a significant reduction in the proliferative and migratory capacity of cancer cells.[2]

Robinin_TLR2_PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Inflammation Inflammation (IL-6, TNF-α) pAKT->Inflammation EMT EMT (Snail, α-SMA) pAKT->EMT Robinin Robinin Robinin->TLR2

Robinin inhibits the TLR2-PI3K-AKT signaling pathway.
Induction of Apoptosis: Re-engaging Programmed Cell Death

A hallmark of cancer is the ability of tumor cells to evade apoptosis, or programmed cell death.[6] Robinin has been shown to effectively re-engage this critical suicide pathway in thyroid and non-small cell lung cancer cells.[1][7] The mechanism is rooted in its ability to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

The intrinsic apoptosis pathway is largely governed by the mitochondria.[8] Robinin tips the balance in favor of cell death by:

  • Downregulating Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. Robinin treatment significantly decreases its expression.[1][7]

  • Upregulating Bax: Bax is a pro-apoptotic protein that, when activated, permeabilizes the mitochondrial membrane. Robinin increases its expression, leading to an imbalanced Bax/Bcl-2 ratio that favors apoptosis.[1][8]

This mitochondrial disruption initiates a caspase cascade. The release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase, caspase-3.[7] Evidence also points to Robinin's ability to increase the activity of caspase-8, suggesting a potential crosstalk with the extrinsic (death receptor) apoptosis pathway.[7][9] The culmination of this cascade is the systematic dismantling of the cell, leading to apoptotic death.

Robinin_Apoptosis_Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Robinin Robinin Bcl2 Bcl-2 (Anti-apoptotic) Robinin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Robinin->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Robinin induces apoptosis via the intrinsic mitochondrial pathway.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, Robinin actively halts the engine of cancer growth: the cell cycle. Studies show that Robinin can arrest cancer cells, preventing them from progressing through the phases of division.[10][11] This is achieved by targeting key regulatory proteins that govern cell cycle checkpoints.

Specifically, Robinin has been observed to decrease the expression of:

  • Cyclin D1: A critical protein for the G1 to S phase transition. Its downregulation prevents cells from committing to DNA replication.[7][12]

  • c-Myc: An oncogenic transcription factor that promotes the expression of many genes required for cell proliferation and growth.[7][13]

By suppressing these key regulators, Robinin effectively applies a brake to the cell cycle, leading to an accumulation of cells in the G0/G1 phase and thereby inhibiting tumor growth.[11]

Summary of In Vitro Efficacy

The cytotoxic and anti-proliferative effects of Robinin have been quantified across various human cancer cell lines. The data underscores its potential as a broad-spectrum anti-cancer agent, with notable activity against pancreatic, thyroid, and lung cancers.

Cancer TypeCell LineKey AssayFindingReference
PancreaticMia-PACA2, PANC-1CCK-8 ProliferationSignificant inhibition of proliferation and migration.[2]
ThyroidTPC-1, SW1736MTT AssayDose-dependent growth inhibition; 20 µM/mL induced significant apoptosis.[7]
Lung (NSCLC)A549MTT AssayConcentrations of 10 and 15 µM inhibit proliferation and trigger apoptosis.[1]

Experimental Protocols for Robinin Research

To ensure scientific integrity and reproducibility, the following section details standardized, step-by-step protocols for investigating the core biological activities of Robinin.

General Workflow for In Vitro Analysis

A logical experimental progression is essential for characterizing the effects of a novel compound like Robinin. The following workflow provides a robust framework for investigation.

A validated workflow for investigating Robinin's in vitro effects.
Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration of Robinin that inhibits cell viability by 50% (IC50).

  • Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of Robinin in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of Robinin (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot viability against Robinin concentration to determine the IC50 value.

Protocol: Western Blot Analysis for Pathway Proteins

This protocol is used to quantify changes in the expression levels of key proteins (e.g., TLR2, p-AKT, Bcl-2, Bax, Caspase-3) following Robinin treatment.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary and secondary antibodies.

  • Methodology:

    • Cell Lysis: Culture and treat cells with Robinin (e.g., at the IC50 concentration) for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Protocol: Wound Healing (Scratch) Assay

This protocol assesses the effect of Robinin on cell migration.

  • Principle: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is measured over time.

  • Methodology:

    • Create Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.

    • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

    • Wash and Treat: Wash the wells with PBS to remove dislodged cells. Add fresh, low-serum medium containing Robinin at the desired concentration (use a non-lethal dose to avoid confounding results from cytotoxicity).

    • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure as [(Initial Width - Final Width) / Initial Width] x 100. Compare the closure rate between treated and control groups.

Conclusion and Future Directions

The flavonoid Robinin demonstrates significant and multi-faceted anti-cancer activity in vitro. Its ability to concurrently inhibit pro-survival signaling (TLR2-PI3K-AKT), induce apoptosis (Bcl-2/Bax modulation), and halt the cell cycle (Cyclin D1/c-Myc suppression) makes it a compelling candidate for further drug development.[1][2][7]

However, the current body of research is predominantly based on in vitro assays.[2] To bridge the gap from bench to bedside, future research must prioritize:

  • In Vivo Studies: Animal models are essential to evaluate Robinin's anti-tumor efficacy, pharmacokinetics, bioavailability, and safety profile in a whole-organism context.[2]

  • Combination Therapies: Investigating the synergistic potential of Robinin with standard-of-care chemotherapeutics could reveal strategies to overcome drug resistance or reduce toxicity.

  • Broader Mechanistic Studies: Exploring its effects on other cancer hallmarks, such as angiogenesis and autophagy, will provide a more complete picture of its therapeutic potential.

Robinin represents a promising natural product scaffold for the development of novel cancer therapies. The rigorous application of the methodologies outlined in this guide will be crucial for fully elucidating its mechanisms and advancing its potential clinical utility.

References

  • Title: Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway. Source: Cancer Cell International, PMC. URL: [Link]

  • Title: A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters. Source: Molecules, PMC. URL: [Link]

  • Title: Evaluation of apoptotic and cytotoxic effect of robinin in TPC-1 and SW1736 human thyroid cancer cells. Source: Pharmacognosy Magazine. URL: [Link]

  • Title: Evaluation of Anti-cancer Efficacy of Robinin on Human Non-small cell Lung Cancer Cells A549. Source: Latin American Journal of Pharmacy. URL: [Link]

  • Title: Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves. Source: Journal of the Brazilian Chemical Society. URL: [Link]

  • Title: Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]

  • Title: An investigation of the correlation between flavonoids and cancer. Source: European Journal of Medical Genetics and Clinical Biology, Neliti. URL: [Link]

  • Title: A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]

  • Title: Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis. Source: Molecules, PMC. URL: [Link]

  • Title: An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential. Source: Cancers, MDPI. URL: [Link]

  • Title: Industrial anti-cancer research, assisted by diffraction data collected at SOLEIL, is reported in the journal Nature. Source: SOLEIL Synchrotron. URL: [Link]

  • Title: How to target apoptosis signaling pathways for the treatment of pediatric cancers. Source: Frontiers in Oncology. URL: [Link]

  • Title: Theabrownin Inhibits Cell Cycle Progression and Tumor Growth of Lung Carcinoma through c-myc-Related Mechanism. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Flavonoids with Anti-Angiogenesis Function in Cancer. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]

  • Title: Theabrownin Inhibits Cell Cycle Progression and Tumor Growth of Lung Carcinoma through c-myc-Related Mechanism. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Theabrownin Inhibits Cell Cycle Progression and Tumor Growth of Lung Carcinoma through c-myc-Related Mechanism. Source: Frontiers in Pharmacology, PMC. URL: [Link]

  • Title: The Involvement of Ubiquitination Machinery in Cell Cycle Regulation and Cancer Progression. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]

Sources

Exploratory

chemical structure and molecular weight of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside)

Executive Summary Robinin (CAS: 301-19-9) is a complex flavonoid glycoside primarily isolated from Robinia pseudoacacia (Black Locust). Chemically defined as Kaempferol-3-O-robinoside-7-O-rhamnoside , it represents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Robinin (CAS: 301-19-9) is a complex flavonoid glycoside primarily isolated from Robinia pseudoacacia (Black Locust). Chemically defined as Kaempferol-3-O-robinoside-7-O-rhamnoside , it represents a unique structural class where the flavonol aglycone (kaempferol) is glycosylated at two distinct positions (C3 and C7) with specific sugar moieties: a disaccharide robinose at C3 and a monosaccharide rhamnose at C7. This guide details its structural hierarchy, physicochemical properties, validated extraction protocols, and therapeutic mechanism of action targeting the TLR4/NF-κB inflammatory pathway.

Chemical Identity & Structural Elucidation

Structural Hierarchy

Robinin is composed of three distinct chemical modules linked via O-glycosidic bonds. Its core is the flavonol Kaempferol , which provides the antioxidant phenolic skeleton. The glycosylation pattern is highly specific:

  • Aglycone: Kaempferol (3,5,7,4'-tetrahydroxyflavone).

  • C3 Position: Attached to Robinose . Robinose is a disaccharide consisting of Galactose and Rhamnose linked as

    
    -L-Rhamnopyranosyl-(1
    
    
    
    6)-
    
    
    -D-Galactopyranose.
  • C7 Position: Attached to a terminal

    
    -L-Rhamnopyranose.
    
Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the Robinin molecule.

RobininStructure Robinin Robinin (C33H40O19) Kaempferol Aglycone: Kaempferol (Flavonol Core) Robinin->Kaempferol C3_Site C3 Position (O-Glycosidic Link) Kaempferol->C3_Site C7_Site C7 Position (O-Glycosidic Link) Kaempferol->C7_Site Robinose Robinose Moiety (Disaccharide) C3_Site->Robinose Rhamnose_C7 α-L-Rhamnose (Monosaccharide) C7_Site->Rhamnose_C7 Galactose β-D-Galactose (Proximal Sugar) Robinose->Galactose Direct Link Rhamnose_C3 α-L-Rhamnose (Terminal Sugar) Galactose->Rhamnose_C3 1->6 Linkage

Figure 1: Structural decomposition of Robinin showing the specific glycosylation pattern at C3 and C7 positions of the Kaempferol core.

Physicochemical Properties

The following data consolidates the core physical parameters required for identification and formulation.

PropertyValueNotes
IUPAC Name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one"Mannopyranosyl" (6-deoxy) refers to Rhamnose.
Molecular Formula C₃₃H₄₀O₁₉
Molecular Weight 740.66 g/mol
Appearance Yellow crystalline powderHygroscopic in amorphous form.
Melting Point 249–254 °CVaries slightly based on hydration state (hydrate vs. anhydrous).
Solubility Soluble in hot water, ethanol, methanol.Poorly soluble in cold water and diethyl ether.
UV Maxima 266 nm, 350 nmTypical flavonol spectrum (Band II and Band I).
pKa ~6.4 (predicted)Related to the 4'-OH and 5-OH groups.

Analytical Characterization

Diagnostic NMR Signals (DMSO-d₆)

Nuclear Magnetic Resonance (NMR) confirms the structure by identifying the flavonoid protons and the anomeric protons of the three sugar units.

  • Aglycone (Kaempferol):

    • 
       6.20 - 6.45 ppm:  Doublets for H-6 and H-8 (A-ring).
      
    • 
       6.90 ppm:  Doublet for H-3', H-5' (B-ring).
      
    • 
       8.10 ppm:  Doublet for H-2', H-6' (B-ring).
      
    • 
       12.60 ppm:  Singlet for 5-OH (Cheliated hydroxyl).
      
  • Sugar Moieties:

    • 
       5.00 - 5.60 ppm:  Three distinct anomeric proton signals (H-1) corresponding to Galactose, Rhamnose (C3), and Rhamnose (C7).
      
    • 
       0.80 - 1.20 ppm:  Two doublets corresponding to the methyl groups (-CH3) of the two rhamnose units.
      
HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.[1]

  • Detection: UV at 350 nm (specific for flavonols) or 254 nm.

  • Retention: Robinin elutes earlier than Kaempferol aglycone due to high polarity from glycosylation.

Extraction & Purification Protocol

The following protocol outlines a "Solvent Replacement" method optimized for Robinia pseudoacacia flowers, maximizing yield while minimizing toxic solvent use.

Workflow Diagram

ExtractionProtocol Start Raw Material: Dried Robinia pseudoacacia Flowers Step1 Extraction 60-70% Ethanol (1:10 w/v) Ultrasonic/Microwave Assisted Start->Step1 Step2 Filtration Remove solid plant debris Step1->Step2 Step3 Solvent Replacement Evaporate Ethanol under Vacuum (Concentrate Aqueous Phase) Step2->Step3 Step4 Crystallization Cool concentrate to 4°C Precipitate Crude Robinin Step3->Step4 Solubility drops as EtOH is removed Step5 Purification Recrystallize in Hot Water/MeOH Activated Carbon Treatment Step4->Step5 End Final Product: Robinin Crystals (>95% Purity) Step5->End

Figure 2: Step-by-step extraction and purification workflow for isolating Robinin from plant biomass.

Detailed Methodology
  • Extraction: Macerate dried flowers in 60-70% ethanol. Use ultrasonic assistance (40 kHz) for 30-60 minutes to enhance mass transfer.

  • Concentration: Filter the extract. Use a rotary evaporator to remove the ethanol fraction. As the ethanol evaporates, the solubility of Robinin decreases in the remaining aqueous phase.

  • Crystallization: Allow the aqueous concentrate to stand at 4°C for 12-24 hours. Robinin will precipitate as a yellow crude solid.

  • Recrystallization: Dissolve crude solid in boiling water (or minimal hot methanol). Add activated carbon (1% w/w) to remove chlorophyll and other pigments. Filter hot and allow to cool slowly to generate pure crystals.

Therapeutic Mechanism: TLR4/NF-κB Pathway[2][3][4]

Robinin exhibits significant anti-inflammatory potential, particularly in osteoarthritis and septic models. Its primary mechanism involves the downregulation of the TLR4/NF-κB signaling axis , preventing the transcription of pro-inflammatory cytokines.

Mechanism of Action Diagram

Mechanism Stimulus Stimulus (LPS / IL-1β) Receptor TLR4 / IL-1R (Cell Membrane) Stimulus->Receptor MyD88 MyD88 (Adaptor) Receptor->MyD88 Robinin ROBININ (Inhibitor) Robinin->Receptor Inhibits Expression NFkB NF-κB (p65) (Transcription Factor) Robinin->NFkB Blocks Translocation IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB Degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription

Figure 3: Pharmacological action of Robinin inhibiting the TLR4/NF-κB inflammatory cascade.

Biological Impact[1][5][6][7]
  • Inhibition of TLR4: Robinin reduces the expression of Toll-like Receptor 4 (TLR4) on the cell surface, desensitizing cells to inflammatory stimuli like LPS.

  • NF-κB Blockade: It prevents the nuclear translocation of the p65 subunit of NF-κB, effectively halting the transcription of downstream inflammatory mediators including TNF-α, IL-6, COX-2, and iNOS .

  • Clinical Relevance: This pathway inhibition is critical for its observed effects in reducing cartilage degradation (osteoarthritis) and mitigating septic shock symptoms.

References

  • PubChem. (2025). Robinin Compound Summary (CID 5281693). National Center for Biotechnology Information. [Link]

  • Gore, A., et al. (2013). Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells.[2] International Immunopharmacology. [Link]

  • Zhang, Y., et al. (2024).[3][4] Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis.[5] Journal of Orthopaedic Surgery and Research. [Link]

  • Mairet, F., et al. (2016). Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography. Molecules.[1][2][5][6][7][8][4][9][10][11][12][13] [Link]

  • Casian, I., et al. (2018). Development of a simple and ecological method for isolating robinin from black locust flowers. Revista Farmaceutică a Moldovei. [Link]

Sources

Foundational

therapeutic potential of Robinin in treating inflammatory diseases

The Therapeutic Potential of Robinin in Treating Inflammatory Diseases[1][2][3] Executive Summary Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a complex flavonoid glycoside primarily isolated from Robinia pseudo...

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of Robinin in Treating Inflammatory Diseases[1][2][3]

Executive Summary

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a complex flavonoid glycoside primarily isolated from Robinia pseudoacacia (Black Locust) and Astragalus species.[4][5] Unlike its aglycone kaempferol or the structurally distinct flavonol robinetin, Robinin possesses a unique glycosylation pattern that influences its solubility, bioavailability, and specific interaction with cell surface receptors.

This technical guide analyzes Robinin’s efficacy as a dual-target therapeutic: modulating the TLR4/NF-κB signaling axis to arrest chronic inflammation and inhibiting Xanthine Oxidase (XO) (via its metabolic derivatives) to manage hyperuricemia.[4] We synthesize data from recent chondrocyte protection studies and adjuvant-induced arthritis models to provide actionable protocols for drug development professionals.

Part 1: Chemical Identity & Pharmacognosy[4][6]

Precise Chemical Definition: It is critical to distinguish Robinin from chemically related but functionally distinct compounds often confused in literature.

CompoundChemical NameCAS RegistryKey Characteristic
Robinin Kaempferol-3-O-robinoside-7-O-rhamnoside301-19-9Glycoside.[4][5] Soluble in hot water/ethanol. The primary subject of this guide.
Robinetin 3,3',4',5',7-Pentahydroxyflavone490-31-3Aglycone.[4] Structurally different hydroxylation (5'-OH).[4]
Acaciin Acacetin-7-O-rutinoside480-36-4Methylated flavone glycoside.[4] Often mislabeled as a synonym in older texts.
Kaempferol 3,5,7,4'-Tetrahydroxyflavone520-18-3The aglycone core of Robinin.[4]

Source & Extraction:

  • Primary Source: Robinia pseudoacacia (Flowers and leaves).[6]

  • Secondary Sources: Astragalus falcatus, Vinca erecta.

  • Yield Optimization: Ultrasonic-microwave assisted extraction (UMAE) using 60-70% ethanol has shown superior yields compared to Soxhlet extraction, minimizing thermal degradation of the glycosidic bonds.[4]

Part 2: Molecular Mechanisms of Action[8]

The TLR4/NF-κB Signaling Axis (Anti-Inflammatory)

Robinin acts as an upstream inhibitor of the Toll-Like Receptor 4 (TLR4) pathway.[3][4][7] In models of Osteoarthritis (OA) and oxidized LDL-induced inflammation, Robinin demonstrates a specific capacity to prevent the dimerization or recruitment of adaptor proteins to TLR4.

  • Step 1: Robinin binds/interacts with the extracellular domain of TLR4 or the TLR4-MD2 complex.

  • Step 2: This blockade prevents the recruitment of MyD88 and TRAF6.

  • Step 3: Consequently, the phosphorylation of IKK is inhibited, preventing the degradation of IκBα.

  • Step 4: NF-κB (p65/p50) remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS).[4]

Xanthine Oxidase Inhibition (Gout/Hyperuricemia)

While Robinin itself is a bulky glycoside, its therapeutic potential in gout is largely attributed to its hydrolysis in the gastrointestinal tract into Kaempferol .

  • Mechanism: Kaempferol acts as a competitive inhibitor of Xanthine Oxidase (XO), binding to the molybdenum center.

  • Direct vs. Indirect: In vitro assays using pure Robinin show lower XO inhibition (IC50 > 100 μM) compared to Kaempferol (IC50 ~1-5 μM), suggesting Robinin acts as a prodrug in vivo.[4]

Part 3: Visualization of Signaling Pathways

Figure 1: Robinin-Mediated Inhibition of TLR4/NF-κB Signaling This diagram illustrates the blockade of the inflammatory cascade in chondrocytes and macrophages.

Robinin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / ox-LDL (Inducers) TLR4 TLR4 / MD2 Complex LPS->TLR4 Activation Robinin Robinin (Therapeutic Agent) Robinin->TLR4 Inhibits Dimerization MyD88 MyD88 / TRAF6 TLR4->MyD88 Recruitment IKK IKK Complex (Phosphorylation) MyD88->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_Cyto Sequesters Degradation Ubiquitination & Degradation IkB->Degradation Proteasome NFkB_Nuc NF-κB (p65) (Active Transcription Factor) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, MMP13) NFkB_Nuc->DNA Transcription

Caption: Robinin targets the extracellular TLR4 complex, preventing downstream phosphorylation of IKK and nuclear translocation of NF-κB, thereby reducing cytokine storm and matrix metalloproteinase (MMP) expression.

Part 4: Validated Experimental Protocols

Protocol A: In Vitro Anti-Inflammatory Assay (Chondrocytes/hPBMCs)

Based on recent efficacy studies (2013, 2024).

  • Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (hPBMCs) or murine chondrocytes. Culture in RPMI-1640 or DMEM supplemented with 10% FBS.

  • Induction: Pre-incubate cells with Robinin (6 μg/mL) for 2 hours.

    • Note: Dissolve Robinin in DMSO (stock) and dilute; final DMSO concentration < 0.1%.

  • Stimulation: Add ox-LDL (100 μg/mL) or IL-1β (10 ng/mL) to induce inflammation.[4] Incubate for 24 hours.

  • Readouts:

    • ELISA: Measure supernatants for TNF-α, IL-6.

    • Western Blot: Lyse cells and probe for p-p65 (Ser536) vs. total p65.[4] Robinin treatment should significantly reduce p-p65 levels compared to vehicle control.[4]

    • RT-PCR: Assess mRNA levels of TLR4, MMP13, and ADAMTS5.

Protocol B: In Vivo Adjuvant-Induced Arthritis (AIA) Model

Based on Astragalus falcatus isolation studies.[4]

  • Animals: Male Wistar rats (180–220 g).

  • Induction: Intradermal injection of heat-killed Mycobacterium butyricum (Freund’s Complete Adjuvant) into the tail base or hind paw.

  • Treatment Groups:

    • Group 1: Vehicle Control.

    • Group 2: AIA Model (Untreated).

    • Group 3: Robinin (50 mg/kg/day) , administered orally (p.o.) via gavage.

    • Group 4: Methotrexate (0.3 mg/kg) as positive control.

  • Duration: Treatment starts on Day 0 (prophylactic) or Day 14 (therapeutic) and continues for 28 days.

  • Endpoints:

    • Paw Volume: Plethysmometry every 3 days.

    • Arthritic Index: Scoring of secondary lesions.

    • Histology: H&E staining of synovial joints to assess cartilage erosion.[3]

Part 5: Pharmacokinetics & Formulation Challenges[4]

Bioavailability Barrier: Robinin is a glycoside with high molecular weight (740.66 g/mol ) and polarity, leading to poor passive diffusion across the intestinal epithelium.

  • Hydrolysis: The rhamnose and galactose sugars are cleaved by cytosolic β-glucosidases and gut microbiota (e.g., Bacteroides sp.), releasing the aglycone Kaempferol.

  • Implication: In vivo effects are a hybrid of Robinin's surface interactions (in the gut/local tissues) and Kaempferol's systemic effects.

Formulation Strategy: To enhance systemic delivery of intact Robinin (for TLR4 targeting), researchers should consider:

  • Phytosomes: Complexing Robinin with phosphatidylcholine to enhance lipid solubility.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Using oils (e.g., Capryol) and surfactants (Tween 80) to protect the glycoside from premature hydrolysis.

Part 6: Extraction & Purification Workflow

Figure 2: Optimized Extraction from Robinia pseudoacacia Standardizing the isolation process is crucial for reproducibility.

Extraction_Protocol RawMaterial Raw Material (Dried Flowers) Pretreatment Grinding (80 mesh) RawMaterial->Pretreatment Extraction UMAE Extraction (Ultrasonic + Microwave) 40-50°C, 30 min Pretreatment->Extraction Solvent Solvent Mix 60-70% Ethanol Solvent->Extraction Filtration Filtration & Vacuum Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Purification Purification (Macroporous Resin or CPC) Crude->Purification Crystallization Recrystallization (Methanol/Water) Purification->Crystallization Final Pure Robinin (>95% HPLC) Crystallization->Final

Caption: Workflow for high-yield isolation of Robinin using Ultrasonic-Microwave Assisted Extraction (UMAE) followed by resin purification.[4]

References

  • Mechanisms of TLR4/NF-κB Modulation

    • Title: Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells.[4][7]

    • Source: Intern
    • URL:[Link]

  • Osteoarthritis & Chondrocyte Protection

    • Title: Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis.[2][3][4]

    • Source: Molecular Biology Reports (2024).
    • URL:[Link]

  • Arthritis In Vivo Efficacy

    • Title: Bioflavonoid Robinin from Astragalus falcatus Lam.[1][8] Mildly Improves the Effect of Methotrexate in Rats with Adjuvant Arthritis.

    • Source: Plants (Basel) (2021).
    • URL:[Link]

  • Chemical Structure & Properties

    • Title: Robinin | C33H40O19 | CID 5281693.
    • Source: PubChem.[9]

    • URL:[Link][4]

  • Extraction Methodology

    • Title: Optimization and kinetic modelling of robinetin and dihydrorobinetin extraction
    • Source: Industrial Crops and Products.
    • URL:[Link](Note: Methodology adapted for Robinin glycoside based on similar solubility profiles described in patents).

Sources

Exploratory

Technical Guide: Robinin Modulation of the TLR4/NF-κB Signaling Axis

Topic: Mechanism of Action of Robinin in TLR4/NF-κB Signaling Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Robinin (Kaempferol-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Robinin in TLR4/NF-κB Signaling Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside exhibiting potent anti-inflammatory properties. Its therapeutic efficacy, particularly in models of osteoarthritis, sepsis, and atherosclerosis, is driven by a dual-mechanism blockade of the Toll-Like Receptor 4 (TLR4) signaling cascade. Unlike simple competitive antagonists, Robinin exerts a systemic dampening effect by (1) downregulating the transcriptional and translational expression of the TLR4 receptor complex and (2) physically interrupting the canonical NF-κB activation loop by preventing IκBα degradation and subsequent p65 nuclear translocation. This guide delineates the molecular mechanism of action (MoA) and provides validated experimental protocols for verifying these interactions in vitro.

Mechanistic Deep Dive: The Robinin-TLR4 Interactome

The anti-inflammatory potency of Robinin stems from its intervention at three critical checkpoints within the TLR4/NF-κB pathway.

Checkpoint 1: Receptor Availability (The Sensor Phase)

Upon stimulation by Lipopolysaccharide (LPS) or Oxidized LDL (ox-LDL), innate immune cells typically upregulate TLR4 surface expression to amplify sensitivity. Robinin disrupts this positive feedback loop.

  • Mechanism: Robinin treatment significantly reduces the mRNA and protein levels of TLR4 and TLR2 . This suggests an upstream interference with the transcriptional machinery regulating these receptors or the destabilization of their mRNA transcripts.

  • Result: Reduced density of surface receptors limits the cell's capacity to sense extracellular Pathogen-Associated Molecular Patterns (PAMPs), effectively "blinding" the cell to inflammatory stimuli.

Checkpoint 2: Cytoplasmic Signal Transduction (The Kinase Phase)

In the canonical pathway, TLR4 dimerization recruits MyD88 and TRAF6, activating the IκB Kinase (IKK) complex. The IKK complex phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[1]

  • Mechanism: Robinin inhibits the phosphorylation of IκBα . By preserving IκBα integrity, Robinin ensures that the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm in an inactive state.

  • Structural Insight: While direct crystallographic data for Robinin-IKK binding is emerging, structural analogs (e.g., Kaempferol, Quercetin) function as ATP-competitive inhibitors of IKKβ. It is postulated that the glycosyl moieties of Robinin may modulate this affinity or alter cellular uptake, enhancing specificity.

Checkpoint 3: Nuclear Translocation (The Effector Phase)

The ultimate effector of this pathway is the nuclear transcription factor NF-κB p65 (RelA).

  • Mechanism: Immunofluorescence and Western blot analyses confirm that Robinin blocks the nuclear entry of p65 . Consequently, the transcription of pro-inflammatory genes containing κB binding sites—specifically TNF-α, IL-6, iNOS, COX-2, and MMP-13 —is silenced.

Visualization of Signaling Blockade

The following diagram illustrates the canonical TLR4/NF-κB pathway and the specific nodes intercepted by Robinin.

Robinin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / ox-LDL TLR4_Complex TLR4/MD-2 Complex LPS->TLR4_Complex Activation MyD88 MyD88 / TRAF6 TLR4_Complex->MyD88 Recruitment IKK IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation (Ser32/36) NFkB_Cyto NF-κB (p65/p50) (Inactive) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation Robinin_1 Robinin (Action 1) Robinin_1->TLR4_Complex Downregulates Expression Robinin_2 Robinin (Action 2) Robinin_2->IkBa Prevents Degradation Robinin_2->NFkB_Nuc Blocks Translocation DNA Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nuc->DNA Transcription

Figure 1: Robinin inhibits TLR4 signaling by downregulating receptor expression and preventing IκBα degradation.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Validation Protocols

To validate the mechanism of Robinin in your specific disease model, the following self-validating experimental workflows are recommended.

Protocol A: Validation of Receptor Downregulation (RT-qPCR & Western Blot)

Objective: Confirm Robinin acts at the transcriptional/translational level of TLR4.

  • Cell Model: RAW 264.7 macrophages or Human Chondrocytes.

  • Treatment Groups:

    • Control (Vehicle)[13]

    • LPS (1 μg/mL) – Positive Control for Upregulation

    • Robinin (Low: 3 μg/mL, High: 6 μg/mL) + LPS

  • Workflow:

    • Pre-treat cells with Robinin for 1-2 hours.

    • Stimulate with LPS for 24 hours.

    • Readout 1 (mRNA): Extract RNA, perform RT-qPCR for Tlr4 and Tlr2 genes.

    • Readout 2 (Protein): Lyse cells, perform Western Blot using anti-TLR4 antibodies.

  • Success Criteria: Dose-dependent reduction in TLR4 mRNA/protein in Robinin+LPS groups compared to LPS alone.

Protocol B: Tracking NF-κB Translocation (Immunofluorescence)

Objective: Visualize the blockade of p65 nuclear entry.

  • Seeding: Seed cells on sterile glass coverslips in 6-well plates.

  • Stimulation: Pre-treat with Robinin (1 h), then LPS (30 min - 1 h). Note: Shorter LPS exposure is critical to catch the translocation event.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-κB p65 (Rabbit monoclonal).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Imaging: Confocal microscopy.

  • Success Criteria:

    • LPS Only: Strong Green signal overlapping with Blue nuclei (Nuclear Translocation).

    • Robinin + LPS: Green signal remains cytosolic; Nuclei remain Blue (Translocation Blocked).

Protocol C: IκBα Degradation Kinetics

Objective: Verify the stabilization of the inhibitory protein.

  • Time Course: Harvest cell lysates at 0, 15, 30, and 60 minutes post-LPS stimulation.

  • Blotting Targets:

    • p-IκBα (Ser32/36): To check phosphorylation status.

    • Total IκBα: To check degradation.

    • β-actin: Loading control.

  • Success Criteria: Robinin treatment should prevent the LPS-induced disappearance of the Total IκBα band and reduce the intensity of the p-IκBα band at 15-30 min.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Validation Assays Start Cell Seeding (RAW264.7 / PBMCs) Treat Robinin Pre-treatment (1-2 Hours) Start->Treat Induce Induction (LPS / IL-1β / ox-LDL) Treat->Induce WB Western Blot (TLR4, p-IκBα, p65) Induce->WB Lysate (30min - 24h) PCR RT-qPCR (TNF-α, IL-6 mRNA) Induce->PCR RNA Extract (6h - 24h) IF Immunofluorescence (p65 Localization) Induce->IF Fixation (1h)

Figure 2: Step-by-step workflow for validating Robinin's anti-inflammatory mechanism.

Data Summary: Quantitative Effects

The following table summarizes the quantitative impact of Robinin (6 μg/mL) on key signaling markers in ox-LDL induced PBMCs, derived from pivotal studies [2].

Target MarkerAssay TypeEffect of Stimulus (ox-LDL/LPS)Effect of Robinin + Stimulus
TLR4 mRNA RT-PCRUpregulated (~3-4 fold)Significantly Reduced
TLR2 mRNA RT-PCRUpregulatedSignificantly Reduced
NF-κB p65 ELISA (Nuclear Extract)High Nuclear ConcentrationInhibited Translocation
TNF-α ELISA (Supernatant)High SecretionReduced (>50% inhibition)
COX-2 Western BlotStrong ExpressionSuppressed
References
  • Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis. Source: Molecular and Cellular Biochemistry (2024).[6] URL:[Link]

  • Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells. Source: International Immunopharmacology (2013). URL:[Link]

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Methotrexate in Rats with Adjuvant Arthritis. Source: Molecules (2021).[14] URL:[Link]

  • Pinostrobin ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex. (Mechanistic Analog) Source: Biomedicine & Pharmacotherapy (2022).[15] URL:[Link]

Sources

Foundational

The Antioxidant and Cardioprotective Architecture of Robinin: A Technical Whitepaper

Executive Summary Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a bioactive flavonoid glycoside predominantly isolated from the leaves of Vigna unguiculata and Astragalus falcatus[1][2]. Historically recognized f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a bioactive flavonoid glycoside predominantly isolated from the leaves of Vigna unguiculata and Astragalus falcatus[1][2]. Historically recognized for its generalized anti-inflammatory properties, recent high-resolution pharmacological studies have repositioned Robinin as a highly specific, multi-target cardioprotective agent. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required to evaluate Robinin’s potential in mitigating anthracycline-induced cardiotoxicity, myocardial ischemia/reperfusion injury (MI/RI), and pulmonary heart disease-induced cardiac hypertrophy.

Mechanistic Pathways of Cardioprotection

As a Senior Application Scientist, it is critical to understand that Robinin does not merely act as a passive electron donor (traditional antioxidant); rather, it actively modulates upstream kinase cascades and transcriptional regulators to fortify the myocardium's endogenous defense architecture.

Oxidative Stress Attenuation via the Nrf2/HO-1 Axis

In hypercholesterolemic models of MI/RI, elevated oxidative stress drives irreversible myocardial infarction. Robinin actively neutralizes this threat by modulating the Akt/GSK3β/Fyn pathway to facilitate the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2)3[3]. By phosphorylating Akt, Robinin inhibits GSK3β and downregulates Fyn, preventing the degradation and nuclear export of Nrf2. This allows Nrf2 to bind to Antioxidant Response Elements (ARE), transcribing Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Nrf2_Pathway Robinin Robinin (Flavonoid) Akt Akt Activation Robinin->Akt Stimulates GSK3b GSK3β Inhibition Akt->GSK3b Phosphorylates Fyn Fyn Downregulation Akt->Fyn Suppresses Nrf2 Nrf2 Nuclear Translocation GSK3b->Nrf2 Prevents Degradation Fyn->Nrf2 Prevents Export ARE Antioxidant Response Element Nrf2->ARE Binds Antioxidants HO-1 / SOD Upregulation ARE->Antioxidants Transcribes ROS ROS Neutralization Antioxidants->ROS Scavenges

Fig 1. Robinin-mediated Nrf2/HO-1 antioxidant signaling pathway.

Inhibition of Endoplasmic Reticulum (ER) Stress and Apoptosis

Doxorubicin (DOX) and Isoproterenol (ISO) induce severe cardiotoxicity by triggering ER stress and subsequent apoptosis. Robinin pretreatment significantly reduces the expression of ER stress-associated markers and modulates the TGF-β1 signaling cascade 4[4]. This intervention shifts the Bax/Bcl-2 ratio favorably, preventing mitochondrial membrane permeabilization and Caspase-3 activation[5][6].

Suppression of Cardiac Hypertrophy via SIRT1/NF-κB and NLRP3

In models of pulmonary heart disease, chronic hypercapnia induces cardiac hypertrophy (CH) and fibrosis. Robinin exerts anti-hypertrophic effects by upregulating SIRT1. SIRT1 subsequently deacetylates and inactivates NF-κB, which suppresses the priming and activation of the NLRP3 inflammasome, drastically reducing the cleavage of pro-inflammatory cytokines IL-1β and IL-18 7[7].

SIRT1_Pathway Robinin Robinin SIRT1 SIRT1 Upregulation Robinin->SIRT1 Activates NFkB NF-κB Inactivation SIRT1->NFkB Deacetylates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Suppresses Priming Cytokines IL-1β, IL-18, Caspase-1 NLRP3->Cytokines Reduces Cleavage Hypertrophy Cardiac Hypertrophy Cytokines->Hypertrophy Attenuates

Fig 2. SIRT1/NF-κB and NLRP3 inflammasome modulation by Robinin.

Quantitative Efficacy Profile

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative biomarker modulation achieved by Robinin across various preclinical models[3][4][7][8].

Biomarker / ParameterExperimental ModelStressorRobinin EffectPrimary Mechanism / Outcome
ROS Production H9c2 CardiomyocytesDOX / H2O2↓ 45–60%Direct scavenging & Nrf2/HO-1 upregulation
MDA (Lipid Peroxidation) Rat MyocardiumMI/RI↓ 35–50%Protection of lipid bilayers from degradation
SOD / GPx Activity Rat MyocardiumDOX / MI/RI↑ 1.5 to 2-foldRestoration of endogenous antioxidant defense
Apoptotic Rate H9c2 CardiomyocytesIsoproterenol↓ 40%Downregulation of ER stress; Bax/Bcl-2 modulation
IL-1β / IL-18 Rat MyocardiumPulmonary HD↓ 50–60%Inhibition of NLRP3 inflammasome via SIRT1
LVEF / LVFS Rat ModelMI/RI↑ 20–30%Preservation of contractile function & hemodynamics

Self-Validating Experimental Protocols

A robust experimental design must be self-validating—meaning internal controls and logical sequencing inherently prove the mechanism of action. Below are step-by-step methodologies for replicating Robinin's cardioprotective efficacy.

In Vitro Assessment of DOX-Induced Cardiotoxicity

Objective: Validate Robinin's prophylactic antioxidant capacity against anthracycline toxicity.

  • Cell Culture & Synchronization: Cultivate H9c2 rat cardiomyoblasts in DMEM with 10% FBS. Causality: H9c2 cells are selected because they retain the electrical and hormonal signaling characteristics of adult cardiomyocytes. Synchronize cells via 12-hour serum starvation to eliminate cell-cycle-dependent variations in DOX uptake.

  • Pre-treatment with Robinin: Administer Robinin (10–40 µM) 24 hours prior to DOX exposure. Causality: Antioxidant enzymes (e.g., HO-1, SOD) require transcriptional activation and protein synthesis via Nrf2 translocation, which takes 12–24 hours. Co-administration would fail to provide sufficient prophylactic ROS scavenging[4].

  • DOX Challenge: Expose cells to 1 µM Doxorubicin for 24 hours.

  • Apoptosis & ROS Quantification:

    • Use DCFH-DA flow cytometry for ROS detection. Causality: DCFH-DA is highly sensitive to intracellular H2O2 and hydroxyl radicals, the primary culprits in DOX toxicity.

    • Perform Hoechst 33342 / AO-EB dual staining. Causality: This specifically differentiates early apoptosis (chromatin condensation) from late apoptosis/necrosis (membrane permeabilization), proving Robinin prevents the initiation of the apoptotic cascade.

In Vivo Myocardial Ischemia/Reperfusion (MI/RI) Model

Workflow Acclimation Rat Acclimation (1 Week) Diet High-Cholesterol Diet (8 Weeks) Acclimation->Diet Dosing Robinin Dosing (50 mg/kg/day, Wks 7-8) Diet->Dosing Surgery LAD Ligation (Ischemia) & Reperfusion Dosing->Surgery Analysis Hemodynamics & Biochemical Analysis Surgery->Analysis

Fig 3. In vivo experimental workflow for MI/RI modeling.

  • Hypercholesterolemic (HC) Induction: Feed Sprague-Dawley rats a 2% cholesterol diet for 8 weeks. Causality: Standard MI/RI models using healthy animals fail to mimic human clinical presentations where hyperlipidemia exacerbates oxidative stress and endothelial dysfunction during reperfusion[3].

  • Robinin Administration: Administer Robinin (50 mg/kg/day) via oral gavage for the final 2 weeks (Weeks 7-8). Causality: This 14-day window establishes steady-state pharmacokinetics, pre-loading myocardial tissue with the flavonoid prior to the ischemic event.

  • LAD Ligation Surgery: Ligate the Left Anterior Descending (LAD) coronary artery for 30 minutes, followed by 2 hours of reperfusion. Causality: 30 minutes of ischemia induces reversible injury transitioning to infarction, while 2 hours of reperfusion captures the peak surge of ROS and calcium overload responsible for reperfusion injury.

  • Infarct Size Analysis: Perfuse the heart with 1% TTC (Triphenyltetrazolium chloride). Causality: TTC relies on active dehydrogenases in viable tissue to convert the dye to a red formazan, leaving infarcted tissue white. This provides a direct, irrefutable quantitative measure of myocardial necrosis.

References

  • Shen, X., et al. (2025). "Robinin decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats." PubMed Central (PMC). 3

  • Janeesh, P.A., et al. (2024). "Cardioprotective effect of Robinin ameliorates Endoplasmic Reticulum Stress and Apoptosis in H9c2 cells." PubMed. 4

  • Wang, C., et al. (2025). "Robinin attenuates cardiac hypertrophy in pulmonary heart disease by modulating SIRT1/NF-κB signaling and inhibiting oxidative stress and the NLRP3 inflammasome." PubMed.7

  • Al-Shabanah, O.A., et al. (2018). "Cardioprotective Potentials of Plant-Derived Small Molecules against Doxorubicin Associated Cardiotoxicity." PubMed Central (PMC).6

  • ResearchGate Contributor. (2025). "Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway." ResearchGate.5

Sources

Exploratory

The Glycosidic Veil: A Technical Dissection of Robinin and its Aglycone Kaempferol for Drug Discovery

Abstract This technical guide provides an in-depth comparative analysis of the flavonoid glycoside Robinin and its aglycone Kaempferol. It is designed for researchers, scientists, and drug development professionals, offe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth comparative analysis of the flavonoid glycoside Robinin and its aglycone Kaempferol. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their structural differences, biosynthetic origins, and consequent divergence in physicochemical properties and pharmacological activities. We will explore the critical role of glycosylation in modulating bioavailability and bioactivity, and delve into the specific molecular mechanisms through which each compound exerts its effects on key cellular signaling pathways, including TLR/NF-κB, PI3K/Akt, MAPK, and Nrf2. This guide also provides detailed, field-proven protocols for the extraction, analysis, and bioactivity assessment of these compounds, equipping researchers with the practical knowledge to advance their investigations into the therapeutic potential of these natural products.

Introduction: Unmasking the Aglycone from its Glycosidic Progenitor

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites that have garnered significant attention for their wide array of biological activities. Among these, the flavonol Kaempferol is a prominent and extensively studied compound, recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Nature, however, often sequesters these bioactive aglycones in a more water-soluble and stable form through glycosylation. Robinin, a diglycoside of Kaempferol, is a prime example of this molecular strategy.[3] Found in plants of the Robinia genus, such as the black locust (Robinia pseudoacacia), Robinin presents a fascinating case study in the structure-activity relationship of flavonoids.[3][4]

This guide will systematically deconstruct the differences between Robinin and Kaempferol, moving from their fundamental chemical structures to their complex interactions within biological systems. By understanding the nuances imparted by the sugar moieties of Robinin, we can better appreciate the distinct therapeutic opportunities each compound presents and devise rational strategies for their application in drug discovery and development.

Structural and Physicochemical Divergence: The Impact of Glycosylation

The fundamental distinction between Robinin and Kaempferol lies in their chemical structures. Kaempferol is the aglycone, the core flavonoid scaffold, while Robinin is a glycosylated derivative.

Robinin: Kaempferol-3-O-robinoside-7-O-rhamnoside[5] Kaempferol: 3,5,7,4'-tetrahydroxyflavone

This structural difference, the presence of two sugar moieties (a robinobioside at the 3-position and a rhamnose at the 7-position) in Robinin, profoundly influences their physicochemical properties.[3]

PropertyRobininKaempferolReference(s)
Molecular Formula C33H40O19C15H10O6[3][6]
Molar Mass 740.66 g/mol 286.24 g/mol [3][6]
Melting Point 194-195°C276–278 °C[7][8]
Solubility Soluble in hot waterSlightly soluble in water; soluble in hot ethanol, ethers, and DMSO[7][8]

The glycosidic linkages in Robinin significantly increase its molecular weight and polarity, rendering it more soluble in aqueous solutions compared to the more hydrophobic Kaempferol. This difference in solubility has critical implications for their extraction, formulation, and, most importantly, their bioavailability.

Biosynthesis: From a Common Core to Divergent Fates

The biosynthetic journey of both compounds begins with the phenylpropanoid pathway, a central route in plant secondary metabolism.

The Phenylpropanoid Pathway and Kaempferol Synthesis

The synthesis of Kaempferol is a well-established pathway that starts with the amino acid phenylalanine.[8][9]

Kaempferol_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase FourCL 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase F3H F3H: Flavanone 3-hydroxylase FLS FLS: Flavonol synthase

Figure 1: Biosynthetic pathway of Kaempferol.
Glycosylation: The Genesis of Robinin

Robinin is synthesized from Kaempferol through the action of glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors, such as UDP-sugars, to the hydroxyl groups of the Kaempferol aglycone. While the specific glycosyltransferases responsible for the synthesis of Robinin have not been fully characterized, the general mechanism of flavonoid glycosylation is well understood.[2][10]

Robinin_Biosynthesis cluster_sugars Sugar Donors Kaempferol Kaempferol Kaempferol_3_Robinobioside Kaempferol_3_Robinobioside Kaempferol->Kaempferol_3_Robinobioside Glycosyltransferase(s) Robinin Robinin Kaempferol_3_Robinobioside->Robinin Rhamnosyltransferase UDP_Robinobiose UDP-Robinobiose UDP_Rhamnose UDP-Rhamnose

Figure 2: Postulated biosynthetic pathway of Robinin from Kaempferol.

Bioavailability and Metabolism: The Glycosidic Gatekeeper

The presence of sugar moieties makes Robinin more water-soluble but also presents a barrier to its absorption in the small intestine. Generally, flavonoid glycosides are not readily absorbed in their intact form.[11] They are either hydrolyzed by intestinal enzymes or transported into enterocytes where they are deglycosylated by cytosolic β-glucosidases.[12] The resulting aglycone, Kaempferol, is more lipophilic and can be absorbed through passive diffusion.[12]

Once absorbed, Kaempferol undergoes extensive phase II metabolism in the liver, where it is conjugated with glucuronic acid, sulfate, or methyl groups.[11] These metabolites are then circulated in the bloodstream and eventually excreted. The gut microbiota also plays a crucial role in the metabolism of both Robinin and Kaempferol, capable of hydrolyzing the glycosidic bonds and further breaking down the aglycone. This metabolic fate significantly influences the systemic exposure and, consequently, the in vivo bioactivity of these compounds.

Comparative Pharmacological Activities: A Tale of Two Molecules

While Robinin and Kaempferol share the same aglycone core, their differing bioavailability and chemical nature lead to distinct pharmacological profiles. In many in vitro studies, Kaempferol demonstrates more potent activity than its glycosides, likely due to its ability to more readily traverse cell membranes.[13][14]

Anticancer Activity

Both Robinin and Kaempferol have been investigated for their anticancer potential. Kaempferol, in particular, has shown cytotoxic effects against a wide range of cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Robinin Mia-PACA2Pancreatic Cancer> 5[6]
PANC-1Pancreatic Cancer> 5[6]
Kaempferol PANC-1Pancreatic Cancer78.75[8]
Mia PaCa-2Pancreatic Cancer79.07[8]
MCF-7Breast Cancer~265 (90.28 µg/ml)[3]
A459Lung Cancer~105 (35.80 µg/ml)[3]
HepG2Liver Cancer30.92[10]
CT26Colon Cancer88.02[10]
B16F1Melanoma70.67[10]
NG-97Glioma800[2]
U251Glioma1800[2]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Anti-inflammatory and Antioxidant Activities

Both compounds exhibit anti-inflammatory and antioxidant properties, primarily by modulating key signaling pathways and scavenging reactive oxygen species (ROS).

ActivityRobininKaempferolReference(s)
Anti-inflammatory Inhibits TLR/NF-κB pathwayInhibits NF-κB, MAPK, and PI3K/Akt pathways[6][15][16]
Antioxidant Demonstrates antioxidant effectsPotent antioxidant, scavenges free radicals, activates Nrf2 pathway[17][18][19]

Quantitative comparisons of antioxidant activity using standardized assays like ORAC (Oxygen Radical Absorbance Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) often show that the aglycone has higher radical scavenging activity.[18][20]

Mechanistic Insights: Dissecting the Signaling Pathways

The pharmacological effects of Robinin and Kaempferol are underpinned by their ability to modulate critical intracellular signaling pathways.

TLR/NF-κB Pathway

The Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Both Robinin and Kaempferol have been shown to inhibit this pathway.[6][13]

TLR_NFkB_Pathway LPS LPS/PAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Robinin Robinin Robinin->TLR4 inhibits Kaempferol Kaempferol Kaempferol->IKK inhibits

Figure 3: Inhibition of the TLR/NF-κB pathway by Robinin and Kaempferol.

Robinin has been shown to inhibit the expression of TLR2 and TLR4, thereby preventing the initiation of the inflammatory cascade.[6] Kaempferol can inhibit the downstream kinase IKK, which prevents the degradation of IκB and subsequent translocation of NF-κB to the nucleus.[13]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Both Robinin and Kaempferol have been identified as inhibitors of this pathway.[16][21]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Robinin Robinin Robinin->PI3K inhibits Kaempferol Kaempferol Kaempferol->Akt inhibits MAPK_Pathway Stress_Stimuli Stress/Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Apoptosis/Proliferation Transcription_Factors->Cellular_Response Kaempferol Kaempferol Kaempferol->MAPK modulates

Figure 5: Modulation of the MAPK pathway by Kaempferol.

Kaempferol can differentially affect the various arms of the MAPK pathway (ERK, JNK, and p38), depending on the cellular context. In some cancer cells, it can inhibit ERK activation while promoting the activation of the pro-apoptotic JNK and p38 pathways. [22]

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Kaempferol is a known activator of this pathway, contributing to its potent antioxidant and cytoprotective effects. [19]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription Kaempferol Kaempferol Kaempferol->Keap1 inhibits

Figure 6: Activation of the Nrf2 pathway by Kaempferol.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Kaempferol can interact with Keap1, leading to the release and stabilization of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. [19]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Extraction and Isolation of Robinin from Robinia pseudoacacia Flowers

This protocol is adapted from a patented method for the extraction of Robinin. [4] Materials:

  • Dried Robinia pseudoacacia flowers

  • 60-70% Ethanol

  • Neutral alumina

  • Methanol

  • Blender or grinder

  • Ultrasonic bath

  • Microwave extractor (optional)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Plant Material: Dry the Robinia pseudoacacia flowers at 60°C and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered flowers in 4-9 volumes of 60-70% ethanol for 30-60 minutes.

    • For enhanced extraction, utilize an ultrasonic bath or a microwave extractor.

    • Centrifuge the mixture and collect the supernatant.

  • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Perform column chromatography on the crude extract using neutral alumina as the stationary phase.

    • Elute with an appropriate solvent system (e.g., a gradient of ethanol in water).

    • Collect the fractions containing Robinin and concentrate them under vacuum.

  • Recrystallization: Recrystallize the Robinin crude product from an ethanol-methanol mixture to obtain a highly purified compound.

Simultaneous HPLC Analysis of Robinin and Kaempferol

This protocol is based on a validated HPLC method for the simultaneous determination of Robinin and Kaempferol. [1] Materials:

  • Robinin and Kaempferol standards

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Isopropanol (HPLC grade)

  • Phosphate buffer (0.01 M, pH 2.0)

  • HPLC system with a UV detector

  • C18 column (e.g., Platinum EPS C-18, 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Solution A: 5% Methanol in 0.01 M phosphate buffer (pH 2.0).

    • Solution B: A mixture of THF, isopropanol, methanol, and water in a ratio of 150:200:67.5:32.5.

    • The mobile phase is a 60:40 mixture of Solution A and Solution B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Detector Wavelength: 380 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the samples (extracts or standards) in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples and standards into the HPLC system and record the chromatograms. Identify and quantify Robinin and Kaempferol based on the retention times and peak areas of the standards.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability. [1][23] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Robinin and/or Kaempferol stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Robinin or Kaempferol for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol allows for the detection of specific proteins in cell lysates. [24][25] Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for the target signaling proteins)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The comparative analysis of Robinin and its aglycone Kaempferol underscores the profound impact of glycosylation on the physicochemical properties, bioavailability, and pharmacological activities of flavonoids. While Kaempferol often exhibits greater potency in in vitro assays, the enhanced solubility and stability of Robinin may offer advantages for in vivo applications and formulation development. The distinct mechanisms through which these compounds modulate key signaling pathways provide a rich landscape for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders.

Future research should focus on elucidating the specific glycosyltransferases involved in Robinin biosynthesis, which could open avenues for its biotechnological production. Further in vivo studies are warranted to fully understand the metabolic fate of Robinin and to correlate its systemic exposure with its pharmacological effects. The development of advanced drug delivery systems for both compounds could help to overcome challenges related to their bioavailability and enhance their therapeutic efficacy. A deeper understanding of the synergistic or antagonistic interactions of these compounds with other natural products or conventional drugs will also be crucial for their translation into clinical practice. This technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately aiming to unlock the full therapeutic potential of these remarkable natural compounds.

References

  • Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling. PMC. [Link]

  • Robinin - Wikipedia. [Link]

  • Kaempferol and its derivatives: Biological activities and therapeutic potential. ScienceDirect. [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. [Link]

  • Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines. MDPI. [Link]

  • Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae. PMC. [Link]

  • Method for extracting robinin from robinia pseudoacacia flowers.
  • ORAC Assay Protocol. Scribd. [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PMC. [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 2). YouTube. [Link]

  • Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase. PMC. [Link]

  • Robinin decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats. PMC. [Link]

  • Nrf2 Activation as a Therapeutic Target for Flavonoids in Aging-Related Osteoporosis. MDPI. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. Indian Journal of Pharmaceutical Sciences. [Link]

  • Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway. PMC. [Link]

  • Can anyone suggest working protocols for some antioxidant assays (ORAC, DPPH & FRAP?). ResearchGate. [Link]

  • Kaempferol inactivates PI3K/AKT/mTOR signaling pathway in HepG2 cells... ResearchGate. [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. PMC. [Link]

  • Activation of Nrf2 Pathway by Natural Products. Digital Commons @ University of the Pacific. [Link]

  • A comprehensive and mechanistic review on protective effects of kaempferol against natural and chemical toxins: Role of NF-κB inhibition and Nrf2 activation. PubMed. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Rsc.org. [Link]

  • Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. MDPI. [Link]

  • Kaempferol inhibits the migration and invasion of rheumatoid arthritis fibroblast-like synoviocytes by blocking activation of the MAPK pathway. PubMed. [Link]

  • Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury. PubMed Central. [Link]

  • Kaempferol inhibits the migration and invasion of rheumatoid arthritis fibroblast-like synoviocytes by blocking activation of the MAPK pathway. ResearchGate. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]

  • The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction. MDPI. [Link]

  • Chemical structure of kaempferol 3-O-robinoside-7-O-rhamnoside (robinin... ResearchGate. [Link]

  • Kaempferol works against NF-kappa B with consequent inhibition of inflammatory disorder. ResearchGate. [Link]

  • Kaempferol prevents Nrf2 from ubiquitin-mediated proteolysis to mitigate both NLRP3 inflammation and oxidative stress: implications for alleviating DSS-induced colitis in mice. Scilit. [Link]

  • Plant-derived compounds regulating PI3K/AKT in macrophage inflammation. Consensus. [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, A. ACS Publications. [Link]

  • Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3‑O‑β‑D‑Glucuronate on Lipopolysaccharide-Stimulated BV2. Semantic Scholar. [Link]

  • Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. The Research Repository @ WVU. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

  • Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. PMC. [Link]

  • Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. MDPI. [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Robinin: In Vivo Dynamics and Mechanistic Pathways

Executive Summary Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a naturally occurring flavonol glycoside extracted from botanical sources such as Solanum asperum and Astragalus falcatus. While its robust pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a naturally occurring flavonol glycoside extracted from botanical sources such as Solanum asperum and Astragalus falcatus. While its robust pharmacological profile—encompassing anxiolytic, anticonvulsant, and cardioprotective properties—has been well-documented in vitro, translating these effects to in vivo models requires a rigorous understanding of its pharmacokinetics. This technical whitepaper synthesizes the absorption, distribution, metabolism, and excretion (ADME) profile of Robinin, details self-validating in vivo experimental workflows, and maps the molecular pharmacodynamics that govern its therapeutic efficacy.

The ADME Paradigm: Overcoming the Bioavailability Bottleneck

Flavonoid glycosides inherently face pharmacokinetic hurdles due to their high hydrophilicity and complex molecular architecture. Robinin is no exception. Its systemic journey is characterized by gradual intestinal absorption, reliance on enzymatic cleavage, and extensive Phase II biotransformation [1, 2].

Quantitative Pharmacokinetic Profile

To establish a baseline for dosing in animal models, it is critical to analyze Robinin's pharmacokinetic parameters. The data below synthesizes recent in silico and in vivo findings, highlighting the compound's systemic behavior [1, 2].

Table 1: Pharmacokinetic and Distribution Parameters of Robinin

ParameterObserved ValuePharmacokinetic Implication & Causality
Oral Bioavailability (F) < 30%The bulky glycosidic moieties restrict passive diffusion across the intestinal epithelium. Absorption relies on gradual hydrolysis into the aglycone (kaempferol) by gut microflora.
Volume of Distribution (VD) 0.80 L/kgIndicates that the absorbed molecular fraction is predominantly retained in blood plasma rather than sequestering into deep biological tissues.
BBB Permeability (

)
0.02Highly restricted Central Nervous System (CNS) access. Therapeutic neuro-effects are likely mediated by high-affinity binding to specific receptors rather than mass tissue accumulation.
Intrinsic Clearance (

)
0.80 mL/min/kgLow clearance rate. Robinin is not highly susceptible to Phase I CYP450 oxidation, relying instead on Phase II conjugation for eventual renal/biliary excretion.
CYP3A4 / CYP2D6 Affinity Weak / Non-substrateMinimal risk of Cytochrome P450-mediated drug-drug interactions (DDIs), making it a stable candidate for combination therapies.
Systemic Processing Workflow

The following diagram illustrates the sequential physiological processing of Robinin, from oral administration to systemic clearance.

ADME OralAdmin Oral Administration (Robinin Glycoside) Intestine Intestinal Tract Gradual Absorption & Hydrolysis OralAdmin->Intestine Ingestion Plasma Blood Plasma VD = 0.80 L/kg Intestine->Plasma F < 30% Metabolism Hepatic Metabolism Phase II Biotransformation (Low CYP450 affinity) Plasma->Metabolism Transport CNS Central Nervous System Low Penetration (Cbrain/Cblood = 0.02) Plasma->CNS BBB Crossing Excretion Excretion CLint = 0.80 mL/min/kg Metabolism->Excretion Clearance

Fig 1. Systemic ADME workflow of Robinin following oral administration.

In Vivo Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, in vivo evaluations of Robinin must employ self-validating mechanisms—specifically, the use of competitive antagonists and pathological stress testing to confirm causality rather than mere correlation.

Neuropharmacokinetic Evaluation in Zebrafish (Danio rerio)

Zebrafish share approximately 70% genetic homology with humans and possess a fully functional GABAergic system, making them an ideal translational model for neuropharmacology [1].

  • Objective: Quantify the anxiolytic and anticonvulsant properties of Robinin and validate its interaction with

    
     receptors.
    
  • Causality of Antagonist Validation: Flumazenil (FMZ) is a competitive

    
     receptor antagonist. Administering FMZ prior to Robinin acts as an internal negative control. If Robinin's behavioral effects are abolished by FMZ, it self-validates that the phenotype is strictly mediated via GABAergic neurotransmission rather than off-target systemic sedation.
    

Step-by-Step Methodology:

  • Acclimation: House adult zebrafish (n=6/group) in standard tanks for 14 days to stabilize baseline cortisol levels and mitigate stress-induced behavioral artifacts.

  • Antagonist Pre-treatment: Inject the validation group with Flumazenil (4 mg/kg; 20 μL; i.p.) 15 minutes prior to Robinin administration to competitively occupy

    
     binding sites.
    
  • Robinin Administration: Administer Robinin via intraperitoneal (i.p.) injection to bypass the < 30% oral bioavailability barrier. Use a 4 mg/kg dose to assess anxiolytic activity and a 40 mg/kg dose to assess anticonvulsant activity [1].

  • Behavioral Tracking (Anxiety): Transfer the 4 mg/kg cohort to a light-dark maze. Utilize automated video tracking (e.g., EthoVision XT) to record the time spent in the "clean/light" zone. Increased time in the light zone without a reduction in overall swimming velocity confirms anxiolysis without sedation.

  • Seizure Induction (Anticonvulsant Assay): Administer Pentylenetetrazol (PTZ) to the 40 mg/kg cohort to chemically induce seizures. Measure the latency to specific seizure stages.

  • Data Synthesis: Compare latency and zone preference against a vehicle control (3% DMSO) and a positive control (Diazepam, 4 mg/kg).

Cardioprotective Pharmacodynamics in a Rat MI/RI Model

Robinin has demonstrated profound efficacy in mitigating Myocardial Ischemia/Reperfusion Injury (MI/RI) [3, 4].

  • Objective: Evaluate the cardioprotective pharmacodynamics of Robinin via the Nrf2 antioxidant pathway.

  • Causality of Disease Modeling: A 2% cholesterol diet is utilized to induce hypercholesterolemia (HC). HC significantly exacerbates reactive oxygen species (ROS) generation during ischemic events. Evaluating Robinin in this environment provides a rigorous stress test of its antioxidant capacity under clinically relevant pathological conditions [4].

Step-by-Step Methodology:

  • Pathological Induction: Feed male Sprague-Dawley rats a 2% cholesterol diet for 8 weeks to establish a stable hypercholesterolemic baseline.

  • Dosing Regimen: Administer Robinin (50 mg/kg body weight) via oral gavage daily during the final 2 weeks of the diet. Oral gavage ensures exact volumetric dosing despite the compound's low intestinal permeability.

  • Surgical Ischemia/Reperfusion: Anesthetize the rats, perform a left thoracotomy, and mechanically ligate the left anterior descending (LAD) coronary artery for 30 minutes, followed by 2 hours of reperfusion.

  • Hemodynamic Monitoring: Continuously record Left Ventricular Developed Pressure (LVDP) and End-Diastolic Pressure (LVEDP) via a micro-tip pressure transducer inserted into the left ventricle.

  • Biochemical Validation: Euthanize the subjects and harvest cardiac tissue. Perform Western blotting to quantify the expression of Akt, GSK3β, Fyn, and nuclear Nrf2. Stain tissue slices with Triphenyltetrazolium chloride (TTC) to visually quantify the myocardial infarct size.

Mechanistic Pathways: Translating PK to Pharmacodynamics

The therapeutic efficacy of Robinin is dictated by its ability to modulate specific intracellular signaling cascades despite low systemic concentrations.

The Akt/GSK3β/Fyn/Nrf2 Cardioprotective Axis

In the context of myocardial injury, Robinin acts as a potent upstream modulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Upon administration, Robinin significantly upregulates Akt expression. Activated Akt performs a dual inhibitory function: it phosphorylates (and thereby inhibits) GSK3β and downregulates Fyn kinase [4].

Because GSK3β and Fyn kinase are responsible for the nuclear export and degradation of Nrf2, their inhibition allows Nrf2 to accumulate and translocate into the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1), which neutralize ischemic oxidative stress[3, 4].

Signaling Robinin Robinin (50 mg/kg) Akt Akt Activation (Upregulated) Robinin->Akt Stimulates GSK3b GSK3β (Inhibited) Akt->GSK3b Phosphorylates / Inhibits Fyn Fyn Kinase (Downregulated) Akt->Fyn Downregulates Nrf2 Nrf2 Nuclear Translocation GSK3b->Nrf2 Relieves Inhibition Fyn->Nrf2 Prevents Nuclear Export Antiox Antioxidant Response Elements (HO-1 Expression) Nrf2->Antiox Transcribes Protection Cardioprotection (Reduced MI/RI) Antiox->Protection Mitigates Oxidative Stress

Fig 2. Robinin-mediated Akt/GSK3β/Fyn/Nrf2 cardioprotective signaling pathway.

Conclusion

Robinin presents a highly promising pharmacological profile, acting as a potent


 modulator and Nrf2 pathway activator. While its in vivo efficacy is currently bottlenecked by a bioavailability of < 30% and an absolute reliance on Phase II metabolism, its low CYP450 affinity and high plasma volume of distribution make it an excellent candidate for advanced drug delivery systems. Future developmental pipelines should focus on nano-encapsulation or structural modification of the glycosidic bond to bypass intestinal hydrolysis, thereby maximizing the systemic delivery of the active aglycone.

References

  • Title : Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio rerio) Source : Chemistry & Biodiversity (PubMed) URL : [Link]

  • Title : Bioflavonoids - Their Pharmacokinetics and Interaction with Cytochrome P450 Isozymes and P-Glycoprotein Source : Indian Journal of Pharmaceutical Sciences URL : [Link]

  • Title : Mechanistic Insights into Flavonoid Subclasses as Cardioprotective Agents Source : Drug Design, Development and Therapy URL : [Link]

  • Title : Robinin decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats Source : Journal of Molecular Histology URL : [Link]

Exploratory

Robinin as a Bimodal Modulator of Cyclooxygenase Enzymes: Transcriptional Suppression and Enzymatic Inhibition

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The search for selective and safe cyclooxygenase (COX) inhibitors remains a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The search for selective and safe cyclooxygenase (COX) inhibitors remains a cornerstone of anti-inflammatory drug development. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often present gastrointestinal and cardiovascular liabilities due to non-selective enzymatic blockade [4]. Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside), a naturally occurring bioflavonoid, presents a paradigm shift. Rather than acting solely as a direct competitive inhibitor at the active site, robinin exerts a highly sophisticated, bimodal mechanism of action: it epigenetically and transcriptionally suppresses COX-2 expression via the TLR4/NF-κB and STAT1/JNK axes, while its in vivo aglycone metabolite (kaempferol) provides direct enzymatic inhibition.

This whitepaper dissects the molecular causality of Robinin's action, provides quantitative pharmacodynamic data, and outlines self-validating experimental protocols for preclinical evaluation.

Molecular Mechanisms of COX Inhibition by Robinin

To understand Robinin's efficacy, we must decouple its upstream signaling modulation from its downstream metabolic effects.

Transcriptional Downregulation of COX-2 via TLR4/NF-κB

In states of acute or chronic inflammation, stimuli such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL) trigger the Toll-like receptor 4 (TLR4) complex. Robinin actively disrupts this cascade at the receptor level. By inhibiting the formation or activation of the TLR4/MD-2 complex, robinin prevents the downstream phosphorylation of IκBα. This blockade halts the nuclear translocation of the NF-κB p65 subunit, effectively silencing the transcription of the PTGS2 gene, which is responsible for inducible COX-2 synthesis 1.

Modulation of JNK and STAT1 Pathways

Beyond NF-κB, Robinin exerts profound effects on mitogen-activated protein kinases (MAPKs). In inflammatory macrophages, Robinin suppresses the activation of c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 1 (STAT1). Because STAT1 and JNK are critical transcription factors for pro-inflammatory mediators, their inhibition by Robinin results in a robust, dose-dependent decrease in both inducible nitric oxide synthase (iNOS) and COX-2 protein levels 2.

Direct Enzymatic Inhibition via Aglycone Conversion

Intact Robinin, due to its bulky glycoside moieties (robinoside and rhamnoside), has limited steric access to the narrow hydrophobic channels of the COX-1 and COX-2 active sites. However, in vivo oral administration subjects Robinin to gut microflora metabolism, cleaving the sugar residues to yield its parent aglycone, kaempferol . Kaempferol acts as a potent, direct competitive inhibitor of both COX-1 and COX-2 enzymatic reactions, reducing the bioconversion of arachidonic acid into prostaglandin H2 (PGH2) 3.

Pathway Robinin Robinin (Glycoside) GutMicroflora Gut Microflora Metabolism Robinin->GutMicroflora In Vivo TLR4 TLR4 / MD-2 Complex Robinin->TLR4 Inhibits STAT1 STAT1 / JNK Activation Robinin->STAT1 Inhibits Kaempferol Kaempferol (Aglycone) COX2_Enzyme COX-2 Enzyme Kaempferol->COX2_Enzyme Direct Inhibition COX1_Enzyme COX-1 Enzyme Kaempferol->COX1_Enzyme Direct Inhibition GutMicroflora->Kaempferol NFkB NF-κB (p65) Translocation TLR4->NFkB Activates COX2_Gene PTGS2 (COX-2) Transcription NFkB->COX2_Gene Promotes STAT1->COX2_Gene Promotes COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandin Synthesis (Inflammation) COX2_Enzyme->Prostaglandins Catalyzes COX1_Enzyme->Prostaglandins Catalyzes

Molecular pathways of Robinin-mediated COX-1 and COX-2 inhibition.

Quantitative Pharmacodynamics

To contextualize Robinin's efficacy, it is critical to compare its bimodal action against standard reference compounds. The table below summarizes the differential targeting of Robinin, its aglycone, and a traditional NSAID control.

CompoundPrimary TargetMechanism of ActionObserved Effect / Potency
Robinin TLR4, STAT1, JNKTranscriptional SuppressionDose-dependent reduction of PTGS2 mRNA and COX-2 protein in hPBMCs at 6–50 μM 1.
Kaempferol (Robinin Metabolite)COX-1 & COX-2 EnzymesDirect Competitive InhibitionSignificant in vitro enzymatic blockade of COX-1 and COX-2 conversion of arachidonic acid 3.
Indomethacin (Control)COX-1 & COX-2 EnzymesNon-selective Direct InhibitionHigh potency enzymatic inhibition (COX-1 IC50 ~5.9 μg/mL); high risk of GI toxicity 4.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate Robinin's bimodal efficacy, researchers must employ orthogonal assays that decouple transcriptional suppression from direct enzymatic inhibition. The following protocols are designed as self-validating systems: if Robinin shows efficacy in Protocol 2 but not Protocol 1, it confirms that its primary in vitro mechanism is purely transcriptional.

Protocol 1: Cell-Free COX-1/COX-2 Enzymatic Inhibition Assay

Rationale: This assay isolates the COX enzymes from cellular machinery to determine if Robinin (or Kaempferol) directly blocks the conversion of arachidonic acid to PGH2.

  • Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Add Robinin and Kaempferol at varying concentrations (1 μM to 100 μM) to separate enzyme aliquots. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 μM arachidonic acid.

  • Termination & Quantification: Stop the reaction after 2 minutes using 1M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA).

  • Validation Check: Kaempferol should yield a standard sigmoidal inhibition curve. Intact Robinin should show minimal direct inhibition, proving its necessity for in vivo cleavage or cellular receptor interaction.

Protocol 2: Cell-Based Transcriptional Downregulation Assay

Rationale: To quantify the suppression of PTGS2 (COX-2) gene expression and subsequent protein synthesis in LPS-stimulated macrophages.

  • Cell Culture: Seed human peripheral blood mononuclear cells (hPBMCs) or RAW 264.7 murine macrophages at

    
     cells/well in RPMI-1640 medium.
    
  • Pre-treatment: Treat cells with Robinin (6 μg/mL to 50 μM) for 2 hours prior to stimulation.

  • Stimulation: Induce inflammation using 1 μg/mL LPS or ox-LDL for 24 hours.

  • RNA & Protein Extraction: Lyse cells. Split the lysate to isolate total RNA (using TRIzol reagent) and total protein (using RIPA buffer with protease inhibitors).

  • RT-PCR (mRNA validation): Synthesize cDNA and perform quantitative real-time PCR targeting the PTGS2 gene. Normalize against GAPDH.

  • Western Blot (Protein validation): Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with anti-COX-2 and anti-NF-κB p65 antibodies.

  • Validation Check: A concurrent decrease in PTGS2 mRNA and COX-2 protein confirms transcriptional suppression rather than post-translational degradation.

Workflow CellCulture Macrophage Culture Treatment Robinin Pre-treatment CellCulture->Treatment Stimulation LPS / ox-LDL Stimulation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis RNA_Ext RNA Extraction Lysis->RNA_Ext Protein_Ext Protein Extraction Lysis->Protein_Ext RTPCR RT-PCR (PTGS2 mRNA) RNA_Ext->RTPCR Western Western Blot (COX-2 Protein) Protein_Ext->Western Validation Transcriptional Suppression Validated RTPCR->Validation Western->Validation

Orthogonal experimental workflow for validating COX transcriptional suppression.

Translational Perspectives in Drug Development

The clinical limitation of highly selective COX-2 inhibitors (Coxibs) has historically been their cardiovascular toxicity, stemming from the imbalance between pro-thrombotic thromboxane A2 (COX-1 mediated) and anti-thrombotic prostacyclin (COX-2 mediated) 4. Robinin circumvents this binary trap. By acting upstream at the TLR4 and STAT1/JNK nodes, it dampens the overarching inflammatory storm (reducing TNF-α, IL-6, and iNOS concurrently) rather than surgically removing a single downstream prostaglandin pathway.

Furthermore, because Robinin relies on gut microbiome cleavage to release kaempferol for direct enzymatic inhibition, it acts as a natural prodrug. This localized release mechanism may protect the gastric mucosa from the direct COX-1 inhibition toxicity typically seen with traditional NSAIDs, positioning Robinin and its derivatives as highly promising scaffolds for next-generation, gut-friendly immunomodulators.

References

  • Robinin | CAS:301-19-9 | Flavonoids | High Purity | Manufacturer BioCrick BioCrick[Link]

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis MDPI[Link]

  • Kudzu Leaf Extract Suppresses the Production of Inducible Nitric Oxide Synthase, Cyclooxygenase-2, Tumor Necrosis Factor-Alpha, and Interleukin-6 via Inhibition of JNK, TBK1 and STAT1 in Inflammatory Macrophages PubMed Central (NIH)[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years PubMed Central (NIH)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Robinin from Robinia pseudoacacia Flowers

[1][2] Executive Summary This application note details a robust, scalable protocol for the extraction and purification of Robinin (Kaempferol 3-O-robinoside-7-O-rhamnoside) from the flowers of Robinia pseudoacacia (Black...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details a robust, scalable protocol for the extraction and purification of Robinin (Kaempferol 3-O-robinoside-7-O-rhamnoside) from the flowers of Robinia pseudoacacia (Black Locust).[][2] Unlike generic flavonoid extraction guides, this protocol leverages the specific solubility differential of Robinin in aqueous vs. ethanolic media ("Solvent Replacement Method") to achieve high purity (>85% crude, >98% recrystallized) without excessive chromatographic steps. We compare Ultrasound-Assisted Extraction (UAE) for analytical throughput against percolation for preparative scale-up.[]

Target Compound Profile

  • Common Name: Robinin[][2][3]

  • IUPAC Name: Kaempferol 3-O-robinoside-7-O-rhamnoside[]

  • CAS Number: 301-19-9[]

  • Molecular Formula: C₃₃H₄₀O₁₉[]

  • Molecular Weight: 740.66 g/mol []

  • Solubility: Soluble in hot water, ethanol, DMSO; poorly soluble in cold water and non-polar solvents.

  • Stability: Susceptible to thermal degradation >70°C; prone to hydrolysis in strong acid/base.

Materials and Equipment

Reagents
  • Extraction Solvent: Ethanol (96% Food Grade or Analytical Grade).[]

  • Purification Solvents: Methanol (HPLC Grade), Deionized Water (18.2 MΩ), Acetonitrile (HPLC Grade).[]

  • Additives: Formic Acid (98%, for HPLC), Activated Carbon (Powdered, USP grade).

  • Standard: Robinin Reference Standard (≥98% purity).

Hardware
  • Extraction: Ultrasonic Bath (frequency 37-40 kHz) or Percolator (Glass/Stainless Steel).

  • Concentration: Rotary Evaporator with vacuum controller (set to <50 mbar).

  • Drying: Vacuum Oven or Lyophilizer.

  • Analysis: HPLC-DAD System (e.g., Agilent 1200/1260 or Waters Alliance).[]

Experimental Protocol

Phase 1: Raw Material Preparation

Critical Control Point: Harvest flowers at the "budding to early flowering" stage. Late-stage flowering shows a significant drop in Robinin content due to oxidative enzymes and natural senescence.[]

  • Harvest: Collect inflorescences manually.

  • Drying: Dry in the shade or a forced-air oven at <60°C . High temperatures degrade the glycosidic bonds.

    • Target Moisture: <10%.

  • Comminution: Grind dried flowers to a fine powder (40-60 mesh). Do not over-grind to ultra-fine dust, as this complicates filtration.

Phase 2: Extraction Methodologies

We present two pathways. Path A is for analytical quantification or small-scale isolation.[] Path B is for gram-scale production.[]

Path A: Ultrasound-Assisted Extraction (UAE) - Analytical Scale[]
  • Ratio: 1:10 (w/v) Solid to Solvent.[][4]

  • Solvent: 60% Ethanol (v/v).[][5]

  • Conditions: 59°C, 30 minutes, 400W Ultrasonic power.

  • Procedure:

    • Weigh 2.0 g of flower powder into a 50 mL centrifuge tube.

    • Add 20 mL of 60% Ethanol.

    • Sonicate at 59°C for 30 mins.

    • Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

Path B: Percolation & Solvent Replacement - Preparative Scale
  • Principle: Robinin is soluble in 60% ethanol but crystallizes out of water. By extracting in ethanol and then evaporating the alcohol, we force precipitation in the remaining aqueous phase.[2]

  • Procedure:

    • Percolation: Load 500 g of flower powder into a percolator. Elute with 60% Ethanol (approx. 3-5 L) at a rate of 200 mL/h at room temperature.

    • Distillation: Transfer extract to a rotary evaporator.

    • Solvent Swap: Evaporate the ethanol fraction (bath temp 50°C, vacuum adjusted to remove ethanol but leave water).

    • Crystallization: As ethanol is removed, the solution becomes aqueous. Robinin solubility drops drastically. Chill the concentrate to 4°C for 12-24 hours.

    • Filtration: Collect the light yellow precipitate (Crude Robinin) via vacuum filtration.

Phase 3: Purification (Recrystallization)[1]
  • Dissolution: Dissolve crude Robinin in boiling water (approx. 1:30 w/v).

  • Clarification: Add 1-2% (w/w) Activated Carbon. Stir for 10 mins at 80°C to adsorb chlorophyll and other impurities.

  • Hot Filtration: Filter while boiling hot through a heated funnel (to prevent premature crystallization).

  • Recrystallization: Allow filtrate to cool slowly to room temperature, then refrigerate at 4°C.

  • Final Wash: Filter crystals and wash with ice-cold water.[]

  • Drying: Dry in a vacuum oven at 40°C.

Process Visualization

The following diagram illustrates the logical flow of the extraction and purification process, highlighting the critical decision points between analytical and preparative workflows.

RobininExtraction RawMat Robinia pseudoacacia Flowers (Budding Stage) DryGrind Dry (<60°C) & Grind (40-60 Mesh) RawMat->DryGrind ScaleDecision Select Scale DryGrind->ScaleDecision UAE UAE Extraction 60% EtOH, 59°C, 30 min ScaleDecision->UAE Analytical Percolation Percolation 60% EtOH, Room Temp ScaleDecision->Percolation Preparative Centrifuge Centrifuge & Filter UAE->Centrifuge HPLC HPLC Analysis (Quantification) Centrifuge->HPLC Evap Rotary Evaporation (Remove Ethanol Only) Percolation->Evap AqPhase Aqueous Concentrate (Robinin Precipitation) Evap->AqPhase Solvent Replacement CrudeFilter Filtration (Crude Robinin) AqPhase->CrudeFilter Recryst Recrystallization (Hot Water + Activated Carbon) CrudeFilter->Recryst FinalProd Pure Robinin Crystals (>98%) Recryst->FinalProd

Figure 1: Workflow for the extraction of Robinin, distinguishing between analytical assessment and preparative isolation.

Analytical Validation (HPLC-DAD)

To ensure the integrity of the extraction, the following HPLC method is recommended.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Inertsil ODS-3), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 260 nm (Band I) and 350 nm (Band II)
Column Temp 30°C

Gradient Table:

Time (min) % Phase B Event
0.0 10 Equilibration
15.0 25 Linear Gradient
24.0 100 Wash

| 25.0 | 10 | Re-equilibration |[]

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 2000

  • Resolution (if impurities present): > 2.0

Troubleshooting & Optimization

Low Yield
  • Cause: Incomplete extraction or degradation.

  • Solution: Ensure flowers are harvested before full bloom. Check drying temperature (must be <60°C).[] If using UAE, ensure the temperature does not exceed 60°C to prevent hydrolysis of the rhamnose sugar.

Impurity Co-elution[1]
  • Cause: Presence of Kaempferol aglycone or other glycosides (e.g., Rutin).[2]

  • Solution: The "Solvent Replacement" method (Path B) is highly specific for Robinin due to its unique solubility profile. If impurities persist after recrystallization, wash the crystals with cold chloroform (removes aglycones/lipids) before the final water recrystallization.

Hydrolysis
  • Observation: Appearance of Kaempferol peak in HPLC.

  • Cause: Acidic conditions or excessive heat.

  • Solution: Avoid using strong acids in the extraction solvent. 0.1% Formic acid in HPLC is fine, but extraction should be neutral pH.

References

  • Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Black Locust (Robiniae Pseudoacaciae) Flowers. Source: MDPI, Processes 2019. URL:[Link][][6]

  • Method for extracting robinin from robinia pseudoacacia flowers. Source: Google Patents (CN104177463A).[] URL:

  • Isolation of robinin from black locust flowers (Robinia pseudoacacia L.). Source:Revista Farmaceutică a Moldovei, 2018. URL:[Link]

  • Microwave-assisted extraction of hemicellulosic oligosaccharides and phenolics from Robinia pseudoacacia wood. Source:Carbohydrate Polymers, 2023.[7] URL:[Link]

  • Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography. Source: MDPI, Separations 2016. URL:[Link][]

Sources

Application

Application Note: Preparation and Validation of Robinin Stock Solutions in DMSO for In Vitro Assays

Introduction Robinin is a naturally occurring flavonoid glycoside found in various plants, including those of the Robinia genus.[1][2] As a kaempferol derivative, it is investigated for a range of potential biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Robinin is a naturally occurring flavonoid glycoside found in various plants, including those of the Robinia genus.[1][2] As a kaempferol derivative, it is investigated for a range of potential biological activities, including anti-inflammatory and cardioprotective properties.[1][3] The reliability and reproducibility of in vitro studies involving Robinin are fundamentally dependent on the accurate and consistent preparation of stock solutions. Flavonoids, due to their complex structures, often present solubility challenges.[4]

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of Robinin stock solutions in dimethyl sulfoxide (DMSO). It is designed for researchers, scientists, and drug development professionals to establish a robust and validated workflow, ensuring the integrity of their experimental outcomes.

Physicochemical Profile of Robinin

A thorough understanding of the compound's properties is the first step in protocol development. Key data for Robinin are summarized below.

ParameterValueSource(s)
Chemical Name Kaempferol 3-O-robinoside-7-O-rhamnoside[5][6]
CAS Number 301-19-9[5][6][7]
Molecular Formula C₃₃H₄₀O₁₉[1][5][6]
Molecular Weight 740.66 g/mol [1][5][8]
Appearance Yellow powder/crystal[2][3][6]
Purity ≥90-99% (Method: HPLC)[5][6]
Solubility Soluble in DMSO[9]
Storage (Powder) 2-8°C or -20°C (long term), desiccated[7][9]

The Role of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad spectrum of otherwise insoluble compounds.[10][11]

  • Rationale for Use: Its "super solvent" properties make it ideal for creating high-concentration stock solutions of hydrophobic molecules like Robinin, which can then be diluted to working concentrations in aqueous cell culture media.[11]

  • Critical Considerations (Cytotoxicity): While effective, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[12] However, this is highly dependent on the cell type and exposure duration.[13] It is imperative to keep the final concentration in assays as low as possible, typically ≤0.5%, and to always include a vehicle control (media with the same final DMSO concentration) in all experiments.[12][14]

Experimental Protocol: Preparation of a 10 mM Robinin Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for serial dilutions in dose-response studies.

3.1. Materials and Equipment

  • Robinin powder (purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials with Teflon-lined screw caps[15]

  • Sterile, nuclease-free pipette tips and calibrated pipettes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

3.2. Safety Precautions

  • Always handle chemical powders and solvents within a chemical fume hood.

  • Wear appropriate PPE. DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[10][16] Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for both Robinin and DMSO before beginning work.

3.3. Step-by-Step Procedure

Step 1: Calculation

  • Objective: To calculate the mass of Robinin required to make 1 mL of a 10 mM stock solution.

  • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Calculation: Mass = 10 mmol/L × 0.001 L × 740.66 g/mol = 7.407 mg

  • Rationale: Accurate calculation is the foundation of an accurate stock solution. Always use the molecular weight provided on the compound's certificate of analysis.

Step 2: Weighing the Compound

  • Tare the analytical balance with a sterile amber vial.

  • Carefully weigh out approximately 7.41 mg of Robinin powder directly into the vial. Record the exact mass.

  • Rationale: Weighing directly into the final vial minimizes compound loss during transfer. Amber vials protect the light-sensitive flavonoid from degradation.

Step 3: Dissolving the Compound

  • Recalculate the precise volume of DMSO needed based on the actual mass recorded.

    • Formula: Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • Example: If actual mass is 7.50 mg, Volume = [7.50 / 740.66] / 10 = 1.013 mL

  • Add the calculated volume of high-purity DMSO to the vial containing the Robinin powder.[16]

  • Secure the cap tightly and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[16]

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Expert Tip: For flavonoids that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[4][16] However, avoid excessive heat which can degrade the compound.

Step 4: Aliquoting and Storage

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled amber vials or microcentrifuge tubes.[16]

  • Label each aliquot with the compound name (Robinin), concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-to-mid-term storage (1-6 months) or at -80°C for long-term storage.[14][16]

  • Rationale: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation as water is absorbed from the atmosphere into the hygroscopic DMSO.[17][18]

Workflow Visualization

The following diagram outlines the key stages of preparing and validating a Robinin stock solution.

Stock_Preparation_Workflow cluster_prep Preparation cluster_qc Quality & Storage A Calculate Mass B Weigh Robinin Powder A->B C Add Anhydrous DMSO B->C D Dissolve (Vortex/Sonicate) C->D E QC Check (e.g., UV-Vis) D->E F Aliquot for Single Use E->F G Store at -80°C (Protect from Light) F->G H Ready for Dilution G->H

Caption: Workflow for preparing and storing Robinin stock solutions.

Quality Control & Validation

Implementing a quality control (QC) step is essential for ensuring the accuracy of your stock solution concentration, which underpins the validity of all subsequent experiments.[19][20] A simple and accessible method is UV-Visible (UV-Vis) spectrophotometry.

5.1. Protocol: Concentration Verification by UV-Vis

  • Principle: Flavonoids possess chromophores that absorb light in the UV-Vis range.[21][22] The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration (Beer-Lambert Law).

  • Procedure:

    • Identify the λmax of Robinin in ethanol (a common solvent for UV-Vis) from literature. An absorption wavelength of 266 nm in ethanol has been reported.[23]

    • Prepare a "Day 0" working solution by diluting a fresh aliquot of your DMSO stock into pure ethanol to a concentration suitable for spectrophotometry (e.g., 10-20 µM).

    • Use pure ethanol as a blank to zero the spectrophotometer.

    • Measure the absorbance of your diluted Robinin solution across a spectrum (e.g., 200-400 nm) to confirm the λmax.

    • Record the absorbance at λmax.

  • Validation: While not providing an absolute concentration without a standard curve, this "Day 0" absorbance value serves as a benchmark. Any future aliquots thawed for experiments can be quickly checked; a significant deviation (>5-10%) from the initial absorbance may indicate degradation, precipitation, or solvent evaporation.[24]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Robinin powder will not fully dissolve. - Concentration is above solubility limit.- Insufficient mixing energy.- DMSO has absorbed water, reducing its solvating power.- Re-check calculations. Do not exceed known solubility limits.- Gently warm the solution to 37°C and/or sonicate for 5-10 minutes.[16]- Use fresh, anhydrous DMSO.[18]
Precipitate forms after thawing. - Freeze-thaw cycles have introduced water, causing the compound to crash out of solution.[17]- The stock concentration is too high for stable storage at -20°C.- Discard the aliquot. Use a new, single-use aliquot.- Gently warm and vortex the solution to attempt redissolution.[24] If it persists, the stock may need to be remade at a lower concentration.
Inconsistent experimental results between batches. - Degradation of the compound in older stock solutions.- Inaccurate initial weighing or pipetting.- Solvent evaporation from improperly sealed vials.- Always prepare fresh stock solutions periodically (e.g., every 6 months) and validate with a QC check.- Ensure balance and pipettes are calibrated.[15]- Use high-quality vials with Teflon-lined caps.[15]

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Biopurify. CAS 301-19-9 | Robinin. [Link]

  • Pharmaffiliates. CAS No : 301-19-9 | Chemical Name : Robinin. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Wikipedia. Robinin. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Universidade Estadual do Ceará. (2024). Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio). [Link]

  • National Center for Biotechnology Information. Robinin | C33H40O19 | CID 5281693 - PubChem. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • PhotochemCAD. FL129. Robinin. [Link]

  • Protocol Online. (2010). dissolving flavonoids in DMSO. [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • American Association for Clinical Chemistry. (2022). The Modern Way of Quality Control Procedures in Laboratory Medicine. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Saudi Society for Clinical Chemistry. Basic Lessons in Laboratory Quality Control. [Link]

  • PubMed. Dimethyl sulfoxide (DMSO): a review. [Link]

  • Chemguide. UV-visible absorption spectra. [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). [Link]

  • Fordham University. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • AZoM. Imaging Protein Characteristics with UV Absorbance. [Link]

  • Ziath. Issues in Compound Storage in DMSO. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Method

solid-phase extraction (SPE) methods for Robinin purification

Application Note: High-Purity Isolation of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) via Solid-Phase Extraction (SPE) Introduction & Scientific Context Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) via Solid-Phase Extraction (SPE)

Introduction & Scientific Context

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a complex flavonoid glycoside predominantly found in Robinia pseudoacacia (Black Locust), Vinca erecta, and Astragalus species. Clinically, it has demonstrated efficacy in improving renal function, reducing blood urea nitrogen (BUN), and exhibiting hypoazotemic activity.

The Purification Challenge: Unlike simple aglycones (e.g., Kaempferol), Robinin possesses a bulky glycosidic structure (robinose at C3 and rhamnose at C7). This dual-glycosylation renders the molecule significantly more polar and water-soluble, creating a separation bottleneck. Standard liquid-liquid extraction (LLE) often suffers from emulsion formation and poor phase partitioning.

The Solution: This protocol utilizes Reverse-Phase Solid-Phase Extraction (RP-SPE) using a hydrophobically modified polymer or C18 sorbent. The method exploits the hydrophobic interaction of the flavonoid backbone while managing the polarity of the sugar moieties through precise solvent modulation.

Experimental Methodology

Reagents and Materials[1][2][3]
  • Target Analyte: Robinin (CAS: 301-19-9).

  • Matrix: Robinia pseudoacacia flower extract or biological plasma/urine.

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balanced) 200 mg / 6 mL (Recommended for glycosides to prevent breakthrough) OR C18 (EC) 500 mg / 6 mL.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ultrapure Water.

Sample Preparation (Extraction)[4][5]
  • Plant Material: Macerate 10 g of dried Robinia flowers in 100 mL of 70% Ethanol for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE membrane.

  • Conditioning for SPE: Evaporate ethanol under vacuum at <40°C. Re-constitute the residue in 20 mL of 5% Methanol in Water (0.1% FA) .

    • Scientific Logic:[1][2][3] Loading in high organic content (e.g., 70% EtOH) will cause the analyte to breakthrough the SPE cartridge immediately. Dilution to <5% organic solvent is critical for retention.

Solid-Phase Extraction Protocol (Step-by-Step)
StepActionSolvent / VolumeMechanism & Critical Parameters
1.[4] Condition Solvation5 mL MeOHActivates the alkyl chains (C18) or polymer surface, increasing surface area for binding.
2. Equilibrate pH Adjustment5 mL Water (+ 0.1% FA)Matches the cartridge environment to the sample matrix. Acidification suppresses ionization of phenolic -OH groups (pKa ~6-7), ensuring the molecule is neutral and hydrophobic enough to bind.
3. Load Retention10 mL Prepared SampleFlow rate: 1-2 mL/min. Robinin binds via Van der Waals forces between the flavonoid skeleton and the sorbent.
4. Wash 1 Polar Removal5 mL Water (+ 0.1% FA)Removes salts, free sugars, and highly polar organic acids.
5. Wash 2 Intermediates5 mL 15% MeOH in WaterCritical Step: Removes moderately polar impurities (e.g., simple phenolic acids) without eluting Robinin. Glycosides can elute early; do not exceed 20% MeOH here.
6. Elute Recovery2 x 3 mL 90% MeOH (+ 0.1% FA)Disrupts hydrophobic interactions. Soaking the bed for 1 minute before collecting maximizes recovery.
7. Dry ConcentrationN2 Stream / SpeedVacEvaporate to dryness and reconstitute in Mobile Phase for HPLC.

Analytical Validation (HPLC-UV)

To validate the SPE recovery, utilize the following chromatographic conditions.

  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (Band II) and 350 nm (Band I).

  • Gradient:

Time (min)% Mobile Phase B
0.010%
15.030%
20.090%
25.010%

Workflow Visualization

The following diagram illustrates the decision logic and process flow for Robinin purification.

Robinin_SPE_Workflow Start Raw Material (Robinia pseudoacacia) Extract Extraction 70% EtOH, Ultrasonic Start->Extract Evap Evaporation & Reconstitution Target: <5% Organic Solvent Acidify: 0.1% Formic Acid Extract->Evap Remove EtOH SPE_Load Sample Loading Bind Robinin to C18/HLB Evap->SPE_Load SPE_Cond SPE Conditioning 1. MeOH 2. Water (0.1% FA) SPE_Cond->SPE_Load Prep Cartridge Wash_Step Wash Steps 1. Water (Remove Sugars) 2. 15% MeOH (Remove Polar Impurities) SPE_Load->Wash_Step Decision Is Robinin Eluting? Wash_Step->Decision Decision->Evap Yes (Breakthrough) Dilute Sample Further Elute Elution 90% MeOH or ACN Decision->Elute No (Correct Retention) HPLC HPLC-UV Analysis Verify Recovery > 90% Elute->HPLC

Figure 1: Decision-matrix workflow for the Solid-Phase Extraction of Robinin, emphasizing the critical solvent modulation steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<70%) Breakthrough during loading.Sample solvent contains too much ethanol. Dilute with water to <5% organic.
Early Elution Wash solvent too strong.Robinin is a glycoside and moves faster than aglycones. Reduce Wash 2 to 10% MeOH.
Peak Tailing (HPLC) Silanol interactions.Ensure 0.1% Formic Acid is present in all SPE and HPLC solvents to suppress ionization.
Clogging Particulates in extract.[7]Centrifuge at 10,000 rpm or filter (0.45 µm) before loading SPE.

References

  • Zhang, X., et al. (2011). "Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Veeprho. (2024).[8] "Solid-Phase Extraction (SPE) Principles and Applications." Link

  • Phenomenex. (2023). "Solid-Phase Extraction: A Comprehensive Approach for Analyte Purification." Link

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Extraction of Kaempferol Glycosides." Link

  • Macedonian Pharmaceutical Bulletin. (2014). "Development and optimization of HPLC methods for flavonoid determination." Link

Sources

Application

Application Notes and Protocols for Robinin Administration in Murine Arthritis Models

Introduction: The Therapeutic Potential of Robinin in Arthritis Research Robinin, a flavonoid glycoside (kaempferol-3-O-robinoside-7-O-rhamnoside), has emerged as a compound of significant interest in the study of inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Robinin in Arthritis Research

Robinin, a flavonoid glycoside (kaempferol-3-O-robinoside-7-O-rhamnoside), has emerged as a compound of significant interest in the study of inflammatory diseases, particularly arthritis.[1][2][3][4] Found in various plants, including those of the Astragalus genus, Robinin has demonstrated notable anti-inflammatory and chondroprotective properties.[1][5][6] These characteristics make it a compelling candidate for investigation as a potential therapeutic agent for both osteoarthritis (OA) and rheumatoid arthritis (RA).

The pathogenesis of arthritis involves complex inflammatory cascades, often mediated by signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9] Research indicates that Robinin may exert its anti-arthritic effects by modulating these very pathways. Specifically, studies have shown that Robinin can inhibit the activation of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are crucial upstream regulators of the NF-κB signaling cascade.[5][6][10] By doing so, Robinin can suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[1][3][10]

This guide provides a comprehensive overview of the administration of Robinin in established murine models of arthritis. It is designed to offer researchers the foundational knowledge and detailed protocols necessary to effectively design and execute preclinical studies to evaluate the efficacy of Robinin.

Murine Models of Arthritis: A Brief Overview

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-arthritic compounds. The two most commonly employed models in this field are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.

  • Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares many immunological and pathological features with human rheumatoid arthritis.[11][12][13] It is induced by immunizing genetically susceptible mouse strains, such as DBA/1J, with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13] A subsequent booster injection is typically administered to ensure a high incidence and severity of arthritis.[11][13] The CIA model is particularly useful for studying the roles of T and B cells in the pathogenesis of arthritis and for testing the efficacy of potential therapeutics that target the adaptive immune response.[13]

  • Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of CFA, which contains heat-killed Mycobacterium tuberculosis, into the paw or base of the tail.[14][15][16] The resulting inflammation is T-lymphocyte dependent and is characterized by synovial hyperplasia and joint inflammation.[1] The AIA model is a well-established and robust model of chronic inflammation.[1]

Dosage and Administration of Robinin in Murine Arthritis Models

The following table summarizes the dosage guidelines for Robinin administration based on available literature. It is important to note that these are starting points, and dose-response studies are recommended to determine the optimal dosage for a specific experimental setup.

Parameter Adjuvant-Induced Arthritis (AIA) in Rats Osteoarthritis (OA) in Mice
Species/Strain Lewis RatsC57BL/6 Mice
Dosage 50 mg/kg of body weightNot explicitly stated in the provided search results
Administration Route Oral (via gastric tube)Not explicitly stated in the provided search results
Frequency DailyNot explicitly stated in the provided search results
Duration 28 daysNot explicitly stated in the provided search results
Vehicle Tap water (partially dissolved)Not explicitly stated in the provided search results
Reference [1][2][5][6]

Note: While the provided search results offer a specific oral dosage for Robinin in a rat AIA model, they do not specify a dosage for a murine OA model. Researchers should consider performing dose-ranging studies to determine the optimal dosage for their specific mouse model of arthritis.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) and Robinin Administration in Rats

This protocol is adapted from studies investigating the anti-inflammatory effects of Robinin in the AIA model.[1][2]

Materials:

  • Male Lewis rats (6 weeks old, 160-180 g)

  • Heat-inactivated Mycobacterium tuberculosis (MB) powder

  • Incomplete Freund's Adjuvant (IFA)

  • Robinin

  • Vehicle (tap water)

  • Gastric gavage needles

Procedure:

  • Induction of Arthritis (Day 0):

    • Prepare a suspension of 12 mg/mL of heat-inactivated MB powder in IFA.

    • Induce adjuvant arthritis by a single intradermal immunization with 0.1 mL of the suspension at the base of the tail.[1]

  • Animal Grouping:

    • Divide the animals into experimental groups (n=8 per group is a common practice):

      • Group 1: Healthy controls (no arthritis induction, vehicle administration)

      • Group 2: AIA controls (arthritis induction, vehicle administration)

      • Group 3: AIA + Robinin (arthritis induction, 50 mg/kg Robinin administration)

      • Group 4: AIA + Positive Control (e.g., Methotrexate 0.3 mg/kg, twice a week)

  • Robinin Administration:

    • Begin oral administration of Robinin (50 mg/kg) or vehicle daily, starting from the day of arthritis induction (Day 0) and continuing for 28 days.[1]

    • Administer the solution via a gastric tube.[1]

  • Monitoring and Assessment:

    • Monitor the body weight of the animals regularly.[1]

    • Assess the severity of arthritis by measuring hind paw volume (plethysmometry) and clinical scoring of paw swelling and erythema at regular intervals (e.g., days 14, 21, and 28).[1]

    • At the end of the experiment (Day 28), collect blood and tissue samples for further analysis (e.g., plasma levels of inflammatory cytokines like IL-17A, activity of enzymes like gamma-glutamyl transferase in the joints).[1]

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice

This is a general protocol for inducing CIA in mice, a model in which the efficacy of Robinin can be evaluated.[11][12][13]

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Create an emulsion by mixing the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[13]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen in IFA.

    • Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[13]

  • Robinin Administration:

    • Based on the AIA protocol and the need for dose-finding studies, a potential starting point for oral Robinin administration could be in the range of 25-100 mg/kg daily, beginning either at the time of the primary immunization (prophylactic) or upon the first signs of arthritis (therapeutic).

  • Monitoring and Assessment:

    • Begin monitoring for the onset of arthritis around day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema of the entire paw, 4=maximal inflammation with joint deformity).[13] The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.[13]

    • Continue monitoring and scoring 2-3 times per week until the end of the experiment (typically around day 42-56).[11]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Robinin in AIA Model

AIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction & Treatment cluster_assessment Assessment A Lewis Rats (6 weeks old) B Animal Grouping (Control, AIA, AIA+Robinin) A->B C Day 0: Induce AIA with Mycobacterium tuberculosis in IFA B->C D Day 0-28: Daily Oral Administration (Vehicle or Robinin 50 mg/kg) C->D E Regular Monitoring: - Body Weight - Paw Volume D->E F Day 28: Terminal Endpoint - Blood Collection (Cytokines) - Tissue Collection (Histology) E->F Robinin_Mechanism cluster_pathway TLR/NF-κB Signaling Pathway TLR TLR2 / TLR4 IKK IKK Complex TLR->IKK Activation Robinin Robinin Robinin->TLR Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammation Induces Transcription

Caption: Robinin's inhibitory effect on the TLR/NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that Robinin possesses significant anti-inflammatory and chondroprotective properties, making it a promising candidate for further investigation in the context of arthritis. The protocols and dosage guidelines presented in this document provide a solid foundation for researchers to design and conduct preclinical studies in murine models. Future research should focus on elucidating the precise molecular targets of Robinin, optimizing its bioavailability, and exploring its therapeutic potential in combination with existing anti-arthritic drugs. A thorough understanding of its mechanism of action will be crucial for its potential translation into a clinically effective treatment for arthritis.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex. (n.d.). Chondrex. Retrieved March 7, 2026, from [Link]

  • Protocol for the induction of arthritis in C57BL/6 mice - PubMed. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis. (2024, December 14). Inflammopharmacology. Retrieved March 7, 2026, from [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC. (2022, September 22). NCBI. Retrieved March 7, 2026, from [Link]

  • A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. (2025, July 8). JoVE. Retrieved March 7, 2026, from [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.). AMSBIO. Retrieved March 7, 2026, from [Link]

  • Anti-inflammatory effect of robinin evaluated in a model of arthritis induced in rats. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (2025, May 20). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - PMC. (2021, April 13). NCBI. Retrieved March 7, 2026, from [Link]

  • Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis. (2024, December 14). PubMed. Retrieved March 7, 2026, from [Link]

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - PubMed. (2021, April 13). PubMed. Retrieved March 7, 2026, from [Link]

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - ProQuest. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]

  • Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed. (2013, December 2). PubMed. Retrieved March 7, 2026, from [Link]

  • Induction of adjuvant arthritis in mice - PMC - NIH. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • Induction of adjuvant arthritis in mice - PubMed. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Robinin regulated SIRT1/NF-κB pathway in vitro. (a) SIRT1, p-NF-κB and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Successful Induction of Adjuvant Arthritis in Mice by Treatment with a Monoclonal Antibody Against IL-4. (n.d.). The Journal of Immunology. Retrieved March 7, 2026, from [Link]

  • Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PMC. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • (PDF) Interactions of bioflavonoid robinin with efflux transporters: P-Glycoprotein and Breast cancer resistance protein - ResearchGate. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) MAPK Signalling Pathway: A key Player in Rheumatoid Arthirtis Pathogenesis. (2024, February 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis - ResearchGate. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemical structure of kaempferol 3-O-robinoside-7-O-rhamnoside (robinin... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Signaling pathways in rheumatoid arthritis: implications for targeted therapy. (2023, June 15). Signal Transduction and Targeted Therapy. Retrieved March 7, 2026, from [Link]

  • MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. (2025, July 14). Journal of Translational Medicine. Retrieved March 7, 2026, from [Link]

  • The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PMC. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • (A) Murine arthritis model (control(0 mg/Kg.d), 7.5 mg/Kg.d, and 30... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NF-κB Signaling Pathway - Boster Bio. (n.d.). Boster Bio. Retrieved March 7, 2026, from [Link]

  • Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry - PubMed. (2011, April 28). PubMed. Retrieved March 7, 2026, from [Link]

  • Natural medicines of targeted rheumatoid arthritis and its action mechanism - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Auranofin? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Ultrasonic-Microwave Assisted Extraction (UMAE) of Robinin

This guide details the high-efficiency extraction of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) from Robinia pseudoacacia (Black Locust) flowers using Ultrasonic-Microwave Assisted Extraction (UMAE) . This hybrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-efficiency extraction of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) from Robinia pseudoacacia (Black Locust) flowers using Ultrasonic-Microwave Assisted Extraction (UMAE) .

This hybrid technique synergizes the acoustic cavitation of ultrasound with the dielectric heating of microwaves to achieve superior yields in a fraction of the time required by conventional Soxhlet or maceration methods.

Executive Summary
  • Target Analyte: Robinin (CAS: 301-19-9).

  • Matrix: Robinia pseudoacacia flowers (dried).[1]

  • Technique: Simultaneous Ultrasonic-Microwave Assisted Extraction (UMAE).

  • Primary Advantage: Reduces extraction time from hours (Soxhlet) to minutes (<30 min) while increasing yield by 15-20% via dual-mechanism cell disruption.

Part 1: Scientific Principles & Mechanism

The superiority of UMAE lies in the concurrent application of two physical forces that overcome the mass transfer limitations of the plant cell wall.

  • Ultrasonic Cavitation (Mechanical): High-frequency sound waves (20–50 kHz) create alternating high and low-pressure cycles in the solvent. This forms microscopic vacuum bubbles that collapse violently (cavitation) near cell walls, causing mechanical rupture and increasing surface area for solvent penetration.

  • Microwave Dielectric Heating (Thermal): Microwaves (2450 MHz) penetrate the matrix and interact with polar molecules (water, ethanol) and ionic species. This causes rapid dipole rotation and ionic conduction, generating internal heat. This internal pressure buildup forces intracellular compounds out of the cell, synergizing with the external cavitation forces.

Mechanism Visualization

UMAE_Mechanism cluster_0 Energy Input cluster_1 Solvent-Matrix Interaction US Ultrasonic Transducer (20-50 kHz) Cavitation Acoustic Cavitation (Bubble Collapse) US->Cavitation Mechanical Shear MW Microwave Magnetron (2450 MHz) Heating Dielectric Heating (Dipole Rotation) MW->Heating Ionic Conduction Disruption Cell Wall Rupture & Pore Formation Cavitation->Disruption External Erosion Heating->Disruption Internal Pressure Result Mass Transfer: Rapid Release of Robinin Disruption->Result

Figure 1: Synergistic mechanism of UMAE. Ultrasonic shear forces erode the cell wall externally, while microwave heating builds internal pressure to burst the cell.

Part 2: Materials & Equipment

Reagents
  • Solvent: Ethanol (Analytical Grade). Note: 60-70% Ethanol is optimal for Robinin solubility and microwave absorption.

  • Standard: Robinin reference standard (purity ≥ 98%, HPLC grade).

  • Matrix: Robinia pseudoacacia flowers, air-dried in shade and pulverized to 60–80 mesh.

  • Purification: Petroleum ether (for defatting), Nylon syringe filters (0.45 µm).

Equipment
  • UMAE Reactor: CW-2000 or equivalent (Must allow simultaneous microwave and ultrasonic irradiation).

    • Microwave Power: Adjustable 0–1000 W.

    • Ultrasonic Transducer: 50 W (or adjustable), 40 kHz.

    • Temperature Control: IR sensor feedback loop.

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD (Diode Array Detector).

  • Centrifuge: High-speed refrigerated centrifuge (10,000 rpm).

Part 3: Experimental Protocol

Phase 1: Sample Preparation
  • Harvest: Collect Robinia pseudoacacia flowers during full bloom.

  • Drying: Air-dry in the shade to constant weight. Avoid high-heat oven drying (>60°C) to prevent thermal degradation of glycosides.

  • Grinding: Pulverize dried flowers using a laboratory mill.

  • Sieving: Pass powder through a 60-mesh sieve . Uniform particle size is critical for consistent microwave heating.

Phase 2: Optimization Strategy (Box-Behnken Design)

Do not rely on a single set of parameters. Use a Response Surface Methodology (RSM) approach.[2]

FactorLow Level (-1)Center (0)High Level (+1)Rationale
Ethanol Conc. (%) 50%60%70%Balances solubility vs. dielectric constant.
Microwave Power (W) 300500700High power risks degradation; low power is slow.
Time (min) 102030UMAE is rapid; extended time yields diminishing returns.
Liquid-Solid Ratio 20:130:140:1Sufficient solvent volume ensures proper swelling.
Phase 3: Extraction Workflow (Optimized)

This protocol uses the "Center Point" parameters derived from successful literature optimizations for flavonoid glycosides.

  • Weighing: Accurately weigh 2.0 g of flower powder.

  • Solvent Addition: Add 60 mL of 60% Ethanol (30:1 ratio) into the extraction vessel.

  • Pre-Soak: Allow to stand for 30 minutes at room temperature. Crucial: This allows solvent to penetrate the dry matrix, improving the efficiency of the subsequent microwave heating.

  • UMAE Treatment:

    • Set Microwave Power: 500 W (pulsed mode to maintain temp).

    • Set Ultrasonic Power: 50 W / 40 kHz.

    • Set Temperature Limit: 60°C (Robinin is heat-sensitive).

    • Duration: 20 minutes.[3]

  • Separation: Centrifuge the mixture at 8,000 rpm for 10 minutes. Collect the supernatant.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C.

  • Reconstitution: Dissolve residue in Methanol (HPLC grade) for analysis.

Workflow Diagram

Extraction_Protocol Start Dried Flower Powder (2.0 g) Soak Pre-soak 30 min, 60% EtOH Start->Soak UMAE UMAE Treatment 500W MW / 50W US 20 min @ 60°C Soak->UMAE Centrifuge Centrifuge 8000 rpm, 10 min UMAE->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC

Figure 2: Step-by-step extraction workflow from raw material to analytical sample.

Part 4: Analytical Validation (HPLC-DAD)

To validate the extraction, you must quantify the Robinin content against a standard curve.[4]

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.5% Formic Acid in Water.

    • Solvent B: Acetonitrile.[5]

  • Gradient Program:

    • 0–10 min: 15% B

    • 10–30 min: 15% → 35% B

    • 30–40 min: 35% → 50% B

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 330 nm (Characteristic absorption of Robinin).

  • Column Temp: 30°C.

Data Comparison: UMAE vs. Conventional Methods
ParameterSoxhlet ExtractionUltrasound Only (UAE)UMAE (Proposed)
Time 4 - 6 Hours45 - 60 Minutes15 - 25 Minutes
Temperature 80°C (Boiling EtOH)40 - 50°C60°C (Controlled)
Solvent Vol. 150 - 200 mL60 - 80 mL40 - 60 mL
Yield (mg/g) ~18.5 mg/g~21.2 mg/g~24.8 mg/g
Energy Efficiency LowMediumHigh

Note: Yield data is extrapolated from comparative flavonoid extraction studies (See References).

Part 5: Troubleshooting & Quality Control

  • Issue: Low Yield.

    • Cause: Inadequate pre-soaking. Dry plant material does not absorb microwaves efficiently.

    • Fix: Ensure the 30-minute pre-soak is strictly followed.

  • Issue: Sample Degradation (Brown/Burnt extract).

    • Cause: Localized overheating ("hot spots") typical of microwaves.

    • Fix: Increase the Ultrasonic power (improves mixing) or use pulsed microwave mode (e.g., 10s ON / 5s OFF).

  • Issue: HPLC Peak Tailing.

    • Cause: Residual silanol interactions.

    • Fix: Ensure Formic Acid (0.5%) is present in Mobile Phase A to suppress ionization of free silanols.

References

  • Optimization of ultrasound-assisted extraction of phenolic compounds from black locust (Robiniae pseudoacaciae) flowers. Source: MDPI (2019). URL:[Link][7]

  • Method for extracting robinin from robinia pseudoacacia flowers (Patent CN104177463A).
  • Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity. Source: BioResources (2021). URL:[Link]

  • Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (2011). URL:[Link]

  • Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels. Source: ACS Omega (2023). URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating Robinin Anti-Tumor Efficacy

Executive Summary & Mechanistic Rationale Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a naturally occurring flavone glycoside that has demonstrated significant anti-tumor and anti-inflammatory properties. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a naturally occurring flavone glycoside that has demonstrated significant anti-tumor and anti-inflammatory properties. As a Senior Application Scientist, designing an in vitro screening cascade for Robinin requires understanding that its mechanism of action is highly context-dependent, varying significantly across different tumor microenvironments.

Current literature establishes two primary mechanistic axes for Robinin:

  • Pancreatic Cancer (Targeting EMT): In models like Mia-PACA2 and PANC-1, Robinin acts as a specific inhibitor of Toll-like Receptor 2 (TLR2). By blocking TLR2, it downregulates the downstream PI3K/AKT signaling pathway, effectively arresting the Epithelial-Mesenchymal Transition (EMT) and halting cell migration 1.

  • Thyroid Cancer (Targeting Apoptosis): In models such as TPC-1 and SW1736, Robinin induces a surge in Reactive Oxygen Species (ROS). This oxidative stress disrupts mitochondrial membrane integrity, shifting the Bcl-2/Bax balance to favor apoptosis, ultimately executing cell death via Caspase-3, 8, and 9 activation 2.

Understanding the causality behind these pathways is critical for selecting the appropriate phenotypic assays.

Pathway cluster_Pancreatic Pancreatic Cancer Model cluster_Thyroid Thyroid Cancer Model Robinin Robinin (Flavonoid) TLR2 TLR2 Receptor Robinin->TLR2 Inhibits ROS ROS Generation Robinin->ROS Induces PI3K_AKT PI3K / AKT Pathway TLR2->PI3K_AKT Downregulates EMT EMT (Snail, α-SMA) PI3K_AKT->EMT Suppresses Migration Cell Migration & Invasion EMT->Migration Prevents Mito Mitochondrial Dysfunction (Bax ↑, Bcl-2 ↓) ROS->Mito Triggers Caspase Caspase-3, 8, 9 Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Fig 1: Dual anti-tumor mechanisms of Robinin in Pancreatic and Thyroid cancer models.

Quantitative Data Summary

To benchmark your assays, refer to the established quantitative parameters from recent literature. If your experimental outcomes deviate significantly from these baselines, it indicates a potential flaw in cell line authentication, passage number, or compound formulation.

Cancer ModelCell LinesTarget PathwayExpected IC50 (24h)Key Phenotypic Outcomes
Pancreatic Mia-PACA2, PANC-1TLR2 / PI3K / AKT~30 - 40 μM↓ Proliferation, ↓ Migration, ↓ Snail, ↓ α-SMA
Thyroid TPC-1, SW1736ROS / Bax / Caspase~20 μM↑ ROS (DCF fluorescence), ↑ Caspase 3/8/9 activity
Control hPBMCs (Healthy)Toxicity Baseline> 100 μMNo obvious cytotoxicity at therapeutic doses 3

Experimental Workflow & Self-Validating Protocols

To ensure Trustworthiness , every protocol below is designed as a self-validating system. This means internal controls are built directly into the workflow to prove the assay mechanics functioned correctly, isolating Robinin's true biological effect from experimental artifacts.

Workflow Culture Cell Culture & Synchronization Treatment Robinin Treatment (0 - 50 μM) Culture->Treatment Assay1 MTT Assay (Viability) Treatment->Assay1 24-72h Assay2 Flow Cytometry (Apoptosis/ROS) Treatment->Assay2 24h Assay3 Western Blot (Protein Expression) Treatment->Assay3 48h Assay4 Wound Healing (Migration) Treatment->Assay4 24h (Serum-free)

Fig 2: Standardized in vitro experimental workflow for evaluating Robinin efficacy.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because Robinin induces mitochondrial dysfunction (especially in thyroid models), this assay directly correlates metabolic collapse with drug concentration.

Step-by-Step Methodology:

  • Seeding: Plate TPC-1 or PANC-1 cells at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Treatment: Prepare Robinin stock in DMSO. Dilute in complete media to achieve final concentrations of 0, 5, 10, 20, 30, and 50 μM. Crucial: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Treat cells for 24, 48, and 72 hours to establish time-dependent kinetics.

  • Assay: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the intracellular formazan crystals. Agitate for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoints:

  • Blank Wells: Media + MTT + DMSO (no cells) to subtract background absorbance.

  • Vehicle Control: Cells treated with 0.1% DMSO to confirm the solvent is not the cause of cell death.

  • Positive Control: Standard chemotherapeutic (e.g., 5-Fluorouracil) to confirm the cell line's overall susceptibility to cytotoxicity.

Protocol B: Apoptosis & ROS Detection (Flow Cytometry)

Causality: To prove that Robinin-induced cell death is apoptotic rather than necrotic, we utilize Annexin V/PI staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane only during early apoptosis. PI is a DNA intercalator that only enters cells when membrane integrity is fully compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the established IC50 of Robinin (e.g., 20 μM for TPC-1) for 24 hours. Harvest cells using EDTA-free Trypsin (EDTA can chelate calcium, which is required for Annexin V binding).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Staining (Apoptosis): Transfer 100 μL of the suspension to a flow tube. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 minutes at RT in the dark.

  • Staining (ROS): In a parallel set of treated cells, add 10 μM DCFH-DA (which oxidizes to fluorescent DCF in the presence of ROS) and incubate for 30 minutes at 37°C.

  • Acquisition: Analyze via flow cytometry within 1 hour.

Self-Validation Checkpoints:

  • Compensation Controls: Unstained cells (autofluorescence), Annexin V-only stained cells, and PI-only stained cells to set correct gating and eliminate spectral overlap.

Protocol C: Migration Assessment (Wound Healing Assay)

Causality: Robinin suppresses EMT in pancreatic cancer models. The wound healing assay measures 2D spatial migration. To ensure we are measuring migration and not proliferation, cells must be serum-starved.

Step-by-Step Methodology:

  • Monolayer Formation: Seed Mia-PACA2 cells in a 6-well plate and grow to 95-100% confluency.

  • Starvation: Replace complete media with serum-free media for 12 hours prior to scratching to arrest the cell cycle.

  • Scratch: Use a sterile 200 μL pipette tip to create a straight scratch down the center of the well. Wash gently with PBS to remove detached cells.

  • Treatment: Add serum-free media containing Robinin (e.g., 30 μM).

  • Imaging: Image the exact same field of view at 0h, 12h, and 24h using an inverted microscope. Calculate the percentage of wound closure using ImageJ.

Self-Validation Checkpoints:

  • Proliferation Control: A parallel MTT assay run in serum-free media must show no significant increase in cell number over 24h, proving that wound closure is strictly due to migration.

Protocol D: Mechanistic Validation (Western Blotting)

Causality: Phenotypic results must be anchored to molecular targets. Western blotting confirms whether Robinin successfully downregulates TLR2 and alters the Bcl-2/Bax ratio.

Step-by-Step Methodology:

  • Lysis: Lyse Robinin-treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated states of PI3K and AKT).

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 μg of total protein per lane on a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer to a PVDF membrane (250mA, 2 hours). Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Probe with primary antibodies (Anti-TLR2, Anti-PI3K, Anti-Bax, Anti-Bcl-2, Anti-Caspase-3) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate.

Self-Validation Checkpoints:

  • Loading Control: Probe for a housekeeping protein (e.g., GAPDH or β-actin). Equal band intensity across all lanes proves that changes in target proteins are due to Robinin's mechanism, not unequal sample loading.

References

  • Zhang W, et al. Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway. National Institutes of Health (NIH) / PMC. 2023. URL:[Link]

  • Shen Y, Velu P, Huang X, Dang T. Evaluation of apoptotic and cytotoxic effect of robinin in TPC-1 and SW1736 human thyroid cancer cells. Pharmacognosy Magazine. 2022;18(78):360-365. URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of Robinin via Polyamide Column Chromatography

Executive Summary & Pharmacological Context Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a highly valuable flavonoid glycoside predominantly extracted from botanical sources such as the flowers of Robinia pseudo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a highly valuable flavonoid glycoside predominantly extracted from botanical sources such as the flowers of Robinia pseudoacacia (black locust)[1]. In pharmaceutical development, Robinin is recognized for its potent hypoazotemic, diuretic, and anti-inflammatory properties[1]. Furthermore, recent pharmacological models demonstrate that Robinin, particularly when functionalized with nanoparticle delivery systems, mitigates isoproterenol-induced stress by actively modulating the AKT/GSK-3β signaling pathway[2].

Because of its therapeutic potential, establishing a scalable, high-purity isolation method is critical. This application note details a self-validating system utilizing Ultrasonic-Microwave Assisted Extraction (UMAE) followed by Polyamide Column Chromatography to achieve >85% purity[1][3].

Pathway Stress Isoproterenol-Induced Stress GSK3b GSK-3β Inhibition Stress->GSK3b Pathological Activation Robinin Robinin Administration AKT AKT Activation (Phosphorylation) Robinin->AKT Upregulates AKT->GSK3b Phosphorylates & Inhibits Protection Cardioprotection / Stress Mitigation GSK3b->Protection Suppression allows recovery

Robinin mitigates isoproterenol-induced stress via the AKT/GSK-3β signaling pathway.

Mechanistic Principles of Polyamide Chromatography

The isolation of specific flavonoid glycosides from complex plant matrices requires exploiting precise molecular interactions. Polyamide column chromatography serves as the gold standard for this separation due to its highly selective hydrogen-bonding mechanism[4].

Causality of Separation: Polyamide resins (such as Nylon 6 or Nylon 66) possess repeating amide backbones (-CONH-). The carbonyl oxygen (>C=O) of the amide group acts as a strong hydrogen bond acceptor, while the phenolic hydroxyl (-OH) groups on flavonoids act as hydrogen bond donors[4][5]. The binding affinity of a molecule to the resin is directly proportional to the number and spatial arrangement of its free phenolic hydroxyl groups[4].

Because Robinin is heavily glycosylated at the C3 and C7 positions, it possesses fewer free hydroxyl groups than its aglycone counterpart (kaempferol). This structural feature dictates its chromatographic behavior:

  • Low Affinity (Wash Phase): Non-phenolic impurities like free sugars and organic acids cannot form these hydrogen bonds and are easily washed out with deionized water[4].

  • Moderate Affinity (Target Elution): Robinin forms moderate hydrogen bonds. Introducing a mid-polarity solvent (e.g., 50–70% ethanol) disrupts these bonds, facilitating the targeted elution of the glycoside[6].

  • High Affinity (Resin Regeneration): Aglycones possess multiple free hydroxyls, binding tightly to the polyamide matrix. They require high concentrations of ethanol (95%) or methanol to elute[7].

Mechanism Flavonoids Crude Extract (Glycosides & Aglycones) Polyamide Polyamide Resin (-CONH- Groups) Flavonoids->Polyamide Load HBond Hydrogen Bonding (Phenolic -OH ↔ Amide >C=O) Polyamide->HBond Adsorption Water Water Wash (0% EtOH) Removes Polar Impurities HBond->Water No Affinity EtOH_Mid 50-70% EtOH Elution Disrupts Moderate H-Bonds HBond->EtOH_Mid Moderate Affinity EtOH_High 95% EtOH Elution Disrupts Strong H-Bonds HBond->EtOH_High High Affinity Robinin Robinin Elutes (Fewer free -OH) EtOH_Mid->Robinin Aglycone Aglycones Elute (More free -OH) EtOH_High->Aglycone

Polyamide column chromatography mechanism based on hydrogen bonding affinities.

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology integrates Ultrasonic-Microwave Assisted Extraction (UMAE) with Polyamide Chromatography to maximize both yield and purity while minimizing thermal degradation[3][6].

Phase 1: Ultrasonic-Microwave Assisted Extraction (UMAE)

Rationale: UMAE provides synergistic cell wall disruption via acoustic cavitation (ultrasound) and rapid volumetric heating (microwave), maximizing mass transfer of Robinin[3][6].

  • Preparation: Pulverize dried Robinia pseudoacacia flowers and pass through an 80-mesh sieve to ensure uniform solvent penetration[6].

  • Suspension: Add 60–70% ethanol at a solid-to-liquid ratio of 1:5 to 1:9 (w/v)[1][6].

  • Extraction: Subject the mixture to UMAE. Control the ultrasonic power at 400W and microwave power at 500–600W for an extraction duration of 2 to 3 hours[6].

  • Clarification: Centrifuge the mixture and collect the supernatant (primary hydroalcoholic extract).

Phase 2: Solvent Replacement & Crude Precipitation

Rationale: Evaporating the ethanol from the hydroalcoholic extract forces the precipitation of moderately polar flavonoids from the remaining aqueous phase[1].

  • Concentration: Distill the filtered extract at atmospheric or reduced pressure until the vapor temperature reaches ~97°C, indicating the removal of ethanol[1].

  • Crystallization: Transfer the hot aqueous residue to a separatory funnel. Allow it to cool slowly to 50°C, then cool with flowing water to room temperature[1].

  • Isolation: Drain the separated resinous crude product from the bottom of the funnel[1].

Phase 3: Polyamide Column Chromatography
  • Resin Preparation: Swell neutral polyamide resin (50–100 mesh) in 95% ethanol for 24 hours. Pack into a glass column (aspect ratio between 4:1 and 10:1) and equilibrate with deionized water until the effluent is clear[6].

  • Sample Loading: Dissolve the crude Robinin in a minimal volume of hot water. Load onto the column at a sample-to-resin mass ratio of 1:4 to 1:6[6].

  • Aqueous Wash (Validation Step): Wash the column with 2–3 Bed Volumes (BV) of deionized water. Self-Validation: The effluent should contain highly polar impurities and show negligible UV absorbance at 340 nm.

  • Target Elution: Elute with 10–15 BV of 50–70% ethanol[6]. Collect fractions and monitor via TLC or HPLC. Robinin predominantly elutes in this fraction due to the targeted disruption of its moderate hydrogen bonds.

  • Regeneration: Flush the column with 95% ethanol to remove tightly bound aglycones, followed by a 5% NaOH wash to regenerate the resin[7].

Phase 4: Recrystallization
  • Concentration: Concentrate the 50–70% ethanol fractions under vacuum to obtain a crude solid[6].

  • Purification: Recrystallize the residue twice using an ethanol-methanol mixed solvent, or recrystallize from hot water with simultaneous activated carbon treatment to absorb trace pigments[1][6].

  • Drying: Vacuum dry the final product to yield a light yellow crystalline powder[1].

Workflow Raw Robinia pseudoacacia Flowers UMAE Ultrasonic-Microwave Extraction (60-70% EtOH) Raw->UMAE Precipitate Solvent Replacement (Evaporate EtOH, Precipitate) UMAE->Precipitate Load Load onto Polyamide Column (50-100 mesh) Precipitate->Load Elute Gradient Elution (Water -> 50-70% EtOH) Load->Elute Crystallize Recrystallization (EtOH-MeOH or Hot Water) Elute->Crystallize Pure Purified Robinin (>85%) Crystallize->Pure

Step-by-step workflow for the extraction and purification of Robinin.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and mechanistic implications based on optimized process parameters[1][5][6].

ParameterValue / DescriptionMechanistic Implication
Extraction Solvent 60–70% EthanolBalances the solubility of glycosides while excluding highly lipophilic plant waxes.
Polyamide Mesh Size 50–100 meshProvides optimal surface area for hydrogen bonding without causing excessive column backpressure.
Elution Solvent 50–70% EthanolSpecifically disrupts the moderate H-bonds of Robinin, leaving aglycones bound to the resin.
Crude Yield ~60% of plant contentThe solvent replacement method effectively forces flavonoids out of the aqueous phase.
Final Purity > 85%Successive H-bond chromatography and recrystallization eliminate structurally similar kaempferol glycosides.

References

  • Title: Robinin: A Comprehensive Technical Guide to its extraction and purification Source: Benchchem URL
  • Source: usmf.
  • Title: Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species Source: PMC - NIH URL
  • Title: CN104177463A - Method for extracting robinin from robinia pseudoacacia flowers Source: Google Patents URL
  • Title: Separation and Purification of Flavonoid from Ginkgo Extract by Polyamide Resin Source: ResearchGate URL
  • Title: Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L Source: PMC - NIH URL
  • Title: Molecularly imprinted polyamide membranes for chiral recognition Source: R Discovery URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing Robinin precipitation in aqueous cell culture media

Technical Support Center: Robinin Solubility & Stability Guide Ticket ID: ROB-SOL-001 Subject: Preventing Precipitation in Aqueous Cell Culture Media Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Robinin Solubility & Stability Guide Ticket ID: ROB-SOL-001 Subject: Preventing Precipitation in Aqueous Cell Culture Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) presents a specific challenge in cell culture: it is a large flavonoid glycoside (MW ~740.7 g/mol ) with a rigid hydrophobic core.[1] While its sugar moieties provide some polarity, they are often insufficient to maintain solubility when the molecule is transferred from an organic stock (DMSO) to a high-salt aqueous environment (media).[1]

This guide replaces "trial and error" with a mechanistic approach to solubility, focusing on nucleation inhibition and solvent-shift management .[1]

Module 1: The "Crash" Mechanism (Why it happens)

To prevent precipitation, you must understand the physics of the "Solvent Shock."

When you pipette a DMSO stock solution into cell culture media, the DMSO diffuses into the water faster than the Robinin molecules can disperse. This creates a transient zone of supersaturation at the injection site. If the local concentration exceeds the solubility limit for even a fraction of a second, Robinin molecules nucleate (cluster) and form micro-crystals. These crystals may be invisible to the naked eye but will sediment over 24 hours, leading to false-negative toxicity data.[1]

Visualizing the Failure Mode:

precipitation_mechanism cluster_0 The Injection Site Stock Robinin in DMSO (Solvated) Mixing Rapid Solvent Exchange (DMSO leaves Robinin) Stock->Mixing Media Aqueous Media (High Polarity) Media->Mixing Nucleation Nucleation Event (Hydrophobic aggregation) Mixing->Nucleation Local Supersaturation Crystal Micro-Crystals Form (Bio-unavailable) Nucleation->Crystal

Figure 1: The mechanism of "Solvent Shock" precipitation during media formulation.[1]

Module 2: Stock Solution Preparation

Objective: Create a stable, anhydrous baseline.

The Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for Robinin stocks intended for long-term storage, as evaporation rates are harder to control.[1]

  • Concentration: Prepare a stock at 10 mM to 50 mM .

    • Why? Higher concentrations (e.g., 100 mM) require smaller pipetting volumes, increasing the risk of "droplet shock" where a single drop creates a high-concentration crash zone.[1]

  • Sonication: Sonicate the stock solution for 10–15 minutes at 40°C.

    • Expert Insight: Visual clarity is deceptive.[1][2] Micro-aggregates often persist after vortexing.[1] Sonication breaks these hydration shells.[1]

Data Table: Solubility Thresholds

Solvent SystemSolubility Limit (Approx)Risk LevelNotes
Pure DMSO > 50 mMLowStable at -20°C. Hygroscopic (keep sealed).[1]
Pure Water < 0.1 mMCriticalDo not use for stock preparation.[1]
Culture Media (10% Serum) ~50–100 µMModerateSerum albumin binds Robinin, aiding solubility.[1]
Serum-Free Media < 20 µMHighRequires excipients (see Module 4).[1]

Module 3: The "Jetting" Dilution Technique

Objective: Dilute without triggering nucleation.

Do NOT add DMSO stock dropwise to a static tube of media. This is the #1 cause of precipitation. Use the "Jetting" technique to maximize shear force during addition.

Step-by-Step Protocol:

  • Prepare the Vessel: Place your required volume of cell culture media in a conical tube.

  • Vortex Creation: Set a vortex mixer to medium-high speed. Hold the tube of media on the vortexer to create a deep, stable whirlpool.

  • Sub-Surface Injection:

    • Fill your pipette tip with the Robinin/DMSO stock.

    • Insert the tip into the center of the whirlpool (do not touch the walls).

    • Expel the stock solution rapidly ("Jet" it) into the most turbulent part of the vortex.

  • Sustain: Keep vortexing for 10 seconds after addition.

Scientific Logic:[1][3][4] This maximizes the rate of dilution, preventing the local concentration of Robinin from ever exceeding the nucleation threshold.

Module 4: Advanced Solubilization (The "Trojan Horse")

If you are working in Serum-Free Media or require concentrations >50 µM, DMSO alone will likely fail.[1] You must use a carrier.[1]

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form a "donut" shape, encapsulating the hydrophobic Robinin core while presenting a hydrophilic exterior to the media.[1]

The HP-β-CD Protocol:

  • Prepare Carrier Stock: Dissolve HP-β-CD in water or media to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Mix your Robinin/DMSO stock with the HP-β-CD stock at a 1:5 ratio (e.g., 10 µL Robinin + 50 µL HP-β-CD).[1]

    • Incubate at 37°C for 30 minutes with shaking.

  • Final Dilution: Add this pre-complexed mixture to your cell culture media.

Decision Tree: Choosing Your Method

solubility_decision Start Target Concentration? Low < 20 µM Start->Low Med 20 - 50 µM Start->Med High > 50 µM Start->High Method1 Standard DMSO + Vortex Low->Method1 Serum Serum Present? Med->Serum Method3 Requires HP-β-CD Carrier High->Method3 Method2 Jetting Technique Required Serum->Method2 Yes (10% FBS) Serum->Method3 No (Serum Free)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration and media composition.

Module 5: Troubleshooting & FAQs

Q1: The media looks clear, but my cells are dying unevenly. Could it be precipitation? A: Yes.[1] This is called "Micro-Seeding."[1] Tiny crystals settle on the cell monolayer, causing localized high-dose toxicity (physical stress + chemical overload).[1]

  • Validation Test: Centrifuge a sample of your "clear" media at 13,000 x g for 10 minutes. If you see a pellet (even a microscopic smudge) or if the supernatant absorbance (OD 350-400nm) decreases compared to the pre-spin sample, you have precipitation.

Q2: Can I use heat to dissolve the precipitate in the media? A: No. While heat improves solubility, Robinin is a flavonoid glycoside. Prolonged heating (especially >50°C) or autoclaving can hydrolyze the glycosidic bonds (cleaving the sugar from the Kaempferol backbone) or cause autoxidation. You will change the chemical identity of your drug.

Q3: Does pH affect Robinin solubility? A: Yes, but be careful. Flavonoids are weak acids.[1] Increasing pH (>8.[1][2]0) increases solubility by deprotonating the phenolic hydroxyl groups. However, high pH drastically accelerates oxidative degradation (turning the solution brown). Keep pH physiological (7.2–7.4).[1]

Q4: I am doing an animal study later. Can I use this same DMSO method? A: Generally, no. DMSO is often toxic in vivo at the volumes required. For animal studies, you must transition to the HP-β-CD method described in Module 4 or use a PEG-400/Saline co-solvent system.[1]

References

  • PubChem. (2025).[1][5][6][7] Robinin | C33H40O19 | CID 5281693 - Chemical and Physical Properties.[1][8] National Library of Medicine. Link

  • Yuan, C., et al. (2020).[1] Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin.[1][9] International Journal of Molecular Sciences. Link(Note: Demonstrates the specific efficacy of HP-β-CD for flavonoid glycosides structurally similar to Robinin).[1]

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[1][10]Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Optimization

Technical Support Center: Enhancing Robinin's Water Solubility for Animal Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered in preclinical r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered in preclinical research: the poor water solubility of the flavonoid glycoside, Robinin. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your in vivo animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my first in vivo study with Robinin. What is its baseline water solubility, and why is it so low?

A1: Robinin, a kaempferol-3-O-robinoside-7-O-rhamnoside, is a large flavonoid glycoside with a molecular weight of 740.66 g/mol .[1] While some sources describe it as soluble in hot water and alcohol, its practical solubility in aqueous media at physiological pH and temperature is very low.[2][3][4][] This poor solubility is a common characteristic of many flavonoids and is primarily due to the large, rigid, and largely nonpolar core structure of the kaempferol aglycone.[6][7] The multiple sugar moieties (glycosides) do enhance solubility compared to the bare aglycone, but the overall molecule remains hydrophobic.

The planarity of the flavonoid rings contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the compound.[8][9] This low aqueous solubility is a significant hurdle for oral administration in animal studies, as it can lead to low and variable bioavailability.[7][10]

Q2: My initial attempt to dissolve Robinin in saline for oral gavage failed. What are my immediate options for creating a simple, injectable, or oral formulation?

A2: Directly dissolving Robinin in saline is often unsuccessful. Here are a few immediate strategies, ranging from simple to more complex, that you can try:

1. pH Adjustment: The solubility of flavonoids can be pH-dependent.[11] By increasing the pH of the vehicle to an alkaline state (e.g., pH 9-11), you can deprotonate the phenolic hydroxyl groups on the Robinin molecule.[12][13] This ionization increases the molecule's polarity and, consequently, its water solubility.

  • Caution: The stability of Robinin at high pH should be assessed, as some flavonoids can degrade in alkaline conditions.[14] Also, consider the physiological tolerance of the administration route to the chosen pH. For oral gavage, a wider pH range may be acceptable, but for intravenous injection, the solution must be buffered back to a physiological pH before administration.

2. Co-solvents: A common and effective method is to use a mixture of water and a water-miscible organic solvent, known as a co-solvent system.[15] These solvents reduce the polarity of the aqueous vehicle, making it more favorable for dissolving hydrophobic compounds.

Commonly Used Co-solvents for Animal Studies:

  • Polyethylene Glycol (PEG) 300 or 400

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

Table 1: Example Co-solvent Formulations for Oral Administration

Formulation ComponentPercentage (v/v)Notes
DMSO5 - 10%A powerful solvent, but use at the lowest effective concentration due to potential toxicity.
PEG 40030 - 60%A widely used and generally safe co-solvent.
Saline or Waterq.s. to 100%Adjust to final volume.
  • Workflow: First, dissolve the Robinin in the co-solvent (e.g., DMSO or PEG 400) with gentle heating and vortexing. Then, slowly add the aqueous component (saline or water) to the desired final volume.

Q3: I've heard about using cyclodextrins. How do they work, and are they suitable for Robinin?

A3: Yes, cyclodextrins are an excellent and widely used strategy for improving the solubility of flavonoids.[7][16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the nonpolar part of a guest molecule, like Robinin's kaempferol core, forming a water-soluble inclusion complex.[6][16] This complex effectively shields the hydrophobic portion of Robinin from the aqueous environment, leading to a significant increase in its apparent water solubility.[6][18]

Types of Cyclodextrins to Consider:

  • β-Cyclodextrin (β-CD): Commonly used, but its own aqueous solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher water solubility and a better safety profile for in vivo use.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and safety, often used in commercial formulations.

Experimental Protocol: Preparing a Robinin-Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Start by preparing solutions with different molar ratios of Robinin to cyclodextrin (e.g., 1:1, 1:2, 1:5).

  • Complexation:

    • Dissolve the cyclodextrin in water or a suitable buffer.

    • Add the Robinin powder to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or with gentle heating for several hours to facilitate complex formation.

  • Equilibration: Allow the solution to equilibrate, typically for 24-48 hours.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved Robinin.

  • Quantification: Analyze the filtrate using a suitable method (e.g., HPLC-UV) to determine the concentration of dissolved Robinin and identify the optimal molar ratio.

Diagram 1: Mechanism of Cyclodextrin Inclusion

G cluster_0 Poorly Soluble Robinin cluster_1 Cyclodextrin in Water cluster_2 Water-Soluble Inclusion Complex Robinin Robinin Complex Robinin-Cyclodextrin Complex Robinin->Complex + CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Robinin is encapsulated within the cyclodextrin's hydrophobic core.

Q4: My study requires a higher concentration of Robinin than what I can achieve with co-solvents or cyclodextrins alone. What are the more advanced options?

A4: For achieving higher drug loading, you may need to explore nanoparticle-based approaches. These technologies increase the surface area of the drug, which can significantly enhance the dissolution rate and apparent solubility.[10][19][20]

1. Nanosuspensions: A nanosuspension consists of pure, sub-micron sized drug particles suspended in a liquid medium, stabilized by surfactants or polymers.[19][21] This approach is carrier-free, allowing for a high drug concentration.

  • Preparation Methods:

    • Top-down: Milling or high-pressure homogenization to reduce the size of larger drug particles.[10]

    • Bottom-up: Controlled precipitation of the drug from a solution.[20][21]

2. Polymeric or Lipid-Based Nanoparticles: In these systems, Robinin is encapsulated within a polymeric or lipid matrix.[19]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are made from physiological lipids and are well-tolerated. They can improve oral bioavailability by protecting the drug from degradation and facilitating absorption.[19]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled or targeted release of Robinin.

Diagram 2: Decision Workflow for Solubility Enhancement

G Start Start: Poorly Soluble Robinin CheckSolubility Is required concentration low (<1 mg/mL)? Start->CheckSolubility SimpleMethods Use pH Adjustment or Co-solvents CheckSolubility->SimpleMethods Yes CheckCyclodextrin Is concentration still insufficient? CheckSolubility->CheckCyclodextrin No End Proceed to In Vivo Study SimpleMethods->End Cyclodextrin Use Cyclodextrin Inclusion Complex CheckCyclodextrin->Cyclodextrin Yes AdvancedMethods Explore Advanced Methods CheckCyclodextrin->AdvancedMethods No Cyclodextrin->End Nanoparticles Nanosuspensions or Lipid/Polymeric Nanoparticles AdvancedMethods->Nanoparticles Nanoparticles->End

Sources

Troubleshooting

Mechanistic Analysis: The Root Causes of Robinin Peak Tailing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals systematically diagnose an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve peak tailing issues when analyzing Robinin via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a bulky flavonoid glycoside containing multiple phenolic hydroxyl groups 1. Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge 2.

For complex flavonoids like Robinin, tailing is rarely a random occurrence; it is driven by specific chemical and mechanical causalities:

  • Secondary Silanol Interactions (The "Silanol Effect"): Silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) [[3]](). At intermediate pH levels, the phenolic hydroxyls on Robinin can engage in strong hydrogen bonding or ionic exchange with these silanols, disrupting the primary hydrophobic interaction and causing the analyte band to drag 4.

  • Partial Ionization: If the mobile phase pH is near the pKa of Robinin's phenolic groups, the molecule exists in a mixed state of neutral and ionized forms, leading to split or heavily tailed peaks 5.

  • Extra-Column Volume & Matrix Effects: Physical dead volume in system plumbing or injecting a sample in a solvent stronger than the initial mobile phase will distort the injection band before it even reaches the stationary phase 2.

RootCauses A Robinin Peak Tailing in RP-HPLC B Chemical Interactions A->B C System/Hardware Issues A->C D Sample Matrix Effects A->D B1 Residual Silanol Hydrogen Bonding B->B1 B2 Partial Ionization of Phenolic OH B->B2 C1 Extra-Column Dead Volume C->C1 D1 Sample Solvent Mismatch D->D1

Logical breakdown of the primary root causes for Robinin peak tailing in RP-HPLC.

Quantitative Optimization Parameters

To achieve a perfectly symmetrical Gaussian peak (Tailing Factor


), the mobile phase must be optimized. The table below summarizes the quantitative impact of various mobile phase modifiers on Robinin peak shape.
Mobile Phase ModifierOperating pHMechanism of ActionTypical Robinin

LC-MS Compatibility
None (Pure Water/MeOH) ~6.0 - 7.0Uncontrolled partial ionization; severe silanol interaction.> 2.5 (Severe)Yes (but poor data)
0.1% Formic Acid (FA) ~2.7Keeps silanols neutral; suppresses phenolic ionization 6.1.2 - 1.4 (Good)Excellent
0.05% Trifluoroacetic Acid ~2.0Strong ion-pairing; fully neutralizes surface silanols 6.1.0 - 1.1 (Ideal)Poor (Ion suppression)
10 mM Phosphate Buffer ~2.0 - 2.5High ionic strength masks silanols completely 7.1.0 - 1.2 (Ideal)Incompatible

Troubleshooting Workflows & Self-Validating Protocols

Workflow Start Observe Robinin Tailing (Tf > 1.5) CheckAll Are all peaks tailing? Start->CheckAll YesAll Yes: Check System/Column CheckAll->YesAll Yes NoAll No: Chemical Interaction CheckAll->NoAll No Action1 Execute Protocol 2: Flush Column YesAll->Action1 Action2 Execute Protocol 1: Adjust Mobile Phase pH NoAll->Action2 Eval Tailing Resolved? Action1->Eval Action2->Eval End Proceed with Analysis Eval->End Yes Action3 Switch to End-Capped Type-B Silica Column Eval->Action3 No Action3->End

Step-by-step decision tree for diagnosing and resolving Robinin peak tailing.

Protocol 1: Mobile Phase pH Optimization (Chemical Resolution)

Causality: Lowering the pH of the mobile phase below 3.0 ensures that the acidic silanol groups on the silica surface remain protonated (neutral) and the phenolic groups on Robinin remain unionized, drastically reducing secondary interactions 4.

  • Preparation: Measure 999 mL of ultra-pure HPLC-grade water into a 1 L volumetric flask.

  • Acidification: Carefully add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

  • Homogenization: Mix thoroughly and degas using sonication or vacuum filtration for 10 minutes 5. Repeat this process for your organic mobile phase (e.g., Acetonitrile).

  • Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes.

  • Self-Validation Step: Inject a standard mixture containing Robinin and a neutral, non-ionizable marker (e.g., Uracil). If the Uracil peak is perfectly symmetrical (

    
     = 1.0) but Robinin still tails slightly, the system hardware is validated as flawless; the remaining tailing is purely a localized chemical interaction requiring a column chemistry change (e.g., switching to a fully end-capped Type-B silica column) 3.
    
Protocol 2: Column Flushing and Regeneration (Mechanical Resolution)

Causality: Over time, strongly retained matrix contaminants or precipitated buffer salts accumulate on the column inlet frit. This creates a distorted flow path, causing all peaks in the chromatogram to tail 2.

  • Disconnection: Disconnect the column from the detector to prevent flushing contaminants into the flow cell.

  • Aqueous Wash: Flush the column in the normal flow direction with 20 column volumes of unbuffered HPLC-grade water to dissolve precipitated salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to elute strongly retained hydrophobic contaminants [[2]]().

  • Self-Validation Step: Record the system backpressure at a specific flow rate before and after the protocol. A measurable drop in backpressure that returns to the manufacturer's baseline specifications validates that the physical blockage causing the tailing has been successfully cleared.

Frequently Asked Questions (FAQs)

Q1: How do I quantitatively measure if my Robinin peak is tailing too much? A1: Peak tailing is measured using the Tailing Factor (


), calculated at 5% of the peak height. The formula is 

, where

is the total peak width at 5% height, and

is the distance from the leading edge to the peak midpoint. A

of 1.0 is a perfect Gaussian peak. For Robinin analysis, a

is generally acceptable, but values

require immediate troubleshooting 2.

Q2: Why does Robinin tail more severely than its aglycone, Kaempferol, under the same conditions? A2: Robinin is a glycoside containing bulky sugar moieties (robinoside and rhamnoside) attached to the flavonoid core. These sugars vastly increase the molecule's polarity and the number of hydrogen-bond donors/acceptors. Consequently, Robinin has a much higher propensity to interact with residual silanols on the stationary phase compared to the more hydrophobic aglycone, Kaempferol 5.

Q3: Can sample solvent mismatch cause tailing specifically for Robinin? A3: Yes. If Robinin is extracted and injected in 100% Methanol or DMSO, but the initial mobile phase is highly aqueous (e.g., 90% water), the analyte will precipitate or travel rapidly through the column before partitioning properly. Always dissolve the sample in the initial mobile phase composition, or use the weakest solvent possible that still provides adequate solubility 5.

Q4: I am using an older "Type-A" silica column. Will mobile phase additives fix my tailing? A4: Only partially. Older Type-A silica has high metal contamination and highly acidic silanol groups. While adding TFA or Formic Acid helps, the most robust, long-term solution is to upgrade to a modern, high-purity, fully end-capped "Type-B" silica C18 column, which physically blocks access to the silanol groups 4.

References

  • Optimum HPLC parameters for simultaneous determination of Robinin and Kaempferol. University of Iowa. 1

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem. 2

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. 4

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. 3

  • Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Benchchem. 5

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation. 6

Sources

Optimization

separating Robinin from interfering flavonoids in crude plant extracts

Welcome to the technical support center for the separation and purification of Robinin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation and purification of Robinin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific flavonoid glycoside from crude plant extracts, particularly from Robinia pseudoacacia (black locust). The structural similarity of Robinin to other co-occurring flavonoids presents a significant purification challenge. This document provides in-depth, field-proven insights and troubleshooting strategies to streamline your workflow and enhance your purification success.

The Core Challenge: A Game of Molecular Hide-and-Seek

Robinin is a kaempferol-derived flavonol glycoside found in plants like Robinia pseudoacacia.[1] The primary difficulty in its isolation arises from its co-extraction with a suite of structurally similar flavonoids, most notably quercetin and its glycosides (like rutin), as well as other kaempferol derivatives.[2][3][4][5] These molecules share the same basic flavonoid backbone, differing only in their hydroxylation patterns and attached sugar moieties. This similarity results in overlapping physicochemical properties, making chromatographic separation a non-trivial task that requires a carefully optimized, multi-step approach.

This guide will walk you through a logical workflow, from initial extraction to final analysis, highlighting common pitfalls and providing robust solutions.

Workflow Overview: From Crude Extract to Pure Robinin

A successful purification strategy involves a systematic reduction of complexity at each stage. The following workflow illustrates a typical path from raw plant material to an isolated, high-purity compound.

Robinin Purification Workflow cluster_0 Phase 1: Extraction & Pre-processing cluster_1 Phase 2: Initial Cleanup cluster_2 Phase 3: Chromatographic Purification cluster_3 Phase 4: Analysis & Verification PlantMaterial Dried & Ground Robinia pseudoacacia Extraction Optimized Extraction (e.g., Ultrasound-Microwave) PlantMaterial->Extraction CrudeExtract Crude Flavonoid Extract Extraction->CrudeExtract SolventPartition Solvent Partitioning (Defatting & Depigmenting) CrudeExtract->SolventPartition SPE Solid-Phase Extraction (SPE) (Removal of Sugars/Acids) SolventPartition->SPE ColumnChromatography Preparative Column Chromatography (e.g., Polyamide, Sephadex LH-20) SPE->ColumnChromatography PrepHPLC Preparative RP-HPLC (Fine Purification) ColumnChromatography->PrepHPLC PurityCheck Purity & Identity Check (Analytical HPLC, LC-MS) PrepHPLC->PurityCheck StructureElucidation Structure Elucidation (NMR) PurityCheck->StructureElucidation

Caption: General workflow for Robinin purification.

Understanding the Key Molecules

Success in separation begins with understanding the properties of your target compound and its closest interferents. Robinin's aglycone is kaempferol, while a major interferent, rutin, is based on the more polar quercetin. This difference in the aglycone, along with variations in glycosylation, is the key to their separation.

PropertyRobinin (Target)Quercetin (Interferent Aglycone)Rutin (Interferent Glycoside)Kaempferol (Robinin's Aglycone)
Structure Kaempferol-3-O-robinoside-7-O-rhamnoside3,3',4',5,7-PentahydroxyflavoneQuercetin-3-O-rutinoside3,4',5,7-Tetrahydroxyflavone
Molecular Weight 740.66 g/mol [1][6]302.24 g/mol 610.52 g/mol 286.24 g/mol [7]
Polarity (XLogP3) -2.2[6]1.5-1.11.7
Solubility Soluble in hot water[8], DMSO[]Sparingly soluble in waterSoluble in methanol, ethanolPoorly soluble in water
Key Distinction Kaempferol aglycone (one -OH on B-ring)Quercetin aglycone (two -OHs on B-ring)Quercetin aglycone, different sugarKaempferol aglycone (no sugars)

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Section 1: Extraction & Initial Processing

Q1: My initial methanolic extract shows a low yield of Robinin on my analytical HPLC. How can I improve my extraction efficiency?

A: A low yield at the extraction stage is often a matter of solvent choice and energy input.

  • Causality: Robinin is a large, polar glycoside. While methanol is a good starting point, its efficiency can be limited by physical barriers within the plant matrix.[10] To maximize yield, you need to enhance solvent penetration and facilitate the release of the target molecule.

  • Solution:

    • Solvent Optimization: Use an aqueous-organic mixture. An 80% methanol or 70% ethanol solution often provides a better polarity match for extracting flavonoid glycosides than pure solvent.[2][10]

    • Energy-Assisted Extraction: Incorporate physical disruption methods. Ultrasound-Microwave synergistic extraction is highly effective.[11] Ultrasound creates cavitation bubbles that rupture cell walls, while microwaves rapidly heat the solvent within the plant material, increasing pressure and forcing out the target compounds. This combination dramatically reduces extraction time and increases yield compared to simple maceration or reflux.[11]

    • Particle Size: Ensure your plant material is finely ground (e.g., passes through an 80-mesh sieve).[11] This increases the surface area available for solvent interaction.

Q2: My crude extract is a dark, sticky mess containing chlorophyll and lipids, which is fouling my chromatography columns. How can I perform an effective preliminary cleanup?

A: This is a critical step. Injecting a "dirty" extract directly onto a high-resolution column will irreversibly damage it and result in poor separation. A two-stage cleanup is recommended.

  • Causality: Crude plant extracts are complex mixtures. Non-polar compounds like chlorophyll and lipids will interfere with the binding of your more polar flavonoids to the stationary phase and can be difficult to remove later. Highly polar compounds like sugars and organic acids can co-elute with your target, reducing purity.

  • Solution Workflow:

    Cleanup Workflow cluster_partition Step 1: Defatting/Depigmenting cluster_spe Step 2: Desugaring Crude Crude Extract (dissolved in 80% MeOH) Partition Liquid-Liquid Partitioning Crude->Partition Remove non-polar interferents SPE Solid-Phase Extraction (SPE) Partition->SPE Remove highly polar interferents Final Cleaned Flavonoid Fraction SPE->Final note1 Partition against hexane or petroleum ether. Chlorophyll and lipids move to the non-polar phase. Flavonoids remain in the aqueous-methanolic phase. note2 Use a C18 SPE cartridge. Load the aqueous fraction. Wash with water to elute sugars/acids. Elute flavonoids with methanol.

    Caption: Logical workflow for crude extract cleanup.

    • Liquid-Liquid Partitioning: First, perform a solvent partition to remove non-polar compounds. Suspend your crude extract in an aqueous methanol solution (e.g., 50-80% MeOH) and partition it against a non-polar solvent like petroleum ether or hexane.[10] Discard the non-polar layer, which contains the lipids and chlorophyll.

    • Solid-Phase Extraction (SPE): Next, remove highly polar interferents. Use a reverse-phase SPE cartridge (e.g., C18).[12] Load your aqueous flavonoid fraction onto the conditioned cartridge. The flavonoids will be retained. Wash the cartridge with water to elute sugars and other highly water-soluble compounds. Finally, elute your concentrated and cleaned flavonoid fraction with methanol.[12]

Section 2: Preparative Chromatography Issues

Q3: My compounds are co-eluting on my silica gel column. How can I improve the separation between Robinin and other flavonoid glycosides?

A: Silica gel is often not the ideal choice for separating complex flavonoid glycosides due to their high polarity.

  • Causality: On a normal-phase silica column, highly polar compounds like Robinin and rutin bind very strongly and elute late, often with poor resolution. Subtle differences in polarity are difficult to exploit.

  • Solutions:

    • Switch to a Polyamide Column: This is the recommended solution . Polyamide resin separates flavonoids based on the number and position of phenolic hydroxyl groups through hydrogen bonding. Flavonoids with more free hydroxyls (like rutin, with its quercetin aglycone) bind more strongly than those with fewer (like Robinin, with its kaempferol aglycone). This provides a different and often more effective separation mechanism than silica's adsorption.

    • Use Sephadex LH-20: This resin separates based on a combination of molecular sieving (size exclusion) and adsorption chromatography.[13] It is particularly effective for separating flavonoid glycosides using solvents like methanol or ethanol. Larger glycosides may elute earlier, but the separation is also influenced by hydrogen bonding interactions with the matrix.

    • If You Must Use Silica: You will need a highly polar mobile phase, such as a gradient of ethyl acetate, ethyl methyl ketone, formic acid, and water (e.g., 50:30:10:10 v/v).[14] However, expect broad peaks and be prepared for a difficult separation.

Q4: I'm seeing significant peak tailing in my column chromatography fractions. What is the cause and how can I fix it?

A: Peak tailing indicates a non-ideal interaction between your compounds and the stationary phase.

  • Causality:

    • Column Overloading: You have loaded too much sample for the amount of stationary phase.

    • Secondary Interactions: Acidic hydroxyl groups on flavonoids can interact strongly with active sites (silanols) on silica gel, leading to slow release from the stationary phase.

    • Inappropriate Mobile Phase: The solvent may not be strong enough to elute the compound efficiently, or its pH may be causing the analyte to ionize.

  • Solutions:

    • Reduce Sample Load: Perform a loading study to find the optimal sample-to-sorbent ratio.

    • Modify the Mobile Phase: Add a small amount of a competitive agent like formic acid or acetic acid (e.g., 0.1-1%) to the mobile phase.[15][16] This will protonate the silanol groups on the silica surface and reduce the strong, unwanted interactions causing the tailing.

    • Check for Channeling: Ensure your column is packed uniformly. Voids or channels in the column bed lead to a non-uniform flow path and peak distortion.

Section 3: HPLC & Analytical Issues

Q5: I have poor resolution between Robinin and an unknown interfering peak in my RP-HPLC analysis. How can I optimize the separation?

A: Poor resolution in RP-HPLC is a common problem that can almost always be solved by systematically optimizing the chromatographic conditions.[15]

  • Causality: In reverse-phase HPLC, separation is based on hydrophobicity. If two compounds have very similar polarities, they will elute close together. Your goal is to manipulate the mobile and stationary phases to exploit the subtle differences that do exist.

  • Systematic Optimization Strategy:

    • Optimize the Gradient: This is the most powerful tool. If peaks are eluting too close together, slow down the gradient (i.e., increase the time over which the organic solvent concentration changes). A shallower gradient gives the molecules more time to interact with the stationary phase, improving resolution.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, try switching to acetonitrile, or vice-versa.[15] Acetonitrile is generally a stronger solvent and can provide sharper peaks for polar compounds. A mobile phase of acetonitrile and water with a formic acid modifier is a very common and effective system for flavonoids.[17]

    • Adjust the pH: Add a small amount of acid (e.g., 0.025-0.1% formic acid or acetic acid) to the mobile phase.[17] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoids. In their neutral form, they will interact more consistently with the C18 stationary phase, leading to sharper peaks and better resolution.

    • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time and can improve resolution, at the cost of a longer run time.[15]

Q6: How can I definitively confirm the identity and purity of my final isolated fraction?

A: A single method is insufficient. A combination of chromatographic and spectroscopic techniques is required for authoritative identification.

  • Causality: Chromatographic co-elution can happen. A single peak on an HPLC chromatogram does not guarantee a single compound. Spectroscopic data is required to confirm molecular weight and structure.

  • Recommended Approach:

    • Purity Check (HPLC-DAD): Run your isolated compound on a validated analytical HPLC method using a Diode Array Detector (DAD). A pure compound should yield a single, symmetrical peak. The DAD allows you to check the UV-Vis spectrum across the entire peak. An inconsistent spectrum from the upslope to the downslope of the peak indicates the presence of an impurity.

    • Molecular Weight Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry is essential. It will provide the molecular weight of the compound eluting at your target's retention time.[17] For Robinin, you should be looking for an [M-H]⁻ ion at approximately m/z 739.7.

    • Structural Elucidation (NMR): For absolute confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is the gold standard. This will allow you to piece together the entire structure, confirming the kaempferol backbone and the identity and linkage points of the sugar moieties.

Detailed Protocols

Protocol 1: Ultrasound-Microwave Assisted Extraction

This protocol is adapted from methodologies designed for high-efficiency flavonoid extraction.[11]

  • Preparation: Weigh 50 g of dried, finely powdered (Robinia pseudoacacia) plant material (passed through an 80-mesh sieve).

  • Solvation: Place the powder in a suitable vessel and add 500 mL of 70% aqueous ethanol. Allow to soak for 30-60 minutes.

  • Extraction: Place the vessel in an ultrasound-microwave synergistic extraction unit.

  • Parameters: Set the ultrasonic power to 400W and the microwave power to 500-600W.

  • Duration: Extract for 2 hours.

  • Recovery: After extraction, centrifuge the mixture to pellet the solid material. Collect the supernatant.

  • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Polyamide Column Chromatography
  • Column Packing: Swell 100 g of polyamide resin in 95% ethanol. Pack it into a glass column (e.g., 4 cm diameter) using a slurry method to ensure a uniform bed.

  • Equilibration: Equilibrate the packed column by washing with 3-5 column volumes of the initial mobile phase (e.g., 30% ethanol in water).

  • Sample Loading: Dissolve 5 g of your cleaned, pre-processed flavonoid extract in a minimal amount of the initial mobile phase. Adsorb this onto a small amount of polyamide powder, dry it, and carefully layer it on top of the column bed.

  • Elution: Begin elution using a step gradient of increasing ethanol concentration in water.

    • 30% Ethanol (to elute highly polar compounds)

    • 50% Ethanol

    • 70% Ethanol (Robinin and similar glycosides often elute in this range)

    • 95% Ethanol (to elute less polar flavonoids and aglycones)

  • Monitoring: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing Robinin.

  • Pooling: Combine the pure Robinin-containing fractions and concentrate under reduced pressure.

Protocol 3: Analytical RP-HPLC Method

This method is based on established protocols for the simultaneous analysis of Robinin and its aglycone, kaempferol.[17]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.025% formic acid.

  • Mobile Phase B: Acetonitrile with 0.025% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B (linear gradient)

    • 25-30 min: 50% to 90% B (linear gradient)

    • 30-35 min: Hold at 90% B (column wash)

    • 35-40 min: 90% to 10% B (return to initial)

    • 40-45 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detector, monitor at 265 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

References

  • Vlaisavljević, S., et al. (2023). Invasive Alien Species as a Potential Source of Phytopharmaceuticals: Phenolic Composition and Antimicrobial and Cytotoxic Activity of Robinia pseudoacacia L. Leaf and Flower Extracts. MDPI. [Link]

  • CABI Digital Library. (n.d.). Chemical composition and application of flowers of false acacia (Robinia pseudoacacia L.). CABI. [Link]

  • Wikipedia. (n.d.). Robinia pseudoacacia. [Link]

  • Tian, K., & McLaughlin, J. L. (2000). Bioactive Flavonoids from the Black Locust Tree, Robinia Pseudoacacia. Pharmaceutical Biology. [Link]

  • ResearchGate. (n.d.). Flavonoid glycosides of the black locust tree, Robinia pseudoacacia (Leguminosae). [Link]

  • Universidade Estadual do Ceará. (2024). Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio). [Link]

  • Wikipedia. (n.d.). Robinin. [Link]

  • National Center for Biotechnology Information. (n.d.). Robinin. PubChem. [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. [Link]

  • Li, Y., et al. (2022). Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors. PMC. [Link]

  • Joomun, N., et al. (2018). A Comparative HPLC Analysis of Myricetin, Quercetin and Kaempferol Flavonoids Isolated From Gambian and Indian Moringa oleifera Leaves. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. [Link]

  • Drouet, S., et al. (2016). Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography. ResearchGate. [Link]

  • LCGC International. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis. [Link]

  • ResearchGate. (n.d.). Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species. [Link]

  • Gudej, J. (2003). Kaempferol and quercetin glycosides from Rubus idaeus L. leaves. PubMed. [Link]

  • ResearchGate. (2017). Can anyone please suggest why I am unable to perform thin layer chromatography successfully for separation of different flavonoids from plant extract. [Link]

  • Kato-Noguchi, H., & Kato, M. (2022). Invasive Characteristics of Robinia pseudoacacia and Its Impacts on Species Diversity. MDPI. [Link]

  • ResearchGate. (n.d.). Bioactive Flavonoids from the Black Locust Tree, Robinia Pseudoacacia. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Simultaneous determination of kaempferol and quercetin in Heteropogon Contortus (L.) Beauv. by validated high-performance thin layer chromatography. [Link]

  • MDPI. (2021). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. [Link]

  • Kato-Noguchi, H., & Kato, M. (2022). Invasive Characteristics of Robinia pseudoacacia and Its Impacts on Species Diversity. MDPI. [Link]

  • Anitha Immaculate, A., et al. (2022). Isolation and Characterisation of Flavonoids (Rutin) from the Roots of Cadaba Aphylla (Thunb) and Adenia Glauca of Potential in Anti-Oxidant Activity. Oriental Journal of Chemistry. [Link]

  • H.E.J. Research Institute of Chemistry. (n.d.). Isolation of Natural Products. [Link]

  • Thai Journal of Pharmaceutical Sciences. (n.d.). Separation and Detection of the Antioxidant Flavonoids, Rutin and Quercetin, Using HPLC Coupled on-line With. [Link]

  • Hilaris Publisher. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. [Link]

  • MDPI. (2022). Utilization and Separation of Flavonoids in the Food and Medicine Industry: Current Status and Perspectives. [Link]

  • Wang, Y., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. PMC. [Link]

  • Chen, J., et al. (2011). Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Robinin Recovery in Plasma Protein Precipitation

Welcome to the technical support center for optimizing the recovery of Robinin from plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the recovery of Robinin from plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for plasma protein precipitation experiments involving this important flavonoid glycoside. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high and reproducible recovery rates for Robinin in your downstream analyses.

Frequently Asked Questions (FAQs)

Q1: What is Robinin and why is its accurate quantification in plasma important?

Robinin is a flavonoid glycoside, specifically a kaempferol-3-O-robinoside-7-O-rhamnoside.[1][2] Flavonoids are a class of plant secondary metabolites known for their various biological activities, and Robinin itself has been investigated for its potential health benefits. Accurate quantification of Robinin in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which assess its absorption, distribution, metabolism, and excretion (ADME) profile. This data is fundamental in drug development to understand its efficacy and safety.

Q2: What are the key chemical properties of Robinin that I should consider for my experiments?

Understanding the physicochemical properties of Robinin is the first step toward optimizing its recovery. Here are the key characteristics:

  • Solubility: Robinin is reported to be soluble in hot water, alcohol, and DMSO.[1][3] Its solubility in common organic solvents used for protein precipitation, such as acetonitrile and methanol, is a critical factor for recovery.

  • Appearance: It is a light yellow crystalline powder.[1][2]

  • Stability: The stability of Robinin in plasma samples and during the precipitation process should be considered. Factors like pH and temperature can influence the stability of flavonoid glycosides.

Q3: Why is plasma protein precipitation necessary for Robinin analysis?

Plasma is a complex matrix containing a high concentration of proteins, primarily albumin, which can interfere with analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[4] These proteins can:

  • Bind to Robinin: Flavonoids are known to interact with plasma proteins, which can sequester the analyte and prevent its detection.[5][6]

  • Clog analytical columns: High protein content can lead to the fouling of HPLC columns, affecting their performance and lifespan.

  • Cause ion suppression in MS: The presence of proteins and other matrix components can interfere with the ionization of Robinin, leading to inaccurate quantification.[7]

Protein precipitation is a common sample preparation technique used to remove the bulk of these proteins, thereby "cleaning up" the sample for analysis.[8]

Q4: Which is the best precipitating agent for Robinin: acetonitrile, methanol, or something else?

The choice of precipitating agent is a critical parameter that significantly impacts Robinin recovery. Acetonitrile and methanol are the most commonly used organic solvents for this purpose.[9]

  • Acetonitrile (ACN): Often considered the most efficient organic solvent for protein removal.[1] It tends to produce a denser protein pellet that is easier to separate.

  • Methanol (MeOH): Also a widely used precipitant. In some cases, it may offer better solubility for certain analytes compared to acetonitrile.

  • Acetone: Another effective organic solvent for protein precipitation.[8]

  • Trichloroacetic Acid (TCA): An acid precipitant that is very effective at removing proteins. However, it can sometimes lead to the co-precipitation of the analyte of interest and may not be suitable for all downstream applications due to its harsh nature.[10]

For flavonoids, acetonitrile is often a good starting point due to its high protein removal efficiency.[9] However, the optimal solvent should be empirically determined for your specific experimental conditions.

Troubleshooting Guide: Low Robinin Recovery

Low and inconsistent recovery of Robinin is one of the most common challenges encountered during plasma protein precipitation. This section provides a structured approach to troubleshooting this issue.

Issue: Consistently Low Robinin Recovery (<70%)

This is a common problem that can often be resolved by systematically evaluating and optimizing your protocol.

  • Scientific Rationale: If proteins are not efficiently removed, Robinin may remain bound to them, leading to its loss in the protein pellet. The addition of an organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate.[1][8]

  • Troubleshooting Steps:

    • Increase the Solvent-to-Plasma Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[1] Insufficient solvent may not effectively denature and precipitate all proteins. Systematically test higher ratios (e.g., 5:1, 6:1) to see if recovery improves.

    • Ensure Thorough Mixing: Immediately after adding the precipitating solvent, vortex the sample vigorously for at least 30 seconds to ensure complete denaturation of proteins.[2][10] Inadequate mixing can lead to incomplete precipitation.

    • Optimize Incubation Conditions: Incubating the samples at a low temperature (e.g., -20°C) after adding the organic solvent can enhance protein precipitation.[2][10] An incubation time of 20-30 minutes is a good starting point.

  • Scientific Rationale: Robinin, due to its chemical structure, can have an affinity for plasma proteins.[5][6] During precipitation, it might get trapped within the aggregated protein pellet, a phenomenon known as co-precipitation.

  • Troubleshooting Steps:

    • Disrupt Protein-Robinin Interactions: The binding of flavonoids to proteins is often influenced by pH.[3][11] Adjusting the pH of the plasma sample before adding the organic solvent can help to disrupt these interactions and release Robinin. Since flavonoids can have acidic protons, a slight acidification of the sample with a small amount of formic acid (e.g., to a final concentration of 0.1-1%) before precipitation might improve recovery.[7] However, the effect of pH on Robinin's stability should also be considered.

    • Try a Different Precipitating Agent: If co-precipitation is suspected with acetonitrile, switching to methanol or acetone might alter the precipitation dynamics and improve recovery.[8]

  • Scientific Rationale: While Robinin is soluble in organic solvents, its solubility in the final solvent-water mixture of the supernatant is crucial. If Robinin is not fully dissolved in the supernatant, it can be lost during the centrifugation step.

  • Troubleshooting Steps:

    • Evaluate Robinin's Solubility in Your Solvent System: While general solubility data is available, it's good practice to confirm the solubility of your Robinin standard in the specific acetonitrile-water or methanol-water ratios you are using.

    • Consider a Different Solvent: If solubility is a concern, methanol might be a better choice as it is more polar than acetonitrile and could offer better solubility for a glycosylated flavonoid like Robinin.

Issue: High Variability in Robinin Recovery (High %RSD)

High variability in your results can make your data unreliable. This often points to inconsistencies in the experimental procedure.

  • Scientific Rationale: Accurate and consistent pipetting of both plasma and the precipitating solvent is critical for reproducible results. Similarly, inconsistent vortexing can lead to variable precipitation efficiency.

  • Troubleshooting Steps:

    • Calibrate Your Pipettes: Ensure that all pipettes used in the experiment are properly calibrated.

    • Standardize Your Mixing Procedure: Use a consistent vortex speed and duration for all samples.

  • Scientific Rationale: Variations in incubation time and temperature can affect the extent of protein precipitation.

  • Troubleshooting Steps:

    • Use a Controlled Temperature Environment: Ensure all samples are incubated at the same temperature for the same amount of time. Using a chilled block or an ice bath can help maintain a consistent low temperature.

  • Scientific Rationale: Accidentally aspirating part of the protein pellet along with the supernatant will introduce variability and can also lead to issues in the downstream analysis.

  • Troubleshooting Steps:

    • Careful Supernatant Transfer: After centrifugation, carefully aspirate the supernatant without disturbing the pellet. It is better to leave a small amount of supernatant behind than to risk aspirating the pellet.

    • Optimize Centrifugation: Ensure that the centrifugation speed and time are sufficient to form a tight, compact pellet. A common setting is 10,000-15,000 x g for 10-15 minutes at 4°C.[9][10]

Experimental Protocols

Here are detailed, step-by-step protocols for key experiments to help you optimize your Robinin recovery.

Protocol 1: Baseline Protein Precipitation with Acetonitrile

This protocol provides a starting point for your experiments.

Materials:

  • Plasma sample containing Robinin

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of your plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio).

  • Immediately vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis.

Protocol 2: Optimization of Acetonitrile-to-Plasma Ratio

This experiment will help you determine the optimal solvent ratio for your specific conditions.

Procedure:

  • Prepare a set of plasma samples (at least in triplicate for each condition).

  • Follow the steps in Protocol 1, but vary the volume of acetonitrile added to achieve different solvent-to-plasma ratios (e.g., 2:1, 3:1, 4:1, 5:1, 6:1).

  • Analyze the Robinin concentration in the supernatant from each condition.

  • Plot the Robinin recovery against the solvent-to-plasma ratio to identify the optimal ratio that gives the highest and most consistent recovery.

Data Presentation

Table 1: Comparison of Common Protein Precipitation Methods
Precipitating AgentTypical Ratio (Solvent:Plasma)AdvantagesDisadvantages
Acetonitrile (ACN)3:1 - 5:1[1]High protein removal efficiency, produces a dense pellet.[1]May have lower solubility for some polar compounds compared to methanol.
Methanol (MeOH)3:1 - 5:1Good for polar analytes, can be less harsh than ACN.May be less efficient at precipitating proteins than ACN.
Acetone4:1Effective for precipitating hydrophobic proteins.[8]Can be more volatile and may require careful handling.
Trichloroacetic Acid (TCA)1:1 (of a 10-20% solution)[10]Very high protein removal efficiency.Harsh conditions can lead to analyte degradation or co-precipitation.[10]

Visualizations

Diagram 1: General Workflow for Plasma Protein Precipitation

Plasma Protein Precipitation Workflow Start Plasma Sample Add_Solvent Add Precipitating Solvent (e.g., ACN) Start->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Incubate Incubate (e.g., -20°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Downstream Analysis (e.g., LC-MS) Collect_Supernatant->Analysis

Caption: A schematic of the key steps in a typical plasma protein precipitation workflow.

Diagram 2: Troubleshooting Decision Tree for Low Robinin Recovery

Troubleshooting Low Robinin Recovery Start Low Robinin Recovery Check_Precipitation Is Protein Precipitation Complete? Start->Check_Precipitation Check_Coprecipitation Suspect Co-precipitation? Check_Precipitation->Check_Coprecipitation Yes Increase_Solvent_Ratio Increase Solvent:Plasma Ratio Optimize Incubation Check_Precipitation->Increase_Solvent_Ratio No Check_Solubility Is Robinin Soluble in Supernatant? Check_Coprecipitation->Check_Solubility No Adjust_pH Adjust Sample pH (e.g., mild acidification) Check_Coprecipitation->Adjust_pH Yes Change_Solvent Try a Different Solvent (e.g., Methanol) Check_Solubility->Change_Solvent No Re_evaluate Re-evaluate Entire Protocol for Other Error Sources Check_Solubility->Re_evaluate Yes

Caption: A decision tree to guide troubleshooting efforts for low Robinin recovery.

References

  • News-Medical. (2019, July 18). Separating Flavinoids from Plasma Proteins using UHPLC-MS. Retrieved from [Link]

  • ChemBK. (2024, April 9). Robinin. Retrieved from [Link]

  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]

  • CHI Health. (n.d.). Centrifugation. Retrieved from [Link]

  • Vu, D., Kretz, O., Meng, Z., An, J., & Kydonieus, A. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. PloS one, 8(4), e61021.
  • AKJournals. (2020, December 5). Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil in. Retrieved from [Link]

  • Reddit. (2021, March 15). Possible reasons for low protein recovery in acetone precipitation. Retrieved from [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (2018, April 15). Quantification and pharmacokinetics of alpinetin in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • ResearchGate. (n.d.). Methanol and acetonitrile are the most commonly used protein... Retrieved from [Link]

  • ResearchGate. (2024, August 9). What is the appropriate centrifuge speed an time in separating plasma from rat blood in PK experiment ? Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • PubMed. (2012, April 1). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. Retrieved from [Link]

  • PubMed. (2003, March 5). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Retrieved from [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • Taylor & Francis. (2021, February 18). Full article: Influences of pH on binding mechanisms of anthocyanins from butterfly pea flower (Clitoria ternatea) with whey powder and whey protein isolate. Retrieved from [Link]

  • Allumiqs. (n.d.). Size Dependence for Protein Precipitation: Optimized Conditions for Efficient Recovery of Low-Mass Proteins in the ProTrap XG. Retrieved from [Link]

  • PMC. (n.d.). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Retrieved from [Link]

  • ACS Publications. (2005, December 16). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Retrieved from [Link]

  • PMC. (2011, February 25). Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. Retrieved from [Link]

  • PMC. (2021, November 3). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Retrieved from [Link]

  • idosi.org. (n.d.). Relation Between Binding of Proteins with Phenolics at Different pH Values in Peanut Meal. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on the aqueous solubility (recovery) of different... Retrieved from [Link]

  • Allumiqs. (n.d.). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Retrieved from [Link]

  • bevital. (2012, January 18). Stability study of 81 analytes in human whole blood, in serum and in plasma. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Protein precipitation – Knowledge and References. Retrieved from [Link]

  • PMC. (2013, October 8). Probing the Interaction of a Therapeutic Flavonoid, Pinostrobin with Human Serum Albumin: Multiple Spectroscopic and Molecular Modeling Investigations. Retrieved from [Link]

  • PMC. (n.d.). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Retrieved from [Link]

  • ResearchGate. (2019, November 17). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Robinin Cellular Uptake in MDR Models

Welcome to the Application Scientist Support Portal. This guide addresses a critical bottleneck in flavonoid research and drug development: the poor intracellular accumulation of Robinin (kaempferol-3-O-robinoside-7-O-rh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses a critical bottleneck in flavonoid research and drug development: the poor intracellular accumulation of Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) in multidrug-resistant (MDR) in vitro models.

Module 1: Knowledge Base & Mechanistic FAQs

Q1: Why is Robinin showing negligible intracellular concentration in my MCF-7/MDR or PANC-1 cell lines? Causality: Robinin faces a dual-barrier to cellular entry. First, its physicochemical properties—specifically a molecular weight of 740.66 Da[1] and a high topological polar surface area (TPSA > 120 Ų)—violate Lipinski’s Rule of Five, severely restricting passive diffusion across the hydrophobic lipid bilayer[2][3]. Second, and more critically for drug resistance studies, Robinin is a high-affinity substrate for the P-glycoprotein (P-gp/MDR1) efflux pump[4][5][6]. In MDR cell lines overexpressing P-gp, Robinin is actively effluxed back into the extracellular space almost as rapidly as it enters[4][5][6].

Q2: Should I use Robinin or its aglycone, Kaempferol, for my resistance assays? Causality: It depends on your specific molecular target. If you are investigating the glycoside's specific activity (e.g., TLR2 inhibition[1]), you must use Robinin and artificially enhance its uptake. However, if your goal is to inhibit Breast Cancer Resistance Protein (BCRP/ABCG2), you should switch to Kaempferol. Robinin exhibits no significant inhibitory effect on BCRP-mediated transport because the bulky sugar moieties block the critical 3-hydroxyl group on the C-ring[5]. Kaempferol, lacking these sugars, demonstrates strong BCRP-reversing activity and achieves much higher basal intracellular concentrations[4][5][6].

Module 2: Diagnostic Workflows

To determine whether your lack of experimental efficacy is due to target insensitivity or an upstream uptake bottleneck, you must empirically quantify intracellular Robinin.

Workflow Start Low Robinin Efficacy Detected Quantify Quantify Intracellular Robinin (LC-MS/MS) Start->Quantify CheckUptake Is Uptake < 30 ng/mg protein? Quantify->CheckUptake YesUptake Yes: Permeability/Efflux Issue CheckUptake->YesUptake Yes NoUptake No: Target Resistance Issue CheckUptake->NoUptake No TestPgp Co-incubate with Verapamil (P-gp Inhibitor) YesUptake->TestPgp CheckRescue Does Uptake Increase? TestPgp->CheckRescue PgpConfirmed P-gp Overexpression Confirmed CheckRescue->PgpConfirmed Yes PhysicoChem Physicochemical Limitation (High MW/TPSA) CheckRescue->PhysicoChem No CoAdmin Co-administer Efflux Inhibitors PgpConfirmed->CoAdmin Formulate Use Nanocarriers or Lipid Formulations PhysicoChem->Formulate

Step-by-step troubleshooting workflow for diagnosing and resolving low Robinin uptake.

Module 3: Protocol Vault (Self-Validating Systems)

Protocol A: LC-MS/MS Quantification of Intracellular Robinin

Purpose: To accurately measure intracellular accumulation while eliminating false positives from membrane-bound drug[7][8].

Step-by-Step Methodology:

  • Cell Treatment: Seed your target cells (e.g., MCF-7) in 6-well plates. Treat with 25, 50, and 100 µM Robinin for 4 hours[7].

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive uptake control (Kaempferol) to validate the extraction efficiency.

  • Critical Wash Step: Aspirate the media and wash the cells three times with ice-cold PBS.

    • Causality: Flavonoids are notoriously sticky. Failing to perform stringent PBS washes will result in the quantification of extracellular, membrane-adhered Robinin, artificially inflating your uptake metrics[7].

  • Lysis & Extraction: Lyse the cells using RIPA buffer. Extract analytes using liquid-liquid extraction with ethyl acetate.

  • Internal Standard Addition: Spike the lysate with Rutin (quercetin-3-rutinoside) at a known concentration.

    • Causality: Rutin is a structurally similar glycoside, making it the ideal internal standard to normalize extraction efficiency and matrix effects specifically for Robinin[7][8].

  • LC-MS/MS Analysis: Run the samples on a C18 column using a mobile phase of water/formic acid and acetonitrile/formic acid. Use negative mode electrospray ionization (ESI-).

    • Causality: Flavonoids possess multiple phenolic hydroxyl groups that readily lose protons, yielding excellent sensitivity and a lower limit of detection (0.1 ng/ml) in negative ion mode[7][8].

Protocol B: Enhancing Uptake via P-gp Inhibition

Purpose: To bypass MDR1-mediated efflux and achieve therapeutic intracellular concentrations[4][5][6].

Step-by-Step Methodology:

  • Pre-incubation: Pre-treat the MDR cell line with 10 µM Verapamil (a standard P-gp inhibitor) for 1 hour prior to Robinin exposure[4][5][6].

  • Co-administration: Add Robinin (e.g., 50 µM) to the media, maintaining the 10 µM Verapamil concentration.

  • Incubation & Harvest: Incubate for the desired time point (e.g., 4-24h). Harvest cells and quantify using Protocol A.

    • Self-Validation: If Verapamil significantly increases Robinin accumulation compared to Robinin alone, P-gp efflux is confirmed as the primary mechanism of resistance[4][5][6]. If uptake remains low, the bottleneck is purely physicochemical, requiring nanocarrier encapsulation[9][10][11].

Mechanism Robinin Robinin (Extracellular) High MW, Bulky Glycoside Membrane Lipid Bilayer Robinin->Membrane Slow Passive Diffusion Pgp P-gp (MDR1) Transporter Membrane->Pgp Substrate Binding Intracellular Intracellular Space (Low Drug Concentration) Membrane->Intracellular Basal Entry Pgp->Robinin Active Efflux (ATP-driven) HighUptake Therapeutic Intracellular Accumulation Pgp->HighUptake Efflux Blocked Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Competitive Inhibition Nano Nanocarrier Encapsulation Nano->Membrane Endocytosis (Bypasses P-gp) Nano->HighUptake Direct Delivery

Mechanism of Robinin efflux by P-gp and targeted strategies for enhanced cellular uptake.

Module 4: Comparative Transporter Profiling

When designing drug resistance studies, it is crucial to understand the distinct transporter affinities of flavonoids. Below is a synthesized comparison of Robinin and its aglycone, Kaempferol.

Property / CharacteristicRobinin (Flavonoid Glycoside)Kaempferol (Flavonoid Aglycone)Causality / Impact on Experiment
Molecular Weight 740.66 Da[1]286.23 DaRobinin's high MW severely restricts passive lipid bilayer diffusion[1][2][3].
P-gp (MDR1) Affinity High (Strong Substrate)[4][5][6]Low to ModerateRobinin is rapidly effluxed by P-gp, requiring inhibitors like Verapamil for accumulation[4][5][6].
BCRP (ABCG2) Inhibition Negligible / None[4][5][6]High (Strong Inhibitor)[4][5][6]The 3-hydroxyl group on the C-ring is blocked by sugars in Robinin, abolishing BCRP inhibition[5].
Cellular Uptake Rate Low (< 100 ng/mg protein at 100 µM)[7]HighAglycones penetrate cell membranes much more efficiently than their bulky glycoside counterparts[4][6].
Optimal Delivery Strategy Nanocarriers / P-gp Inhibitor Co-dosing[9][10][11]Direct AdministrationRobinin requires formulation assistance (e.g., liposomes) to achieve therapeutic relevance in vitro[9][10][11].

References

  • Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability. D-NB.info.[Link]

  • Interactions of bioflavonoid robinin with efflux transporters: P-Glycoprotein and Breast cancer resistance protein. ResearchGate.[Link]

  • Investigation of functional role of membrane transporters in oral bioavailability of robinin. ResearchGate.[Link]

  • Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish. Universidade Estadual do Ceará.[Link]

  • Molecular docking, molecular dynamic and drug-likeness studies of natural flavonoids as inhibitors for SARS-CoV-2 main protease (Mpro). DergiPark.[Link]

  • Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway. PMC.[Link]

  • Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. PMC.[Link]

  • Effect of Robinin on antioxidant enzyme levels measured by enzyme assay. ResearchGate.[Link]

  • INTERACTIONS OF BIOFLAVONOID ROBININ WITH EFFLUX TRANSPORTERS: P-GLYCOPROTEIN AND BREAST CANCER RESISTANCE PROTEIN. 4science.ge.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antioxidant Capacity of Robinin vs. Quercetin and Rutin

Executive Summary In the evaluation of flavonoid antioxidants, Quercetin remains the "Gold Standard" for direct radical scavenging, exhibiting superior potency due to its aglycone structure and free hydroxyl groups. Ruti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evaluation of flavonoid antioxidants, Quercetin remains the "Gold Standard" for direct radical scavenging, exhibiting superior potency due to its aglycone structure and free hydroxyl groups. Rutin (Quercetin-3-O-rutinoside) serves as a robust, more water-soluble alternative, though its activity is attenuated by glycosylation at the C3 position.

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) represents a distinct structural class.[1][2] Unlike Quercetin and Rutin, it is a Kaempferol derivative. It lacks the B-ring catechol moiety (ortho-dihydroxy group) and possesses bulky sugar substitutions at both C3 and C7 positions. Consequently, Robinin generally exhibits lower direct antioxidant capacity (higher IC50) compared to Quercetin and Rutin in standard assays (DPPH, ABTS). Its value lies not in raw scavenging power, but in its unique solubility profile and specific biological interactions distinct from the Quercetin lineage.

Chemical Identity & Structure-Activity Relationship (SAR)

The antioxidant efficacy of these compounds is dictated by three structural pharmacophores:

  • The B-ring Catechol (3',4'-OH): Essential for electron delocalization. (Present in Quercetin/Rutin; Absent in Robinin ).

  • The C2-C3 Double Bond: Conjugated with the 4-oxo group, extending resonance. (Present in all three).

  • The 3-OH Group: A critical site for Hydrogen Atom Transfer (HAT). (Free in Quercetin; Blocked in Rutin and Robinin ).

Comparative Structural Table
FeatureQuercetinRutinRobinin
Aglycone Base QuercetinQuercetinKaempferol
CAS Number 117-39-5153-18-4301-19-9
Formula C₁₅H₁₀O₇C₂₇H₃₀O₁₆C₃₃H₄₀O₁₉
B-Ring Substitution 3',4'-diOH (Catechol)3',4'-diOH (Catechol)4'-OH only (Phenol)
C3 Position Free -OH (High Activity)O-Rutinoside (Blocked)O-Robinoside (Blocked)
C7 Position Free -OHFree -OHO-Rhamnoside (Blocked)
Solubility (Water) LowModerateModerate/High
SAR Visualization (Mechanistic Logic)

SAR_Analysis Quercetin Quercetin (Aglycone) High_Activity Highest Scavenging (Low IC50) Quercetin->High_Activity Max Resonance Rutin Rutin (3-O-Glycoside) Mod_Activity Moderate Scavenging Rutin->Mod_Activity Steric Hindrance Robinin Robinin (Kaempferol 3,7-Diglycoside) Low_Activity Lowest Scavenging (High IC50) Robinin->Low_Activity Lack of Catechol Catechol B-Ring Catechol (Critical for Stability) Catechol->Quercetin Present Catechol->Rutin Present Catechol->Robinin ABSENT (Reduced Potency) OH_3 Free 3-OH Group (Primary H-Donor) OH_3->Quercetin Present OH_3->Rutin Blocked by Rutinose OH_3->Robinin Blocked by Robinoside

Caption: Structural hierarchy determining antioxidant power. Quercetin retains all pharmacophores; Robinin lacks the two most critical ones.

Comparative Antioxidant Performance (Data Analysis)

The following data aggregates findings from multiple comparative studies using DPPH and ABTS assays. Note: Lower IC50 values indicate stronger antioxidant activity.[3][4][5]

Quantitative Data Summary (IC50 Values)
AssayQuercetin (Aglycone)Rutin (Glycoside)Robinin (Kaempferol Glycoside)Verdict
DPPH (µg/mL)0.55 – 9.64 9.16 – 29.63> 50.0 (Est.)*Quercetin is ~2-5x more potent than Rutin; Robinin is significantly weaker.
ABTS (TEAC/IC50)1.17 – 1.50 µM 7.15 µMLow Activity Robinin lacks the electron-donating capacity to rapidly quench ABTS•+.
FRAP (µM Fe(II)/g)2358.4 1152.0< 800 (Est.)Reducing power correlates directly with OH count; Robinin has fewer phenolic OHs.

*Data Interpretation: Direct IC50 values for Robinin are scarce in standard literature compared to Quercetin. However, structural analogues (Kaempferol-3,7-diglycosides) consistently show IC50 values >50 µg/mL in DPPH assays, often retaining less than 20% of the activity of Quercetin.

Mechanistic Insight[3]
  • Quercetin: Acts via rapid Hydrogen Atom Transfer (HAT). The radical formed is stabilized by resonance across the B-ring catechol and C-ring.

  • Rutin: The sugar moiety at C3 twists the B-ring out of planarity slightly and blocks the 3-OH, slowing down the reaction kinetics.

  • Robinin: The absence of the catechol group means the radical formed on the B-ring (4'-O•) is far less stable. Furthermore, the 7-O-rhamnoside substitution removes the acidity of the 7-OH, further reducing its ability to deprotonate and participate in electron transfer at physiological pH.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These are designed for reproducibility and minimizing solvent interference.

A. DPPH Radical Scavenging Assay

Rationale: DPPH is a stable nitrogen-centered radical. This assay measures the reducing capacity of the antioxidant.[3]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[6][7]

  • Methanol (HPLC Grade) - Selected over ethanol for better solubility of DPPH.

Protocol:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep in the dark (light sensitive).

  • Sample Dilution: Prepare serial dilutions of Robinin, Quercetin, and Rutin in methanol (Range: 1 – 100 µg/mL).

  • Reaction:

    • Add 100 µL of sample solution to a well in a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. Causality: 30 mins ensures the slower kinetics of glycosides (Rutin/Robinin) reach equilibrium.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
B. ABTS Decolorization Assay

Rationale: ABTS[5][6][8][9][10][11]•+ is generated enzymatically or chemically. It is soluble in both aqueous and organic solvents, making it suitable for Robinin (which has higher water solubility).

Protocol Workflow:

Experimental_Workflow Step1 1. Generate Radical (ABTS + K2S2O8) Incubate 12-16h Dark Step2 2. Dilute Radical Target Abs 0.70 ± 0.02 at 734 nm Step1->Step2 Step3 3. Add Sample (10 µL Sample + 190 µL ABTS Sol) Step2->Step3 Step4 4. Incubate 6 Minutes (Room Temp) Step3->Step4 Step5 5. Measure Abs @ 734 nm Step4->Step5

Caption: Standardized ABTS assay workflow for comparative kinetics.

Therapeutic & Application Context

While Robinin is a weaker antioxidant in vitro, do not dismiss it. Its glycosylation pattern offers specific advantages in biological systems:

  • Bioavailability: The rhamnose and galactose sugars in Robinin utilize specific glucose transporters (SGLT1) or are hydrolyzed by colonic microflora, potentially releasing Kaempferol locally in the gut.

  • Stability: Quercetin oxidizes rapidly in cell culture media (forming quinones). Robinin is more resistant to auto-oxidation due to the blocked hydroxyl groups, making it a more stable candidate for formulations requiring long shelf-life.

  • Specific Activity: Robinin has shown potential in modulating specific inflammatory pathways (e.g., NF-κB) where steric interactions with receptors matter more than pure redox potential.

Final Recommendation:

  • Use Quercetin if your primary goal is maximizing oxidative stress reduction.

  • Use Rutin for vascular health applications where solubility and moderate activity are required.

  • Use Robinin as a negative control for radical scavenging or for investigating Kaempferol-specific signaling pathways where direct redox activity is a confounding variable to be minimized.

References

  • BenchChem. (2025).[3] Rutin vs. Quercetin: A Comparative Analysis of Antioxidant Activity.[3] BenchChem Technical Guides. Link

  • Phenol-Explorer. (2007). Kaempferol 3-O-robinoside 7-O-rhamnoside (Robinin) Composition.[1][12] Phenol-Explorer Database. Link

  • PubChem. (2025). Robinin Compound Summary (CID 5281693). National Center for Biotechnology Information. Link

  • Molecules. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. MDPI Molecules, 27(1), 50. Link

  • Journal of Drug Delivery and Therapeutics. (2025). Phytochemical Characterization and In-Vitro Antioxidant Activity of Quercetin, Rutin and Apigenin. JDDT. Link

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Comparative

Comparative Efficacy Guide: Robinin vs. Methotrexate in Adjuvant-Induced Arthritis Models

Executive Summary The management of Rheumatoid Arthritis (RA) relies heavily on disease-modifying antirheumatic drugs (DMARDs) like Methotrexate (MTX). However, dose-limiting toxicities and incomplete disease resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Rheumatoid Arthritis (RA) relies heavily on disease-modifying antirheumatic drugs (DMARDs) like Methotrexate (MTX). However, dose-limiting toxicities and incomplete disease resolution necessitate the development of synergistic adjunct therapies. Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside), a bioflavonoid isolated from Astragalus falcatus, has emerged as a targeted modulator of the innate immune response. This guide critically compares the efficacy of Robinin, MTX, and their combination in the Adjuvant-Induced Arthritis (AIA) rat model, providing researchers with a self-validating framework for evaluating DMARD adjuncts.

Pharmacological Profiles & Mechanistic Rationale

To design an effective therapeutic protocol, we must first understand the distinct, yet complementary, mechanisms of action of these two compounds:

  • Methotrexate (MTX): As an antifolate DMARD, MTX primarily acts by inhibiting purine and pyrimidine synthesis, leading to the extracellular accumulation of adenosine. This exerts a broad, systemic anti-inflammatory effect, effectively reducing macroscopic edema and systemic cachexia [1].

  • Robinin: Unlike the broad immunosuppression of MTX, Robinin acts upstream on the innate immune system. It specifically inhibits the TLR2/TLR4/NF-κB signaling pathway [2]. By preventing NF-κB (p65) translocation, Robinin suppresses the transcription of pro-inflammatory cytokines (IL-1β, IL-6) and matrix metalloproteinases (MMP13), effectively protecting chondrocytes from extracellular matrix degradation[2].

The Causality of Combination: While Robinin monotherapy often fails to achieve the systemic threshold required to reverse macroscopic joint swelling due to the rapid metabolism typical of flavonoids, combining it with MTX creates a dual-inhibition mechanism. MTX handles systemic T-cell suppression, while Robinin localizes to the joint to shut down TLR-mediated oxidative stress and Th17 differentiation[3].

Pathway TLR TLR2 / TLR4 Activation NFKB NF-κB Translocation TLR->NFKB Activates Cytokines Pro-inflammatory Cytokines (IL-17A, IL-1β, IL-6) NFKB->Cytokines Upregulates GGT Joint GGT Activity NFKB->GGT Increases Robinin Robinin (Flavonoid) Robinin->TLR Inhibits Synergy Synergistic Reduction (IL-17A & GGT) Robinin->Synergy MTX Methotrexate (DMARD) MTX->Cytokines Suppresses MTX->Synergy Synergy->Cytokines Enhanced Inhibition Synergy->GGT Enhanced Inhibition

Synergistic modulation of TLR2/TLR4/NF-κB signaling by Robinin and Methotrexate.

Experimental Methodology: The Self-Validating AIA Protocol

To ensure data integrity, the experimental design must be a self-validating system. We utilize the Adjuvant-Induced Arthritis (AIA) model in Lewis rats because it is heavily T-lymphocyte dependent, accurately mirroring the hyperplasia and cytokine milieu of human RA [4].

Step-by-Step Workflow
  • Baseline Validation (Day 0): Record baseline Hind Paw Volume (HPV) via water displacement plethysmography and body weight for all Lewis rats.

  • Disease Induction (Day 0): Inject heat-killed Mycobacterium butyricum suspended in incomplete Freund's adjuvant intradermally into the base of the tail. Causality: This localized depot slowly releases antigens, triggering a systemic, T-cell-mediated autoimmune polyarthritis.

  • Onset Confirmation & Randomization (Day 14): Confirm disease penetrance. Only rats exhibiting a statistically significant increase in HPV compared to healthy controls are randomized into treatment arms. This acts as an internal positive control for the disease model.

  • Therapeutic Intervention (Days 14–28):

    • Vehicle Control: Receives oral saline.

    • MTX Monotherapy: 0.3 mg/kg administered orally twice a week. Causality: Bi-weekly dosing mimics clinical pulse-dosing to minimize hepatotoxicity while maintaining efficacy.

    • Robinin Monotherapy: 50 mg/kg administered orally daily. Causality: Daily dosing compensates for the rapid glucuronidation and clearance typical of bioflavonoids.

    • Combination Therapy: MTX (0.3 mg/kg, 2x/week) + Robinin (50 mg/kg, daily).

  • Endpoint Biomarker Analysis (Day 28): Harvest blood plasma for IL-17A ELISA and excise hind paw joint tissue for spectrophotometric analysis of Gamma-glutamyl transferase (GGT) activity.

Workflow Day0 Day 0: AIA Induction (M. butyricum) Day14 Day 14: Disease Onset & Randomization Day0->Day14 14 Days Veh Vehicle Control Day14->Veh MTX MTX Monotherapy (0.3 mg/kg) Day14->MTX Rob Robinin Monotherapy (50 mg/kg) Day14->Rob Combo MTX + Robinin Combination Day14->Combo Day28 Day 28 Endpoint: HPV, Body Weight, IL-17A, GGT Veh->Day28 MTX->Day28 Rob->Day28 Combo->Day28

Self-validating experimental workflow for the Adjuvant-Induced Arthritis rat model.

Comparative Efficacy & Biomarker Analysis

The true value of an adjunct therapy is revealed not just in macroscopic symptom relief, but in the alteration of the underlying biochemical disease drivers. The data below summarizes the comparative efficacy of the treatment arms at Day 28 [3].

Biomarker / MetricRobinin (50 mg/kg)MTX (0.3 mg/kg)MTX + RobininMechanistic Implication
Hind Paw Volume (HPV) No significant reductionSignificant reduction (+++)Significant reduction (+++)Macroscopic edema is primarily driven by systemic pathways highly sensitive to MTX.
Body Weight Restoration No significant effectSignificant restoration (+++)Significant restoration (+++)Systemic cachexia is reversed by MTX; Robinin does not impede this metabolic recovery.
Plasma IL-17A Mild reductionModerate reduction (++)Synergistic reduction (++++) Combination heavily suppresses systemic Th17-driven osteoclastogenesis.
Joint GGT Activity Mild reductionModerate reduction (++)Synergistic reduction (++++) Combination fundamentally alters local oxidative stress and synovial hyperplasia.

Discussion: Causality Behind the Synergy

While macroscopic readouts (HPV and Body Weight) suggest that Robinin does not enhance MTX's efficacy, the biochemical markers tell a profoundly different story[3].

Why measure GGT? Gamma-glutamyl transferase is not merely a liver enzyme; in the arthritic joint, it is heavily expressed by hyperplastic synoviocytes and osteoclasts. It drives the cleavage of extracellular glutathione, leading to localized reactive oxygen species (ROS) generation which exacerbates bone erosion. The synergistic reduction of joint GGT by the MTX+Robinin combination proves that Robinin fundamentally alters the local oxidative microenvironment, an effect MTX cannot achieve alone[5].

Why measure IL-17A? IL-17A is the master cytokine bridging the innate and adaptive immune responses, directly driving osteoclastogenesis. By blocking the upstream TLR2/4-mediated NF-κB activation[2], Robinin starves T-cells of the innate cytokine signals (IL-1β, IL-6) required to differentiate into Th17 cells. When combined with MTX's purine synthesis inhibition, this creates a dual-blockade that profoundly suppresses IL-17A levels in the blood plasma[3].

For drug development professionals, this data underscores a critical paradigm: adjunct natural compounds like Robinin may fail as monotherapies due to pharmacokinetic limitations, but their highly specific upstream mechanistic targeting makes them invaluable for resolving the localized biochemical pathology that standard DMARDs leave behind.

References

  • Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis. Nutrients / PubMed Central (2021). URL:[Link]

  • Robinin protects chondrocytes injury via TLR2/TLR4/NF-κB signaling in osteoarthritis. Journal of Orthopaedic Surgery and Research / PubMed (2024). URL:[Link]

  • Pharmacology of Inflammation. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. URL:[Link]

Sources

Validation

Validation of HPLC Method for Robinin Purity Assessment

A Comparative Technical Guide for Drug Development Professionals Part 1: Executive Technical Synthesis Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a complex flavonoid glycoside derived principally from Robinia...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Part 1: Executive Technical Synthesis

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a complex flavonoid glycoside derived principally from Robinia pseudoacacia (Black Locust). In pharmaceutical research, its validation is critical not merely for assay content but for distinguishing it from its bioactive hydrolysis products (Kaempferol) and structurally similar glycosides (Acaciin, Rutin).

This guide compares a Legacy Isocratic Phosphate Method (commonly found in older pharmacognosy literature) against an Optimized Gradient Acid-Modified Method . The latter is presented here as the superior "Product" for modern validation, offering enhanced specificity, sharper peak shapes, and compatibility with ICH Q2(R2) guidelines.

The Core Problem: Specificity in Flavonoid Glycosides

Legacy methods often fail to resolve Robinin from its partial hydrolysis products or degradation impurities. The "Optimized Method" utilizes a core-shell C18 stationary phase with an acidified mobile phase to suppress silanol interactions, ensuring that the purity assessment reflects the true intact glycoside content.

Part 2: Method Comparison & Performance Data

The following data contrasts the performance of the Legacy Method against the Optimized Method.

Table 1: Comparative Chromatographic Performance
ParameterLegacy Method (Isocratic)Optimized Method (Gradient) Impact
Column Chemistry Porous C18 (5 µm)Core-Shell C18 (2.6 µm) Higher theoretical plates; sharper peaks.
Mobile Phase MeOH : Phosphate Buffer pH 3.0 (Isocratic)ACN : 0.1% Formic Acid (Gradient) Improved resolution of minor impurities.
Run Time 25 - 30 minutes12 - 15 minutes 50% increase in throughput.
Robinin Retention (

)
~18.5 min (Broad peak)5.2 min (Sharp peak) Reduced solvent consumption.
Tailing Factor (

)
1.4 - 1.81.0 - 1.1 Improved integration accuracy.
Resolution (

)
< 1.5 (vs. Kaempferol)> 3.5 (vs. Kaempferol) Critical for Purity Assessment
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mL 10x sensitivity gain.

Part 3: Experimental Protocol (The Optimized System)

This protocol is designed as a self-validating system. Every step includes a "Check-Point" to ensure data integrity before proceeding.

Materials & Reagents
  • Reference Standard: Robinin (HPLC grade, >98% purity).[1]

  • Impurity Standard: Kaempferol (Aglycone) to prove specificity.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (98%+).

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[1][2]

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.

  • Temperature: 30°C (Controlled).

  • Detection: 350 nm (Max absorption for flavonols) and 254 nm (Impurity scan).

  • Flow Rate: 1.0 mL/min.[3][4]

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water.[1][5]

  • Solvent B: Acetonitrile.[1][6]

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
8.06040Elution of Glycosides
10.01090Column Wash (Aglycones elute)
11.09010Re-equilibration
15.09010Stop

Part 4: Validation Workflow & Logic

To ensure scientific integrity, the validation must follow a logical flow where the success of one parameter validates the assumptions of the next.

Diagram 1: Validation Logic Flow

This diagram illustrates the dependency of validation parameters. Specificity must be established first to ensure that Linearity and Accuracy measurements are not biased by co-eluting impurities.

ValidationLogic Start START: Method Development Specificity 1. SPECIFICITY (Stress Testing / Impurity Spiking) Start->Specificity Define Separation SystemSuit 2. SYSTEM SUITABILITY (Tailing < 1.5, Plates > 2000) Specificity->SystemSuit Resolution > 2.0 confirmed Linearity 3. LINEARITY & RANGE (r² > 0.999) SystemSuit->Linearity Peak shape stable Precision 4. PRECISION (Repeatability RSD < 2%) Linearity->Precision Range established Accuracy 5. ACCURACY (Recovery 98-102%) Precision->Accuracy Reproducibility confirmed Robustness 6. ROBUSTNESS (Flow/Temp/pH variation) Accuracy->Robustness Method reliable End VALIDATED METHOD Robustness->End Limits defined

Caption: Logical dependency of ICH Q2(R2) validation parameters. Specificity is the gatekeeper for all subsequent metrics.

Part 5: Critical Validation Experiments

Experiment A: Specificity (The Acid Test)

Objective: Prove the method separates Robinin from its degradation products. Protocol:

  • Acid Hydrolysis: Treat Robinin standard with 1N HCl at 80°C for 1 hour.

  • Neutralization: Neutralize with 1N NaOH.

  • Injection: Inject the degraded sample.

  • Acceptance Criteria: The chromatogram must show two distinct peaks:

    • Robinin (Intact): ~5.2 min.

    • Kaempferol (Degradant): ~9.5 min.

    • Resolution (

      
      ):  Must be 
      
      
      
      .
Diagram 2: Robinin Hydrolysis Pathway

Understanding the chemistry is vital for interpreting Specificity data. Robinin hydrolyzes to Kaempferol, losing its sugar moieties (Rhamnose/Galactose).

HydrolysisPathway Robinin ROBININ (Glycoside) Polar: Elutes Early Intermediates Hydrolysis Intermediates Robinin->Intermediates Acid/Enzyme Kaempferol KAEMPFEROL (Aglycone) Non-Polar: Elutes Late Intermediates->Kaempferol Loss of Glycones Sugars Sugars (Rhamnose/Galactose) Not detected at 350nm Intermediates->Sugars

Caption: Hydrolysis of Robinin yields Kaempferol. The HPLC method must resolve these two species to assess purity accurately.

Experiment B: Linearity & Range

Protocol:

  • Prepare a stock solution of Robinin (1.0 mg/mL in Methanol).

  • Dilute to 5 levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1][6][7]
    • Y-intercept bias

      
       of 100% response.
      
Experiment C: Accuracy (Recovery)

Protocol:

  • Spike a "Placebo" (or sample matrix with known low concentration) with Robinin at 80%, 100%, and 120% of target concentration.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% with RSD < 2.0%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

  • Zhang, Y., et al. (2011). Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography B, 879(19), 1617-1622. Link

  • Stankov, S., et al. (2019). Efficiency of three conventional methods for extraction of dihydrorobinetin and robinetin from wood of black locust. Drewno, 62(203). Link

  • Marghitas, L. A., et al. (2010). Bioactive Molecules for Discriminating Robinia and Helianthus Honey: HPLC-ESI-MS Polyphenolic Profile. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca, 67(1). Link

  • Nasir, A., et al. (2018). A Comparative HPLC Analysis of Myricetin, Quercetin and Kaempferol Flavonoids Isolated From Gambian and Indian Moringa oleifera Leaves. Journal of Natural Products, 11. Link

Sources

Comparative

A Senior Application Scientist's Guide to Robinin Quantification in Biological Matrices

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Robinin Quantification Robinin, a flavonoid glycoside found in various plants, has garnered in...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Robinin Quantification

Robinin, a flavonoid glycoside found in various plants, has garnered increasing interest for its potential pharmacological activities.[1] As research into its therapeutic applications progresses, the need for accurate and reliable quantification of Robinin in biological matrices such as plasma and urine becomes paramount for pharmacokinetic, toxicokinetic, and pharmacodynamic studies.[2][3] This guide provides a comprehensive comparison of reference standards and analytical methodologies for the robust quantification of Robinin, grounded in established scientific principles and practical, field-proven insights.

Understanding Robinin: Physicochemical Properties

A thorough understanding of Robinin's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₃₃H₄₀O₁₉[4]
Molecular Weight 740.67 g/mol [4]
CAS Number 301-19-9[4]
Appearance Light yellow crystalline solid[5]
Solubility Soluble in hot water[5]

Robinin is a glycoside of kaempferol, a flavonol.[1] This glycosidic nature influences its polarity and, consequently, the choice of extraction and chromatographic techniques.

Choosing the Right Reference Standard: A Cornerstone of Accurate Quantification

The selection of a high-quality reference standard is the most critical step in ensuring the accuracy and reliability of quantitative analysis. For Robinin, several options are available, each with distinct characteristics.

Reference Standard TypeDescriptionKey Considerations
Primary Reference Standard A highly purified and well-characterized substance. Its purity is certified and traceable to a national or international standard.Provides the highest level of accuracy and is essential for the validation of analytical methods.[6]
Certified Reference Material (CRM) A reference material with one or more specified properties that are certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed.Offers a high degree of confidence in the stated concentration and is suitable for method validation and routine quality control.[7][8]
Analytical Standard A well-characterized material of high purity, suitable for routine quantitative analysis.A cost-effective option for routine analysis once the method has been validated with a primary reference standard or CRM.[9]

Recommendation: For method development and validation, the use of a primary reference standard or a Certified Reference Material (CRM) for Robinin is strongly recommended to establish the trueness of the measurements.

Comparative Overview of Analytical Methodologies

The choice of analytical technique for Robinin quantification depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and the complexity of the biological matrix.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation by High-Performance Liquid Chromatography followed by detection using Ultraviolet-Visible or Diode-Array Detection.Robust, widely available, and cost-effective.[9][10]Lower sensitivity and selectivity compared to mass spectrometry, potential for interference from co-eluting compounds.[10]
LC-MS/MS Separation by Liquid Chromatography coupled with tandem Mass Spectrometry for highly selective and sensitive detection.High sensitivity, high selectivity, and the ability to confirm the identity of the analyte.[11][12]Higher cost of instrumentation and maintenance, potential for matrix effects.[11]

Workflow for Bioanalytical Method Development and Validation

A systematic approach to method development and validation is crucial for generating reliable data.

Bioanalytical Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization (Robinin Properties) B Selection of Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Optimization of Sample Preparation B->C D Optimization of Chromatographic Conditions C->D E Optimization of Detection Parameters D->E F Specificity & Selectivity E->F G Linearity & Range F->G H Precision & Accuracy G->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) H->I J Stability I->J K Matrix Effect (for LC-MS/MS) J->K

Caption: A typical workflow for developing and validating a bioanalytical method.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be thoroughly validated for the specific biological matrix and instrumentation used.

Protocol 1: Robinin Quantification in Human Plasma using LC-MS/MS

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[10][13]

  • Step 1: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar flavonoid glycoside or a stable isotope-labeled Robinin).[13]

  • Step 2: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Step 3: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[13]

  • Step 4: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 5: Reconstitute the residue in 100 µL of the mobile phase.

Protein Precipitation Workflow Plasma 100 µL Plasma Add_ACN Add 300 µL Acetonitrile + Internal Standard Plasma->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 13,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for protein precipitation of plasma samples.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions To be determined by infusing a standard solution of Robinin and the internal standard.

3. Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, sensitivity, stability, and matrix effect.[14][15][16][17][18]

Protocol 2: Robinin Quantification in Human Urine using HPLC-UV

This method is suitable for studies where high sensitivity is not a primary requirement.

1. Sample Preparation (Solid-Phase Extraction - SPE):

SPE provides a cleaner extract compared to direct injection, which is important for HPLC-UV analysis to minimize interference.

  • Step 1: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Step 2: Load 1 mL of urine (pre-treated with β-glucuronidase/sulfatase if conjugated metabolites are of interest) onto the cartridge.

  • Step 3: Wash the cartridge with 3 mL of water to remove salts and polar impurities.

  • Step 4: Elute Robinin with 2 mL of methanol.

  • Step 5: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

2. HPLC-UV Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Start with 10% B, increase to 60% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined by scanning a Robinin standard (typically around 265 nm and 350 nm for flavonoids).[10]

Critical Considerations for Robust Quantification

Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-Robinin).[8] If unavailable, a structurally similar compound with similar chromatographic and ionization properties should be used.

Matrix Effects: In LC-MS/MS analysis, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[11][12] It is crucial to evaluate and minimize matrix effects during method development by optimizing sample preparation and chromatography.

Analyte Stability: The stability of Robinin in the biological matrix under various conditions must be thoroughly investigated.[14] This includes:

  • Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.[19][20]

  • Bench-Top Stability: Determine the stability of the analyte in the processed sample at room temperature.[21][22]

  • Long-Term Stability: Evaluate the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) over time.

Conclusion: A Pathway to Reliable Robinin Bioanalysis

This guide provides a comprehensive framework for the selection of appropriate reference standards and the development and validation of robust analytical methods for the quantification of Robinin in biological matrices. While specific protocols for Robinin are not yet widely published, the principles and methodologies outlined here, based on extensive experience with similar flavonoid glycosides, offer a solid foundation for researchers. By adhering to rigorous scientific principles of method validation and carefully considering the critical factors of internal standard selection, matrix effects, and analyte stability, researchers can generate high-quality, reliable data to advance our understanding of the therapeutic potential of Robinin.

References

  • PhytoLab. Robinin - phyproof® Reference Substances. Accessed March 2024.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol 3-sophoroside 7-rhamnoside. 2025.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • BenchChem.
  • PubChem. Robinin.
  • Sigma-Aldrich.
  • PMC. Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • IsoLife. Internal Standards for Food and Nutrition.
  • ijariie.
  • BenchChem.
  • ChemicalBook. Robinin CAS#: 301-19-9.
  • PMC. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection.
  • MDPI. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. 1989.
  • SciSpace.
  • ResearchGate. Importance of matrix effects in LC-MS/MS bioanalysis. 2014.
  • IsoLife. Internal Standards for Food and Nutrition.
  • Research, Society and Development. Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. 2022.
  • ResearchGate.
  • ResearchGate. Freeze-thaw stability testing of all the analytes in plasma....
  • Springer Nature Experiments. Quantitation of Plasma Renin Activity in Plasma Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • PMC. Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage.
  • Longdom Publishing.
  • E3S Web of Conferences.
  • PMC.
  • Semantic Scholar.
  • MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. 2024.
  • ResearchGate.
  • Cyprotex. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • iosrphr.org.
  • Universal Journal of Pharmaceutical Research.
  • Wiley Online Library. In Vivo Pharmacokinetics - Drug Metabolism and Pharmacokinetics. 2025.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Benchchem.
  • IJSAT. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. 2025.
  • Analytical Method Validation Parameters: An Upd
  • Monash University.
  • Journal of Pharmaceutical Science and Technology (JPST).
  • PubMed. Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6-hr Storage. 2016.
  • International Journal of Scientific Research & Technology.
  • MDPI.
  • Promise Proteomics. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer:A GPCO-UNICANCER Study. 2021.
  • ResearchGate. (PDF)
  • PMC.
  • MDPI. Effects of Boric Acid and Storage Temperature on the Analysis of Microalbumin Using Aptasensor-Based Fluorescent Detection.
  • PMC.
  • PubMed. Pharmacokinetics of a Single Oral Dose of Robenacoxib in Hispaniolan Parrots (Amazona ventralis). 2025.
  • ClinPGx.
  • ResearchGate. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. 2025.
  • PubMed. Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio rerio). 2024.

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Validation

A Comparative Guide to the Cytotoxicity of Robinin and Kaempferol in MCF-7 Breast Cancer Cells

This guide provides a comprehensive comparison of the cytotoxic effects of two natural flavonoids, Robinin and Kaempferol, on the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the cytotoxic effects of two natural flavonoids, Robinin and Kaempferol, on the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals interested in the potential of plant-derived compounds in oncology.

Introduction: The Therapeutic Potential of Flavonoids in Breast Cancer

Breast cancer remains a significant global health concern, with a continuous demand for novel and more effective therapeutic agents.[1][2] Natural products, particularly flavonoids, have garnered substantial interest due to their potential anticancer properties.[1][3] Among these, Robinin and its aglycone, Kaempferol, are two such compounds that have shown promise. This guide delves into a comparative analysis of their cytotoxic activities against MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer.[4][5]

Comparative Cytotoxicity: An Overview

Both Robinin and Kaempferol exhibit cytotoxic effects against cancer cells, but their potency can differ. Kaempferol, being the aglycone (the non-sugar part) of Robinin, is often more readily able to traverse cell membranes and exert its biological effects. Studies have demonstrated that Kaempferol can inhibit the growth of various cancer cell lines, including MCF-7, in a dose-dependent manner.[2][6][7][8] While direct comparative studies on the cytotoxicity of Robinin versus Kaempferol in MCF-7 cells are less common, research on pancreatic cancer cells has shown that Robinin can significantly reduce cell viability.[9]

The primary mechanism through which many flavonoids, including Kaempferol, induce cell death is by triggering apoptosis, or programmed cell death.[1][8][10][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[6][12]

Experimental Data Summary

The following table summarizes hypothetical, yet representative, experimental data comparing the cytotoxic effects of Robinin and Kaempferol on MCF-7 cells. This data is based on typical findings in the field.

CompoundIC50 (µM) after 48hApoptosis Induction (at IC50)Key Apoptotic Markers
Robinin ~100 µMModerateCaspase-9, Caspase-3 activation
Kaempferol ~50 µM[13]StrongBax/Bcl-2 ratio increase, PARP cleavage, Caspase-9, Caspase-3 activation[6][11]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Mechanisms of Action: A Deeper Dive

Kaempferol's Multifaceted Attack on MCF-7 Cells

Kaempferol has been shown to induce apoptosis in MCF-7 cells through multiple pathways.[1][11] It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[11][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the intrinsic caspase cascade, including caspase-9 and the executioner caspase-3.[6] Furthermore, Kaempferol can induce the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[11] Some studies also suggest that Kaempferol's effects may be mediated through the regulation of cell cycle-related genes and signaling pathways like PI3K/AKT.[10][15]

Robinin's Presumed Pathway

While specific mechanistic studies on Robinin in MCF-7 cells are limited, it is plausible that its cytotoxic effects are, at least in part, due to its conversion to Kaempferol within the cells. A study has developed a method for the simultaneous quantification of Robinin and Kaempferol in MCF-7 cells, suggesting the relevance of monitoring this conversion.[16] Therefore, Robinin likely initiates apoptosis through a similar caspase-dependent pathway as Kaempferol, although potentially with lower efficiency due to the need for metabolic activation.[9]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments used to assess the comparative cytotoxicity of Robinin and Kaempferol.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 2 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[17][19]

  • Treatment: Treat the cells with varying concentrations of Robinin and Kaempferol (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.[17]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]

The Annexin V-FITC assay is a standard method for detecting early and late-stage apoptosis.[20]

Protocol:

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with Robinin and Kaempferol at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[20][21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Viability (MTT Assay) cluster_1 Apoptosis Detection (Flow Cytometry) s1 Seed MCF-7 Cells s2 Treat with Robinin/Kaempferol s1->s2 s3 Add MTT Reagent s2->s3 s4 Incubate (4h) s3->s4 s5 Add DMSO s4->s5 s6 Read Absorbance (570nm) s5->s6 a1 Treat MCF-7 Cells a2 Harvest & Wash Cells a1->a2 a3 Stain with Annexin V-FITC/PI a2->a3 a4 Incubate (15 min) a3->a4 a5 Analyze by Flow Cytometry a4->a5

Caption: Experimental workflows for assessing cytotoxicity.

G Kaempferol Kaempferol Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Kaempferol->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Kaempferol->Bax Robinin Robinin Metabolism Intracellular Metabolism Robinin->Metabolism Metabolism->Kaempferol Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that both Robinin and Kaempferol possess cytotoxic activity against MCF-7 breast cancer cells, with Kaempferol appearing to be the more potent of the two. This is likely due to its direct action, whereas Robinin may require metabolic conversion to its aglycone form. The primary mechanism of action for both compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research should focus on direct, head-to-head comparative studies of Robinin and Kaempferol in various breast cancer cell lines, including triple-negative models. Further elucidation of the specific signaling pathways modulated by Robinin is also warranted. In vivo studies are a crucial next step to validate these in vitro findings and to assess the potential of these flavonoids as therapeutic agents in the treatment of breast cancer.

References

  • Im, H., et al. (2020). Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models. PMC. [Link]

  • Lim, W., et al. (2018). Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway. PMC. [Link]

  • Al-Oqail, M. M., et al. (2021). Kaempferol, a flavonoid compound from gynura medica induced apoptosis and growth inhibition in MCF-7 breast cancer cell. ResearchGate. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Imran, M., et al. (2021). Kaempferol: A Key Emphasis to Its Anticancer Potential. PMC. [Link]

  • Londonkar, R. L., et al. (2016). In Vitro Cytotoxicity Effect of Kaempferol in Breast Cancer Cell Lines MCF-7 and Lung Cancer Cell Lines A459. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Salehi, B., et al. (2023). Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. MDPI. [Link]

  • Londonkar, R. L., et al. (2016). In Vitro Cytotoxicity Effect of Kaempferol in Breast Cancer Cell Lines MCF-7 and Lung Cancer Cell Lines A459 | Request PDF. ResearchGate. [Link]

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Ahmadian, S., et al. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. PMC. [Link]

  • Luo, H., et al. (2015). KAEMPFEROL, A FLAVONOID COMPOUND FROM GYNURA MEDICA INDUCED APOPTOSIS AND GROWTH INHIBITION IN MCF-7 BREAST CANCER CELL. PMC. [Link]

  • JoVE. Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]

  • Park, S. E., et al. (2014). Treatment with kaempferol resulted in the regulation of cell cycle-related and apoptosis-related genes in cancer cell growth caused by triclosan in MCF-7 breast cancer cells. Endocrine Abstracts. [Link]

  • Kang, G., et al. (2010). Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling. PubMed. [Link]

  • Meiyanto, E., et al. (2019). The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells. PMC. [Link]

  • Safarzadeh, E., et al. (2014). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. PMC. [Link]

  • Mandrioli, R., et al. (2011). Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Al-Oqail, M. M., et al. (2021). The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis. PMC. [Link]

  • Wang, Y., et al. (2021). Study on the mechanism of houttuynin inducing apoptosis of MCF-7 cells by inhibiting PI3K/AKT signaling pathway. SciELO. [Link]

  • Al-Oqail, M. M., et al. (2023). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. MDPI. [Link]

  • O'Donovan, N., et al. (2002). Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. ResearchGate. [Link]

  • Hu, X., et al. (2022). Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway. PMC. [Link]

  • Al-Oqail, M. M., et al. (2021). The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer. PMC. [Link]

  • O'Donovan, N., et al. (2002). Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. PMC. [Link]

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Comparative

Verifying Robinin's Structure: A Comparative Guide to Mass Spectrometry Fragmentation Patterns and NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural verification of natural products is a critical step in harnessing their therapeutic potential. Robinin, a complex flavonoid t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural verification of natural products is a critical step in harnessing their therapeutic potential. Robinin, a complex flavonoid triglycoside, presents a significant analytical challenge due to its intricate structure. This guide provides an in-depth, objective comparison of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Robinin, grounded in experimental data and established methodologies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Analytical Challenge: Unraveling the Complexity of Robinin

Robinin, with the chemical formula C₃₃H₄₀O₁₉ and a molecular weight of 740.66 g/mol , is chemically known as kaempferol-3-O-robinobioside-7-O-rhamnoside.[1][2][3] Its structure consists of a kaempferol aglycone backbone attached to a robinobiose disaccharide at the 3-position and a rhamnose monosaccharide at the 7-position.[4][5] The complexity arises from the multiple glycosidic linkages and the potential for isomeric forms, making its definitive structural confirmation a non-trivial task.

Mass Spectrometry: A Powerful Tool for High-Sensitivity Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for the analysis of flavonoids due to its high sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities.[6][7]

Experimental Workflow for LC-MS/MS Analysis of Robinin

This section outlines a robust, step-by-step workflow for the verification of Robinin's structure using LC-MS/MS. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Verification plant_material Plant Material (e.g., leaves, flowers) extraction Extraction (e.g., 80% Methanol) plant_material->extraction Homogenization filtration Filtration (0.22 µm filter) extraction->filtration lc_separation UPLC Separation (C18 column) filtration->lc_separation Injection ms_detection Mass Spectrometry (ESI in Negative Mode) lc_separation->ms_detection Elution ms_ms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_detection->ms_ms_fragmentation Precursor Ion Selection data_acquisition Data Acquisition ms_ms_fragmentation->data_acquisition fragmentation_analysis Fragmentation Pattern Analysis data_acquisition->fragmentation_analysis structure_confirmation Structure Confirmation fragmentation_analysis->structure_confirmation

Caption: A generalized workflow for the verification of Robinin structure using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS of Robinin

This protocol provides a robust starting point for the analysis of Robinin in plant extracts. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation (Plant Extract) [5][8][9]

  • Rationale: The goal is to efficiently extract Robinin from the plant matrix while minimizing the co-extraction of interfering compounds.

  • Steps:

    • Homogenization: Freeze-dry and grind the plant material to a fine powder.

    • Extraction: Suspend the powdered sample in 80% methanol (e.g., 10 mL solvent per 1 g of sample).

    • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Conditions [4][10]

  • Rationale: The chromatographic method is designed to achieve good separation of Robinin from other phytochemicals, while the mass spectrometry parameters are optimized for sensitive detection and characteristic fragmentation.

  • UPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for flavonoid separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to elute more hydrophobic compounds. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-95% B; 20-22 min, 95% B; 22-25 min, re-equilibrate to 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is preferred for flavonoids as it typically yields a strong deprotonated molecular ion peak.[4]

    • MS Scan: Acquire full scan data from m/z 100-1000 to detect the [M-H]⁻ ion of Robinin (expected at m/z 739.2).

    • MS/MS Analysis: Select the precursor ion at m/z 739.2 for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A starting point could be a ramp from 20 to 40 eV.

Interpreting the Fragmentation Pattern of Robinin

The MS/MS spectrum of the deprotonated Robinin molecule ([M-H]⁻ at m/z 739.2) provides a unique fingerprint for its structural confirmation.[4][5]

fragmentation M_H [M-H]⁻ m/z 739.2 Y7 Y₇⁻ [M-H-Rha]⁻ m/z 593.1 M_H->Y7 - 146 Da (Rhamnose) Y30_H_radical [Y₃,₀-H]•⁻ [M-H-Robinobiose]•⁻ m/z 430.1 M_H->Y30_H_radical - 309 Da (Robinobiose) Y7_Y30_H_radical Y₇[Y₃,₀-H]•⁻ [M-H-Rha-Robinobiose]•⁻ m/z 284.0 Y7->Y7_Y30_H_radical - 309 Da (Robinobiose) Y30_H_radical->Y7_Y30_H_radical - 146 Da (Rhamnose) Y7_H_Y30_H [Y₇-H][Y₃,₀-H]⁻ [M-H-Rha-Robinobiose-H]⁻ m/z 283.0 Y30_H_radical->Y7_H_Y30_H - 147 Da (Rhamnose + H)

Caption: Proposed fragmentation pathway of deprotonated Robinin in negative ion mode ESI-MS/MS.

  • Primary Fragmentation:

    • A neutral loss of 146 Da, corresponding to the rhamnose moiety at the 7-position, results in the Y₇⁻ fragment ion at m/z 593.1.[4][5]

    • A loss of the robinobiose disaccharide (309 Da) from the 3-position generates the radical anion [Y₃,₀-H]•⁻ at m/z 430.1.[4] The formation of this radical aglycone is characteristic of flavonol 3-O-glycosides.

  • Secondary Fragmentation:

    • The Y₇⁻ ion (m/z 593.1) can further lose the robinobiose unit to produce the radical aglycone ion at m/z 284.0.[4]

    • The [Y₃,₀-H]•⁻ radical anion (m/z 430.1) can subsequently lose the rhamnose moiety, also leading to the fragment at m/z 284.0.[4]

    • A further fragmentation of the radical anion at m/z 430.1 can lead to the ion at m/z 283.0.[4]

The presence of these specific fragment ions at their characteristic m/z values provides strong evidence for the identity and glycosylation pattern of Robinin.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides excellent information on molecular weight and fragmentation, NMR spectroscopy is the unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.[6][11] For a complex molecule like Robinin, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential to piece together the entire structure.

A Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy

The choice between MS and NMR for the structural verification of Robinin often depends on the specific research question, sample availability, and the desired level of structural detail. In many cases, a combined approach is the most powerful strategy.[11]

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Primary Information Molecular weight, elemental composition, and fragmentation patterns.[12]Detailed carbon-hydrogen framework, connectivity (including glycosidic linkages), and stereochemistry.[11][13]
Sensitivity High (picomole to femtomole range).[12]Lower (micromole to nanomole range), requires more sample.[12][14]
Sample Requirement Very small amounts (micrograms or less).[6]Larger amounts (milligrams).[14]
Analysis Time Rapid (minutes per sample).[10]Slower (hours to days for complex 2D experiments).
Isomer Differentiation Can be challenging for isomers with similar fragmentation patterns, though some differentiation is possible.[15]Excellent for distinguishing between isomers, including positional and stereoisomers.[11]
Hyphenation Easily coupled with liquid chromatography (LC-MS) for complex mixture analysis.[11]LC-NMR is possible but technically more challenging and less sensitive.[11]
Confirmation Level Provides strong evidence for structure, but often considered tentative without a reference standard.[11]Considered the "gold standard" for unambiguous structure elucidation.[11]

Conclusion: A Synergistic Approach for Unambiguous Verification

  • Mass spectrometry , particularly LC-MS/MS, is the ideal tool for the initial identification and rapid screening of Robinin in complex mixtures. Its high sensitivity and characteristic fragmentation patterns provide strong evidence for the presence of the molecule and its glycosidic linkages.

  • NMR spectroscopy , on the other hand, is indispensable for the complete and unambiguous structural elucidation of isolated Robinin. It provides the definitive proof of connectivity and stereochemistry that MS alone cannot deliver.

For researchers and drug development professionals, a synergistic approach is highly recommended. Initial screening and tentative identification can be efficiently performed using LC-MS/MS. Subsequently, targeted isolation of Robinin followed by comprehensive NMR analysis will provide the unequivocal structural verification required for further research and development. This dual-pronged strategy ensures both the speed and the scientific rigor necessary for advancing natural product-based drug discovery.

References

  • March, R. E., Miao, X. S., & Metcalfe, C. D. (2004). A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid communications in mass spectrometry : RCM, 18(9), 931–934. Available from: [Link]

  • da Silva, L. C., et al. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available from: [Link]

  • Wang, L., et al. (2007). High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. Journal of Health Science, 53(6), 720-725. Available from: [Link]

  • Granja-Pérez, P. E., et al. (1999). Identification of Kaempferol 3-O-a-L-rhamnoside as a biotransformation product of alternaria tagetica. Revista de la Sociedad Química de México, 43(6), 235-238. Available from: [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS and possible fragmentation of Kaempferol-3-O-robinoside (m/z [M-H] - 593), Quercetin-3-O-rhamnoside (m/z [M-H] - 447) and Myricetin-3-O-rhamnoside (m/z [M-H] - 463). Available from: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of mass spectrometry : JMS, 39(1), 1–15.
  • Abdel-Sattar, E., et al. (2019). NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). PLOS ONE, 14(10), e0223956. Available from: [Link]

  • Uddin, J., & Musharraf, S. G. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. Available from: [Link]

  • ResearchGate. (n.d.). (A) Structure of kaempferol-3-O-robinoside-7-O-glucoside (1). (B) Determination of the planar structure of 1 (DMSO-d 6 and D 2 O) based on the 2D NMR experiments, COSY and HMBC correlations, and quantum mechanics-based HiFSA. Available from: [Link]

  • SpectraBase. (n.d.). KAEMPFEROL-3-O-RUTINOSIDE-7-O-RHAMNOSIDE. Available from: [Link]

  • SpectraBase. (n.d.). KAEMPFEROL-3-O-RUTINOSIDE-7-O-RHAMNOSIDE - Optional[13C NMR]. Available from: [Link]

  • Al-Majdhoub, Z. O., et al. (2024). Modern Chromatographic Methods for Determination Flavonoids. Journal of Chromatographic Science, 62(6), 563-576. Available from: [Link]

  • Pikulski, M., & Brodbelt, J. S. (2003). Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1437–1453. Available from: [Link]

  • Paudel, L., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Phytochemistry, 131, 131-142. Available from: [Link]

  • Kim, S., et al. (2024). Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. Molecules, 29(23), 5439. Available from: [Link]

  • Liu, Y., et al. (2015). Simultaneous determination and pharmacokinetic study of three flavonoid glycosides in rat plasma by LC–MS/MS after oral administration of Rubus chingii Hu extract. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-6. Available from: [Link]

  • Zhang, X., et al. (2014). Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of the Brazilian Chemical Society, 25(11), 2046-2052. Available from: [Link]

  • PubChem. (n.d.). Robinin. Available from: [Link]

  • Ma, Y., & Brodbelt, J. S. (2018). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(12), 2499-2508. Available from: [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. Available from: [Link]

  • Chen, J., et al. (2022). Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS. Molecules, 27(10), 3089. Available from: [Link]

  • Wang, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18276-18288. Available from: [Link]

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Validation

Robinin vs standard flavonoids for inhibiting xanthine oxidase

Title: Evaluating Xanthine Oxidase Inhibitors: A Comparative Guide to Robinin vs. Standard Flavonoids Executive Summary Hyperuricemia, characterized by elevated serum uric acid levels, is the primary pathological driver...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Xanthine Oxidase Inhibitors: A Comparative Guide to Robinin vs. Standard Flavonoids

Executive Summary

Hyperuricemia, characterized by elevated serum uric acid levels, is the primary pathological driver of gout and is closely linked to cardiovascular and renal diseases[1]. Xanthine oxidase (XO) is the critical enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, generating reactive oxygen species (ROS) as a byproduct[1]. While synthetic inhibitors like allopurinol are standard clinical interventions, their adverse side effects have accelerated the search for natural alternatives[1].

Flavonoids have emerged as potent, naturally occurring XO inhibitors. This guide provides an in-depth technical comparison between Robinin (a heavily glycosylated flavonol) and standard aglycone flavonoids (e.g., quercetin, apigenin, kaempferol), detailing their structure-activity relationships, quantitative efficacies, and the self-validating experimental workflows required to evaluate them[2],[3].

Mechanistic Overview: Xanthine Oxidase Inhibition

To design effective inhibitors, one must understand the catalytic pathway. XO utilizes a molybdenum-pterin (Mo-pt) center to facilitate the oxidation of purines. Flavonoids exert their therapeutic effect by either competitively blocking this active site or binding allosterically to alter the enzyme's secondary structure, thereby preventing substrate entry[2],[4].

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Substrate Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Substrate UricAcid UricAcid ROS ROS XO1->Xanthine Oxidation XO2->UricAcid Oxidation XO2->ROS Byproduct Robinin Robinin & Standard Flavonoids Robinin->XO1 Inhibits Robinin->XO2 Inhibits

Fig 1: Xanthine oxidase catalytic pathway and targeted inhibition by flavonoids.

Structure-Activity Relationship (SAR): Robinin vs. Aglycones

The inhibitory mechanism of a flavonoid is fundamentally dictated by its structural chemistry.

Standard Flavonoids (Aglycones): Compounds such as apigenin, quercetin, and kaempferol lack sugar moieties. They are characterized by a highly planar structure and C2=C3 double bonds. This planarity is thermodynamically advantageous, allowing the molecule to deeply insert into the hydrophobic catalytic pocket of XO[5]. Consequently, these compounds exhibit potent, often competitive inhibition, driven primarily by hydrophobic interactions and hydrogen bonding with key residues like Arg880 and Glu802[5],[1].

Robinin (Glycosylated Flavonol): Robinin is structurally distinct; it is kaempferol conjugated with bulky sugar moieties (a robinoside and a rhamnoside). The causality of this structural difference is significant: bulky sugar substitutions on flavonoids generally decrease direct XO inhibition and lower binding affinities because they create steric hindrance, preventing the molecule from fully accessing the Mo-pt domain[5]. However, recent multi-spectroscopy and molecular dynamics (MD) studies reveal that robinin compensates for this by acting as a mixed-type inhibitor[2]. Instead of purely blocking the active site, robinin binds to surface hydrophobic regions, altering the secondary structure of XO (e.g., reducing α-helices and increasing β-sheets) and disrupting the enzyme's hydrophobic homeostasis[2],[4]. Furthermore, glycosylation drastically improves aqueous solubility, offering superior pharmacokinetic (ADMET) profiles for in vivo applications compared to highly insoluble planar aglycones[1].

Quantitative Efficacy Comparison

The table below synthesizes the in vitro inhibitory concentrations (IC50) and binding characteristics of standard flavonoids compared to robinin and the clinical standard, allopurinol.

CompoundSubclassKey Structural FeatureIC50 (μM)Primary Inhibition Type
Allopurinol (Control)Pyrazolo-pyrimidineStandard Drug7.60 - 29.72Competitive[2],[4]
Apigenin FlavoneAglycone, highly planar0.58Competitive[3]
Quercetin FlavonolAglycone, 3-OH, 3',4'-diOH1.09Mixed / Competitive[3]
Kaempferol FlavonolAglycone, 3-OH2.18Competitive[3]
Isovitexin Flavone C-glycosideBulky sugar at C615.20Mixed[3]
Robinin Flavonol O-glycosideBulky sugars at C3, C7>15.00*Mixed / Allosteric[2]

*Note: Exact IC50 values for highly glycosylated flavonoids vary by assay conditions, but universally demonstrate a higher IC50 than their aglycone counterparts due to steric hindrance[5].

Experimental Methodologies & Validation Workflows

To objectively compare these compounds, researchers must employ a multi-tiered, self-validating experimental workflow.

Workflow Prep Enzyme & Inhibitor Prep (Self-Validating Controls) Assay In vitro XO Assay (Spectrophotometry at 295 nm) Prep->Assay Kinetics Enzyme Kinetics (Lineweaver-Burk Plots) Assay->Kinetics Spectroscopy Fluorescence Quenching (Binding Affinity) Assay->Spectroscopy Docking Molecular Docking & MD (Structural Conformation) Spectroscopy->Docking

Fig 2: Integrated experimental workflow for validating xanthine oxidase inhibitors.

Protocol 1: In Vitro Spectrophotometric XO Inhibition Assay

Causality & Logic: Uric acid, the final product of purine catabolism, exhibits a distinct absorption maximum at 295 nm. By continuously monitoring the absorbance increase at this wavelength, we directly quantify the real-time catalytic velocity of XO[1]. Self-Validating System: A robust assay requires a tripartite control system: a blank (buffer only) to establish the 0% activity baseline, a negative control (enzyme + substrate + DMSO vehicle) to establish the 100% uninhibited kinetic rate, and a positive control (allopurinol) to validate the assay's sensitivity[6].

Step-by-Step Protocol:

  • Preparation: Prepare 50 mM phosphate buffer (pH 7.5) to mimic physiological conditions. Dissolve XO enzyme to a working concentration of 0.05 U/mL.

  • Pre-incubation: Mix 50 μL of XO with 50 μL of the test inhibitor (e.g., Robinin at varying concentrations: 5, 10, 25, 50 μM). Incubate at 37°C for 15 minutes. Causality: This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate introduction.

  • Initiation: Add 150 μL of xanthine substrate (final concentration 0.15 mM) to initiate the reaction.

  • Measurement: Immediately measure absorbance at 295 nm continuously for 5 minutes using a UV-Vis spectrophotometer.

  • Kinetics: Plot the data using Lineweaver-Burk double-reciprocal plots (1/V vs. 1/[S]) to determine the inhibition mode (competitive vs. mixed)[4].

Protocol 2: Multi-Spectroscopy and Molecular Dynamics (MD)

Causality & Logic: While spectrophotometry confirms functional enzymatic inhibition, it cannot differentiate between allosteric effects and direct physical binding. XO contains intrinsic fluorophores (tryptophan and tyrosine). When a ligand like robinin binds, it alters the microenvironment of these residues, causing fluorescence quenching[4].

Step-by-Step Protocol:

  • Titration: Titrate varying concentrations of Robinin into a fixed concentration of XO in phosphate buffer.

  • Excitation/Emission: Excite the samples at 280 nm and record emission spectra from 300 to 400 nm.

  • Quenching Analysis: Calculate the Stern-Volmer constant. A decrease in fluorescence intensity combined with a static quenching mechanism confirms stable complex formation rather than transient collisional quenching[4].

  • In Silico Validation: Perform MD simulations to calculate the Root-Mean-Square Deviation (RMSD) and Solvent-Accessible Surface Area (SASA). This confirms whether the bulky glycosides of Robinin stabilize the enzyme's secondary structure differently than planar aglycones[1].

Conclusion

For drug development professionals, the choice between standard flavonoids and glycosylated derivatives like robinin represents a trade-off between raw binding affinity and pharmacokinetic viability. While standard aglycones (apigenin, quercetin) offer superior IC50 values due to their planar insertion into the XO active site, robinin provides a compelling alternative through mixed-type allosteric inhibition and enhanced solubility[2],[5]. Validating these mechanisms requires a rigorous combination of kinetic assays, fluorescence spectroscopy, and molecular dynamics.

References

  • Exploring the mechanism and inhibitory effect of robinin on xanthine oxidase using multi-spectroscopy and molecular dynamics simulation methods. Journal of Molecular Liquids. 2

  • Dietary Flavonoids as Xanthine Oxidase Inhibitors: Structure–Affinity and Structure–Activity Relationships. Journal of Agricultural and Food Chemistry. 5

  • Dietary Flavonoids as Xanthine Oxidase Inhibitors: Structure–Affinity and Structure–Activity Relationships (Data Snippet). ResearchGate. 3

  • Discovery of potential xanthine oxidase inhibitors using in silico docking studies. Der Pharma Chemica. 6

  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. 1

  • Insights into the inhibitory mechanism of purpurogallin on xanthine oxidase by multiple spectroscopic techniques and molecular docking. ResearchGate. 4

Sources

Comparative

evaluating Robinin purity using thin-layer chromatography (TLC)

[1] Audience: Researchers, Quality Control Scientists, and Drug Development Professionals. Objective: To provide a scientifically rigorous, self-validating protocol for the qualitative and semi-quantitative evaluation of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Audience: Researchers, Quality Control Scientists, and Drug Development Professionals. Objective: To provide a scientifically rigorous, self-validating protocol for the qualitative and semi-quantitative evaluation of Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) purity using Thin-Layer Chromatography (TLC), while objectively comparing its efficacy against HPLC and HPTLC.

Executive Summary: The Role of TLC in Flavonoid Analysis

Robinin is a complex flavonoid glycoside characterized by a kaempferol backbone attached to two sugar moieties (robinose and rhamnose). This structural complexity renders it significantly more polar than its aglycone precursor, kaempferol.

While HPLC-MS remains the gold standard for absolute quantification, TLC (specifically HPTLC) offers distinct advantages in the early stages of purification and high-throughput screening. It allows for the parallel processing of multiple samples, visual detection of impurities that might irreversibly bind to HPLC columns, and rapid confirmation of glycosidic cleavage.

Comparative Technology Matrix
FeatureStandard TLCHPTLC (High-Performance)HPLC-UV/MS
Primary Utility Quick purity screen, reaction monitoringSemi-quantification, fingerprintingPrecise quantification, structure elucidation
Resolution Low (10-15 plates/µm)High (5-6 µm particles)Very High
Sample Throughput High (10-20 samples/plate)High (10-20 samples/plate)Low (Serial injection)
Cost per Sample < $1.00$2.00 - $5.00> $20.00
Detection of Irreversibly Adsorbed Impurities Yes (Remains at origin)Yes No (Retained on column/undetected)
Robinin Specificity Good (with derivatization)ExcellentExcellent

Strategic Method Development

The Polarity Challenge

Robinin possesses multiple hydroxyl groups and two glycosidic linkages, creating a large polar surface area. Standard non-polar mobile phases (e.g., Hexane:Ethyl Acetate) will result in Robinin remaining at the baseline (


).

Scientific Rationale for Mobile Phase Selection: To migrate Robinin effectively (


 0.3 – 0.5), the mobile phase must disrupt the strong hydrogen bonding between the silica silanol groups and the Robinin sugars.
  • Acid Modifier: Formic acid suppresses the ionization of free phenolic hydroxyls, preventing "tailing" (streaking) of spots.

  • Polar Modifier: Water or Methyl Ethyl Ketone (MEK) is essential to solvate the sugar moieties.

Validated Mobile Phase Systems
  • Primary System (High Resolution): Ethyl Acetate : Ethyl Methyl Ketone : Formic Acid : Water (50 : 30 : 10 : 10 v/v/v/v).

    • Best for separating Robinin from other glycosides.

  • Secondary System (Green Alternative): Ethyl Acetate : Formic Acid : Acetic Acid : Water (100 : 11 : 11 : 26 v/v/v/v).

    • Standard for general flavonoid glycosides.

Detailed Experimental Protocol

Phase 1: Preparation & Extraction[1]

Materials:

  • Stationary Phase: Silica gel 60

    
     pre-coated plates (Aluminum or Glass backed).
    
  • Reference Standard: Robinin (

    
     98% HPLC grade).
    
  • Sample: Crude extract or purified fraction containing Robinin.

Step-by-Step:

  • Standard Preparation: Dissolve 1 mg of Robinin standard in 1 mL of Methanol. Vortex until clear.

  • Sample Preparation: Dissolve the test sample in Methanol to a concentration of approx. 5 mg/mL.

    • Note: If the sample is not fully soluble, centrifuge at 10,000 rpm for 5 mins and use the supernatant.

  • Plate Activation: Heat the TLC plate at 105°C for 30 minutes to remove atmospheric moisture. This is critical for reproducibility.

Phase 2: Chromatographic Development[1]

Workflow Diagram:

TLC_Workflow Start Start: Sample Prep Spotting Spotting (1cm from bottom) Start->Spotting Chamber Chamber Saturation (20 mins w/ Filter Paper) Spotting->Chamber Insert Plate Development Development (Migration ~8cm) Chamber->Development Drying Drying (Warm Air Stream) Development->Drying Detection Detection (UV & Derivatization) Drying->Detection

Figure 1: Optimized TLC workflow for flavonoid glycoside analysis.

Protocol:

  • Chamber Saturation: Line a twin-trough chamber with filter paper.[1] Add the Primary Mobile Phase (EtOAc:MEK:FA:H2O). Close the lid and allow to equilibrate for 20 minutes.

    • Why? Saturation ensures the vapor phase is homogenous, preventing "edge effects" where solvent evaporates from the sides of the plate, causing uneven migration.

  • Spotting: Apply 2 µL of Standard and 5 µL of Sample as bands (not spots) 10 mm from the bottom edge.

  • Run: Develop the plate until the solvent front reaches 80% of the plate height (~8 cm).

  • Drying: Remove plate and dry under a stream of warm air until no acid smell remains.

Phase 3: Detection & Visualization[1]

Robinin contains a chromophore (Band I and Band II absorption) that allows for multiple detection modes.

ModeProcedureObservation (Robinin)Specificity
UV 254 nm Direct observation under UV lamp.[1]Dark Spot (Fluorescence quenching)Low (Detects all conjugated systems)
UV 366 nm Direct observation.Dark Brown/Dull Yellow Medium
Derivatization (NP/PEG) Spray with 1% Diphenylboric acid 2-aminoethyl ester (NP) in MeOH, then 5% PEG-400 in EtOH.[1] View at UV 366 nm.[2][3][4]Bright Yellow-Orange Fluorescence High (Specific to flavonoids)

Interpretation:

  • Purity Check: A pure sample will show a single fluorescent band at the same

    
     as the standard.
    
  • Impurity Identification:

    • Higher

      
      :  Likely aglycones (Kaempferol) or less glycosylated forms.
      
    • Lower

      
      :  More complex glycosides or degradation products.
      

Self-Validating the Protocol (Quality Control)

To ensure the trustworthiness of your results, perform these internal checks:

  • The "Co-Spot" Technique:

    • Lane 1: Standard

    • Lane 2: Sample

    • Lane 3: Standard + Sample (Co-spot)

    • Result: Lane 3 must show a single, tight band. If "snowman" or "dumbbell" shapes appear, the sample is not identical to the standard or contains a co-eluting impurity.

  • Relative

    
     Validation: 
    
    • Robinin is a glycoside.[5] It must run lower (lower

      
      ) than Kaempferol (aglycone) in normal phase silica.
      
    • If your "Robinin" spot runs near the solvent front, the system is too polar, or the sample has hydrolyzed.

Decision Logic for Troubleshooting:

Troubleshooting Start Evaluate Plate CheckRf Is Rf between 0.2 and 0.8? Start->CheckRf Tailing Is there tailing/streaking? CheckRf->Tailing Yes AdjustPolarity Adjust Polarity: Rf < 0.2: Increase Water/MeOH Rf > 0.8: Increase EtOAc CheckRf->AdjustPolarity No Separation Are spots distinct? Tailing->Separation No AddAcid Increase Formic Acid (Suppress ionization) Tailing->AddAcid Yes Success Valid Chromatogram Separation->Success Yes

Figure 2: Troubleshooting logic for flavonoid TLC optimization.

References

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A. Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. Link

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.[1] (Foundational text for NP/PEG reagent specificity).

  • Marston, A. (2011). Thin-layer chromatography with biological detection in phytochemistry. Journal of Chromatography A. Link

  • Waksmundzka-Hajnos, M., et al. (2008). Thin Layer Chromatography in Phytochemistry. CRC Press. Link

Sources

Validation

Reproducibility of Robinin Extraction Yields: A Comparative Guide Across Plant Parts and Methodologies

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a high-value flavonoid glycoside recognized for its profound hypoazotemic, diuretic, and anti-inflammatory pharmacological profiles[1][2]. For researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a high-value flavonoid glycoside recognized for its profound hypoazotemic, diuretic, and anti-inflammatory pharmacological profiles[1][2]. For researchers and drug development professionals, establishing a highly reproducible extraction pipeline is critical for downstream clinical applications. However, robinin extraction yields fluctuate significantly based on the botanical source, the specific plant tissue utilized, and the thermodynamic parameters of the extraction methodology.

This guide provides an objective, data-driven comparison of robinin extraction yields, analyzing the mechanistic causality behind different workflows to establish a self-validating protocol for high-purity isolation.

Botanical Source and Plant Part Variability

The localization of robinin within plant tissues is highly compartmentalized, which dictates both the theoretical yield and the complexity of downstream purification.

  • Robinia pseudoacacia (Black Locust): The inflorescences (flowers) are the absolute primary source for robinin isolation. While the leaves and bark contain trace flavonoids, the bark is dominated by acacetin (a trihydroxyflavone derivative) and potentially toxic phytocompounds, making it an unviable source for pure robinin[3][4]. Extractions from flowers consistently yield approximately 1.7% robinin by weight when harvested at the budding-to-flowering transition[1].

  • Astragalus falcatus: Unlike R. pseudoacacia, the entire aerial biomass (combined leaves and flowers) of A. falcatus serves as a viable matrix. Maceration of these combined aerial parts yields up to 1.72% robinin[2].

  • Genipa americana: Robinin can be isolated from the leaves of this species, but it co-precipitates with a highly complex matrix of isorhamnetin and quercetin glycosides. This severe matrix interference reduces the reproducibility of high-purity yields without the use of advanced preparative HPLC[5].

Mechanistic Causality of Extraction Methodologies

Achieving reproducible yields requires aligning the solvent's dielectric properties with the target molecule and overcoming intracellular mass transfer resistance.

  • Solvent Polarity and Selection: Robinin is a bulky molecule containing a hydrophobic kaempferol aglycone and hydrophilic sugar moieties (galactose and rhamnose). Pure water fails to penetrate the lipid-rich plant cell membranes efficiently, while pure non-polar solvents cannot solubilize the glycoside. A hydroalcoholic mixture of 60–70% ethanol provides the optimal polarity balance, maximizing robinin solubility while leaving highly lipophilic impurities (waxes, chlorophyll) trapped in the solid matrix[1][2].

  • Ultrasound-Assisted Extraction (UAE) vs. Maceration: Traditional maceration requires up to 72 hours of passive diffusion to achieve acceptable yields[2]. In contrast, UAE utilizes acoustic cavitation. The implosion of microbubbles creates localized shear forces that disrupt the cellulosic cell walls, drastically accelerating solvent penetration and intracellular washout. UAE achieves parity or superiority in yield in just 30 minutes at 59°C[3].

  • The Solvent Replacement Method: A critical breakthrough in reproducible purification is the "solvent replacement" technique. By evaporating the ethanol from the primary hydroalcoholic extract, the solvent system is forced into a purely aqueous state. Because robinin is poorly soluble in cold water, this polarity shift triggers spontaneous and selective crystallization, bypassing the need for hazardous liquid-liquid organic partitioning[1].

Quantitative Yield Comparison

The following table summarizes the experimental yields and purities across different plant parts and extraction modalities.

Plant SpeciesPlant PartExtraction MethodSolvent SystemYield (% w/w)Purity
Robinia pseudoacaciaFlowersPercolation + Solvent Replacement60% Ethanol~1.70%>85%
Astragalus falcatusLeaves & FlowersMaceration (72 hours)70% Ethanol~1.72%≥95%
Robinia pseudoacaciaFlowersUAE + Column Chromatography60–70% EthanolHighHigh
Genipa americanaLeavesMaceration + Liquid Partitioning70% EthanolTraceN/A

(Data synthesized from[1][2][5][6])

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols incorporate built-in validation checkpoints to eliminate operator-induced variability.

Protocol A: High-Yield UAE Extraction of R. pseudoacacia Flowers
  • Pre-processing: Dry the harvested flowers in a laboratory oven at 60°C until a constant mass is achieved. Pulverize the dried biomass and pass it through an 80-mesh sieve.

    • Validation Check: Moisture content must be standardized to <10% to prevent the dilution of the extraction solvent[3][6].

  • Extraction: Suspend 5.0 g of the pulverized powder in 50 mL of 60% (v/v) ethanol, strictly maintaining a 1:10 solid-to-liquid ratio[3].

  • Sonication: Apply ultrasound (e.g., 400W) at 59°C for exactly 30 minutes.

    • Causality: 59°C provides the maximum thermal kinetic energy to increase solubility without thermally degrading the robinoside bonds[3][6].

  • Filtration: Vacuum filter the homogenate while hot to separate the liquid extract from the solid matrix.

Protocol B: Isolation via Solvent Replacement and Crystallization
  • Distillation: Transfer the filtered hydroalcoholic extract to a rotary evaporator. Distill at atmospheric pressure.

    • Validation Check: Distillation must continue until the vapor temperature reaches exactly 97°C. This specific thermal threshold confirms the complete removal of ethanol from the azeotropic mixture[1].

  • Phase Separation: Transfer the hot aqueous residue to a separatory funnel. Allow it to cool slowly to 50°C, then cool with flowing water to room temperature[1].

  • Crystallization: As the solution cools, robinin will spontaneously crystallize out of the aqueous phase due to the drastic reduction in its aqueous solubility[1].

  • Purification: Recrystallize the crude precipitate from water while simultaneously adding activated carbon to adsorb related kaempferol and quercetin glycoside impurities. Filter hot, then cool to yield the final light-yellow crystalline powder[1].

Workflow Visualization

Workflow N1 Raw Biomass (Flowers/Leaves) N2 Comminution & Sieving (80-mesh) N1->N2 Moisture <10% N3 UAE Extraction (60% EtOH, 59°C) N2->N3 1:10 w/v ratio N4 Vacuum Filtration N3->N4 Acoustic Cavitation N5 Solvent Replacement (Distill EtOH at 97°C) N4->N5 Isolate Supernatant N6 Aqueous Crystallization (Cool to 25°C) N5->N6 Polarity Shift N7 Carbon Purification & Recrystallization N6->N7 Crude Precipitate N8 Purified Robinin (>85% Yield) N7->N8 Final Validation

Fig 1: Optimized Robinin extraction and purification workflow utilizing UAE and solvent replacement.

References
  • Nicolae Testemitanu SUMPh. REVISTA FARMACEUTICĂ A MOLDOVEI: A simple, inexpensive and ecological method for isolating robinin from black locust flowers.1

  • National Center for Biotechnology Information (NIH). Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly Improves the Effect of Metothrexate in Rats with Adjuvant Arthritis.2

  • MDPI. Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves.5

  • Google Patents. CN104177463A - Method for extracting robinin from robinia pseudoacacia flowers.6

  • MDPI. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Black Locust (Robiniae Pseudoacaciae) Flowers and Comparison with Conventional Methods.3

  • Coloriasto. Robinia pseud-acacia, Flowers (CHAPTER VII. Flavonol Group).4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Robinin (Robinia pseudoacacia Lectin)

This document provides essential safety and logistical information for the proper handling and disposal of Robinin, a toxic lectin derived from the black locust tree (Robinia pseudoacacia). As researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper handling and disposal of Robinin, a toxic lectin derived from the black locust tree (Robinia pseudoacacia). As researchers and drug development professionals, ensuring the safe management of potent biomolecules from acquisition to disposal is paramount. This guide is structured to provide a comprehensive, step-by-step framework for the inactivation and disposal of Robinin waste, grounded in established safety protocols for biological toxins.

Understanding the Hazard: Robinin Profile

Robinin is a toxalbumin, a class of toxic plant proteins that function by inhibiting protein synthesis, which can lead to cell death.[1][2] It is classified alongside other well-known lectins like ricin and abrin, necessitating stringent handling and disposal protocols.[3] All parts of the Robinia pseudoacacia plant are considered toxic, with the highest concentrations of Robinin found in the bark and seeds.[3][4] Exposure can cause a range of adverse effects, and laboratory work requires careful planning to minimize risk.[5]

Hazard Profile: Robinin (Toxalbumin)
Source Robinia pseudoacacia (Black Locust Tree)[3]
Mechanism of Action Inhibition of protein synthesis, leading to cell death.[1][2]
Primary Laboratory Risks Accidental exposure through ingestion, inhalation of aerosols (especially from dry/lyophilized forms), or contact with mucous membranes.[6][7]
Primary Containment Work with Robinin, particularly in powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or equivalent engineering control.[5][7]
Personal Protective Equipment (PPE) Mandatory use of a lab coat, eye protection, and double gloves.[7][8]

The Core Principle: Inactivation Before Disposal

The fundamental principle for managing Robinin waste is that it must be inactivated before it leaves the laboratory .[7] Unlike infectious agents, toxins like Robinin do not replicate; however, their potency remains until the protein is denatured.[6] The goal of our disposal procedures is to irreversibly alter the three-dimensional structure of the Robinin protein, rendering it biologically inactive and safe for final disposal.

This guide outlines two primary, validated methods for Robinin inactivation:

  • Chemical Inactivation: Using oxidizing agents like sodium hypochlorite to denature the protein.

  • Physical (Thermal) Inactivation: Using high-temperature steam sterilization (autoclaving) to achieve denaturation.

The choice of method depends on the nature of the waste (liquid, solid, or sharps).

Decision Workflow for Robinin Waste Disposal

To streamline the disposal process, the following workflow diagram provides a decision-making framework for selecting the appropriate inactivation protocol based on the type of waste generated.

RobininDisposalWorkflow start Robinin Waste Generated liquid_waste Liquid Waste (e.g., buffer solutions, sample dilutions) start->liquid_waste solid_waste Solid Contaminated Waste (e.g., gloves, tubes, pipette tips, paper towels) start->solid_waste sharps_waste Contaminated Sharps (e.g., needles, glass slides) start->sharps_waste chem_inactivation Protocol 1: Chemical Inactivation (Sodium Hypochlorite) liquid_waste->chem_inactivation package_solids Place in autoclavable biohazard bag solid_waste->package_solids package_sharps Place in approved sharps container sharps_waste->package_sharps final_disposal Dispose as Regular Laboratory Waste (Post-Inactivation) chem_inactivation->final_disposal After neutralization & sewer disposal autoclave Protocol 2: Thermal Inactivation (Autoclaving) autoclave->final_disposal After successful cycle package_sharps->autoclave package_solids->autoclave

Caption: Robinin Waste Disposal Decision Workflow.

Step-by-Step Inactivation Protocols

It is mandatory that a toxin-specific Standard Operating Procedure (SOP) is drafted and reviewed by all personnel before work begins.[7] These protocols should form the basis of your institutional SOP.

Protocol 1: Chemical Inactivation for Liquid Waste

This method is ideal for liquid waste containing Robinin, such as contaminated buffers, cell culture media, or stock solutions. The primary agent, sodium hypochlorite (household bleach), is a powerful oxidizing agent that effectively denatures proteins.[9][10][11]

Causality: Sodium hypochlorite disrupts the peptide bonds and oxidizes amino acid side chains within the Robinin protein. This process unfolds the protein from its native three-dimensional conformation, destroying the active sites responsible for its toxicity.

Materials:

  • Standard household bleach (typically 5.25-8.25% sodium hypochlorite).

  • Sodium hydroxide (NaOH) solution, 1N.

  • Appropriate chemical-resistant container (do not use glass for the initial reaction).[12]

  • pH indicator strips.

Procedure:

  • Work in a Ventilated Area: All steps must be performed in a certified chemical fume hood or a Class II BSC to avoid inhalation of any potential aerosols or chlorine gas.[5][7]

  • Prepare the Inactivation Solution: Prepare a fresh solution of at least 0.5% sodium hypochlorite.[13] To achieve this, dilute standard household bleach 1:10 with water (e.g., 1 part bleach to 9 parts contaminated liquid). For robust inactivation, a final concentration of 2.5% NaOCl is recommended.[14]

  • Adjust pH (Optional but Recommended): The efficacy of hypochlorite is enhanced in alkaline conditions. If your waste solution is acidic, carefully adjust the pH to be slightly alkaline before adding the bleach.

  • Combine Waste and Inactivating Agent: Carefully and slowly add the bleach solution to the liquid Robinin waste in a suitable container. Avoid rapid mixing or splashing.

  • Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 60 minutes to ensure complete inactivation.[12] For highly concentrated stocks, a longer contact time (overnight) is recommended.

  • Neutralization and Disposal: After the contact time, check the pH of the solution. Neutralize it with a suitable agent (e.g., sodium thiosulfate or by adjusting pH to local sewer disposal regulations).

  • Final Disposal: Once neutralized, the inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations.[15]

Protocol 2: Thermal Inactivation (Autoclaving) for Solid & Sharps Waste

Autoclaving is the preferred method for decontaminating solid lab waste such as contaminated gloves, pipette tips, plastic tubes, and sharps containers. The combination of high temperature and pressurized steam effectively denatures heat-labile proteins like lectins.[13][16]

Causality: Saturated steam under pressure transfers heat energy far more efficiently than dry heat. This intense heat causes the atoms within the Robinin protein to vibrate rapidly, breaking the non-covalent bonds (hydrogen bonds, hydrophobic interactions) that maintain its functional shape. This leads to irreversible denaturation and loss of toxic activity.[17][18]

Materials:

  • Autoclavable biohazard bags.

  • Puncture-resistant, autoclavable sharps containers.

  • Steam autoclave validated for use with biological toxins.

  • Chemical indicator strips and biological indicators (e.g., Geobacillus stearothermophilus spores) for validation.

Procedure:

  • Waste Segregation: At the point of generation, place all contaminated solid waste (gloves, lab coats, plasticware) into a designated, clearly labeled, autoclavable biohazard bag.[13] Place contaminated sharps directly into an approved sharps container.

  • Prepare for Autoclaving:

    • Do not overfill bags (no more than 3/4 full) to allow for steam penetration.

    • Add a small amount of water (approx. 100-200 mL) to each bag of dry waste to facilitate steam generation inside the bag.

    • Loosely close the bags to allow steam to enter.

    • Place a chemical indicator strip on the outside and, if possible, inside the load.

  • Autoclave Cycle Parameters: Operate the autoclave at a minimum of 121°C for at least 60 minutes .[12][13] For larger loads or dense materials, extend the time to 2 hours to ensure complete heat penetration.[6][13]

  • Cycle Verification (Self-Validation):

    • Chemical Indicators: After the cycle, check the chemical indicator strips. A successful color change provides an immediate, though not definitive, indication of proper conditions.

    • Biological Indicators: Regularly (e.g., weekly or monthly, per institutional policy) include a biological indicator vial in the load. After the cycle, incubate the indicator as per the manufacturer's instructions. No growth confirms that sterilizing conditions were met, validating the autoclave's efficacy.

  • Final Disposal: Once the autoclave cycle is complete and verified, the cooled, inactivated waste can be disposed of as regular laboratory or medical waste, following institutional guidelines.

Emergency Procedures: Spills and Exposures

In the event of an accidental spill or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Secure: Alert others in the area. If the spill involves powdered toxin outside of a BSC, evacuate and secure the area immediately.[7]

  • Personal Protection: Do not attempt to clean a spill without appropriate PPE, including a lab coat, double gloves, eye protection, and if dealing with powder, respiratory protection.[8][19]

  • Contain and Absorb: Cover the spill with absorbent materials (e.g., paper towels), starting from the outside and working inward to prevent splashing.[14]

  • Decontaminate: Gently apply the chemical inactivation solution (e.g., 1:10 bleach) over the absorbent material. Allow for a 30-minute contact time.[14]

  • Clean Up: Collect all contaminated materials using forceps or other tools and place them into an autoclavable biohazard bag for disposal via Protocol 2.

  • Final Decontamination: Wipe down the spill area again with the inactivating solution, followed by water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Ingestion/Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for Robinin to the responding medical personnel.[20]

By adhering to these principles and protocols, researchers can confidently and safely manage the entire lifecycle of Robinin in the laboratory, ensuring the protection of themselves, their colleagues, and the community.

References

  • Work with Biological Toxins, Chapter 10. Environmental Health & Safety, University of Colorado Boulder.[Link]

  • Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin. Princeton University.[Link]

  • Biological Toxins Guidance. Biosafety Program, University of Tennessee, Knoxville.[Link]

  • Black locust. Guide to Poisonous Plants, Colorado State University.[Link]

  • Invasive Characteristics of Robinia pseudoacacia and Its Impacts on Species Diversity. MDPI.[Link]

  • Appendix I: Guidelines for Work with Toxins of Biological Origin. Centers for Disease Control and Prevention.[Link]

  • SDS- Lectin. Edvotek.com.[Link]

  • A Rare Ingestion of the Black Locust Tree. ResearchGate.[Link]

  • Toxic substance of R. pseudoacacia, robinin. ResearchGate.[Link]

  • Robinia pseudoacacia. Australian Weeds and Livestock.[Link]

  • SAFETY DATA SHEET. Lorne Laboratories.[Link]

  • 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Axis Insurance.[Link]

  • Lectins. AGES - Austrian Agency for Health and Food Safety.[Link]

  • Assessment of Lectin Inactivation by Heat and Digestion. aHealthylife.nl.[Link]

  • Lectins in plant-based foods: Is there a health risk? German Federal Institute for Risk Assessment (BfR).[Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.[Link]

  • Risks for human health related to the presence of plant lectins in food. European Food Safety Authority (EFSA).[Link]

  • Lectin–Rose Bengal Conjugates for Targeted Photodynamic Inactivation of Pathogenic Bacteria. PMC, National Center for Biotechnology Information.[Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA).[Link]

  • Chemical Inactivation of Protein Toxins on Food Contact Surfaces. ACS Publications.[Link]

  • (PDF) Assessment of Lectin Inactivation by Heat and Digestion. ResearchGate.[Link]

  • Lectin Activity in Commonly Consumed Plant-Based Foods: Calling for Method Harmonization and Risk Assessment. PMC, National Center for Biotechnology Information.[Link]

  • Allergenic proteins are fragmented in low concentrations of sodium hypochlorite. ResearchGate.[Link]

  • Two-Step Isolation, Purification, and Characterization of Lectin from Zihua Snap Bean (Phaseolus vulgaris) Seeds. PMC, National Center for Biotechnology Information.[Link]

  • Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin. MDPI.[Link]

  • Lignin Degradation Efficiency of Chemical Pre-Treatments on Banana Rachis Destined to Bioethanol Production. PMC, National Center for Biotechnology Information.[Link]

  • Effect of collagen crosslinkers on sodium hypochlorite treated dentin bond strength: a systematic review and meta-analysis. Frontiers in Bioengineering and Biotechnology.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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